molecular formula C17H31NO3 B7852622 N-tridecanoyl-L-Homserine lactone

N-tridecanoyl-L-Homserine lactone

Cat. No.: B7852622
M. Wt: 297.4 g/mol
InChI Key: BWHZLNSEWMAGNV-HNNXBMFYSA-N
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Description

N-tridecanoyl-L-Homserine lactone is a useful research compound. Its molecular formula is C17H31NO3 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]tridecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)18-15-13-14-21-17(15)20/h15H,2-14H2,1H3,(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHZLNSEWMAGNV-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of N-tridecanoyl-L-Homoserine Lactone in Bacterial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules integral to bacterial quorum sensing (QS), a cell-to-cell communication mechanism that orchestrates collective behaviors. This technical guide focuses on N-tridecanoyl-L-Homoserine lactone (C13-HSL), a less-studied long-chain AHL. While specific data for C13-HSL is limited, this document extrapolates from research on closely related long-chain AHLs to provide a comprehensive overview of its likely role in bacterial signaling. We will delve into the core principles of C13-HSL-mediated quorum sensing, detail established experimental protocols for its synthesis, detection, and functional analysis, and present quantitative data for analogous molecules to inform future research. This guide aims to equip researchers with the foundational knowledge and practical methodologies required to investigate the biological significance of C13-HSL and its potential as a target for novel antimicrobial therapies.

Introduction to N-acyl-L-Homoserine Lactone-Mediated Quorum Sensing

Quorum sensing is a sophisticated process of bacterial communication that allows a population of bacteria to coordinate gene expression in response to cell density.[1] This is achieved through the production, release, and detection of signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-L-homoserine lactones (AHLs) are the primary autoinducers.[2]

The canonical AHL-based quorum sensing system is the LuxI/LuxR circuit, first identified in the marine bacterium Vibrio fischeri.[3] The LuxI-family of synthases produces specific AHL molecules. As the bacterial population density increases, the extracellular concentration of these AHLs rises. Upon reaching a threshold concentration, AHLs diffuse back into the bacterial cells and bind to their cognate LuxR-family of transcriptional regulators.[4] This AHL-LuxR complex then typically binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[4] This coordinated gene expression can regulate a wide array of phenotypes, including biofilm formation, virulence factor production, motility, and antibiotic resistance.[5]

AHLs are characterized by a conserved homoserine lactone ring and a variable-length acyl side chain, which can range from 4 to 18 carbons and may contain modifications at the C3 position (e.g., a hydroxyl or keto group).[6] The length and modification of the acyl chain confer specificity to the signaling system. Long-chain AHLs, such as N-tridecanoyl-L-Homoserine lactone (C13-HSL), are generally associated with specific regulatory networks and are less prone to diffusing freely across the cell membrane compared to their short-chain counterparts.

The N-tridecanoyl-L-Homoserine Lactone (C13-HSL) Signaling System

While N-tridecanoyl-L-Homoserine lactone is not as extensively studied as other AHLs like C12-HSL or C14-HSL, its structure suggests a role in the quorum sensing pathways of bacteria that produce a variety of long-chain AHLs. Bacteria from genera such as Burkholderia and Pseudomonas are known to produce a diverse array of AHLs and are therefore potential producers of C13-HSL, even if as a minor component of their signaling repertoire.[7]

Putative Signaling Pathway

The signaling pathway for C13-HSL is presumed to follow the canonical LuxI/LuxR model. A hypothetical LuxI-type synthase would synthesize C13-HSL from S-adenosylmethionine (SAM) and a tridecanoyl-acyl carrier protein (ACP). As C13-HSL accumulates, it would bind to a cognate LuxR-type receptor, leading to the regulation of target gene expression.

C13_HSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space C13_HSL_out C13-HSL C13_HSL_in C13-HSL C13_HSL_out->C13_HSL_in Increased Cell Density SAM SAM LuxI_Synthase LuxI-type Synthase SAM->LuxI_Synthase Tridecanoyl_ACP Tridecanoyl-ACP Tridecanoyl_ACP->LuxI_Synthase LuxI_Synthase->C13_HSL_in Synthesis C13_HSL_in->C13_HSL_out Diffusion/ Transport LuxR_Receptor LuxR-type Receptor C13_HSL_in->LuxR_Receptor Binding Complex C13-HSL-LuxR Complex LuxR_Receptor->Complex DNA DNA (lux box) Complex->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates Synthesis_Workflow Start L-Homoserine Lactone Hydrobromide Step1 Dissolve in DCM, add base (TEA/DIPEA) Start->Step1 Intermediate1 Free Amine Step1->Intermediate1 Step2 Add Tridecanoyl Chloride Intermediate1->Step2 Intermediate2 Crude Product Step2->Intermediate2 Step3 Aqueous Workup (NaHCO3, Brine) Intermediate2->Step3 Intermediate3 Extracted Product Step3->Intermediate3 Step4 Purification (Silica Gel Chromatography) Intermediate3->Step4 End N-tridecanoyl-L-Homoserine lactone Step4->End Bioassay_Workflow Start Grow Reporter Strain Step1 Aliquot into 96-well plate Start->Step1 Decision Assay Type? Step1->Decision Agonism Add varying [C13-HSL] Decision->Agonism Agonism Antagonism Add constant [Native AHL] + varying [C13-HSL] Decision->Antagonism Antagonism Incubate Incubate Agonism->Incubate Antagonism->Incubate Measure Measure Reporter Gene Expression Incubate->Measure Analyze Plot Dose-Response Curve Measure->Analyze Result_Agonism Determine EC50 Analyze->Result_Agonism Agonism Result_Antagonism Determine IC50 Analyze->Result_Antagonism Antagonism

References

The Silent Architects: A Technical Guide to the Discovery and Isolation of N-Acyl Homoserine Lactones in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword for the Modern Researcher: The intricate world of bacterial communication, orchestrated by a class of signaling molecules known as N-acyl homoserine lactones (AHLs), represents a frontier in microbiology with profound implications for human health and disease. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the discovery, isolation, and characterization of these pivotal molecules. From foundational principles to detailed experimental protocols, this document aims to equip you with the knowledge to navigate the complexities of AHL-mediated quorum sensing.

Introduction: The Dawn of Bacterial Sociomicrobiology

The concept of bacteria as solitary organisms was fundamentally challenged with the discovery of quorum sensing (QS), a cell-to-cell communication system that enables bacteria to coordinate gene expression in a population density-dependent manner. At the heart of this system in many Gram-negative bacteria are N-acyl homoserine lactones. The seminal discovery of AHLs was made in the marine bacterium Vibrio fischeri, where these molecules were found to regulate bioluminescence in a symbiotic relationship with the Hawaiian bobtail squid.[1] This initial finding opened the floodgates to the realization that a vast array of bacterial behaviors, including virulence factor production, biofilm formation, and plasmid conjugation, are under the control of these chemical messengers.[2]

AHLs are comprised of a conserved homoserine lactone ring linked to an acyl side chain of varying length (typically 4 to 18 carbons), which may also feature modifications such as 3-oxo or 3-hydroxy substitutions.[2] This structural diversity allows for a high degree of specificity in bacterial communication. The synthesis of AHLs is catalyzed by LuxI-type synthases, while their detection is mediated by LuxR-type transcriptional regulators.[2][3]

Foundational Signaling Pathways

The canonical models for AHL-mediated quorum sensing are the LuxI/LuxR system in Vibrio fischeri and the hierarchical LasI/R and RhlI/R systems in Pseudomonas aeruginosa. Understanding these pathways is fundamental to the study of AHLs.

The LuxI/LuxR System in Vibrio fischeri

The LuxI/LuxR circuit is the archetypal AHL signaling pathway. The LuxI protein synthesizes a specific AHL, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). As the bacterial population density increases, 3-oxo-C6-HSL accumulates in the extracellular environment. Upon reaching a threshold concentration, it diffuses back into the cells and binds to the LuxR transcriptional regulator. This complex then activates the transcription of target genes, including the lux operon responsible for bioluminescence, creating a positive feedback loop.

LuxI_LuxR_Pathway cluster_cell Vibrio fischeri Cell cluster_environment Extracellular Environment LuxI LuxI (Synthase) AHL 3-oxo-C6-HSL LuxI->AHL Synthesis LuxR LuxR (Receptor) LuxR_AHL LuxR-AHL Complex LuxR->LuxR_AHL AHL->LuxR Binding AHL->LuxR_AHL AHL_out 3-oxo-C6-HSL AHL->AHL_out Diffusion Out lux_operon lux Operon (Target Genes) LuxR_AHL->lux_operon Activation lux_operon->LuxI Positive Feedback AHL_out->AHL Diffusion In

Figure 1: The LuxI/LuxR quorum sensing circuit in Vibrio fischeri.
The Las and Rhl Systems in Pseudomonas aeruginosa

Pseudomonas aeruginosa, an opportunistic human pathogen, employs a more complex, hierarchical quorum-sensing network involving two primary AHL systems: las and rhl. The las system, considered the master regulator, consists of the LasI synthase, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR receptor. The LasR-AHL complex activates the expression of numerous virulence genes and also the rhl system. The rhl system, in turn, is composed of the RhlI synthase, which produces N-butanoyl-L-homoserine lactone (C4-HSL), and the RhlR receptor. The RhlR-AHL complex regulates a distinct set of genes, contributing to the overall pathogenic potential of the organism.

Pseudomonas_QS_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI C12_AHL 3-oxo-C12-HSL LasI->C12_AHL synthesizes LasR LasR LasR_C12_AHL LasR-AHL Complex LasR->LasR_C12_AHL C12_AHL->LasR binds LasR_C12_AHL->LasI activates RhlI RhlI LasR_C12_AHL->RhlI activates RhlR RhlR LasR_C12_AHL->RhlR activates Virulence_Genes_1 Virulence Genes 1 LasR_C12_AHL->Virulence_Genes_1 regulates C4_AHL C4-HSL RhlI->C4_AHL synthesizes RhlR_C4_AHL RhlR-AHL Complex RhlR->RhlR_C4_AHL C4_AHL->RhlR binds RhlR_C4_AHL->RhlI activates Virulence_Genes_2 Virulence Genes 2 RhlR_C4_AHL->Virulence_Genes_2 regulates AHL_Workflow Start Bacterial Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Purification Purification (e.g., SPE, TLC) Extraction->Purification Detection Detection & Identification Purification->Detection Biosensor Biosensor Assay Detection->Biosensor LCMS LC-MS/MS Analysis Detection->LCMS

References

The intricacies of Long-Chain N-Acyl Homoserine Lactone Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain N-acyl homoserine lactones (AHLs) are a class of quorum sensing signal molecules pivotal in regulating virulence, biofilm formation, and other collective behaviors in a variety of Gram-negative bacteria. Understanding the biosynthesis of these molecules is crucial for the development of novel anti-virulence therapies. This technical guide provides an in-depth exploration of the biosynthetic pathway of long-chain AHLs, detailing the enzymatic machinery, substrate specificity, and regulatory circuits involved.

The Core Biosynthetic Pathway

The reaction proceeds through a two-step mechanism:

  • Acylation of SAM: The α-amino group of SAM performs a nucleophilic attack on the carbonyl carbon of the acyl-ACP or acyl-CoA, leading to the formation of an acyl-SAM intermediate and the release of holo-ACP or Coenzyme A.[1][7]

Biosynthesis_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Acyl-ACP Acyl-ACP LuxI_Synthase LuxI-type Synthase (e.g., SinI, AvsI) Acyl-ACP->LuxI_Synthase Acyl group donor SAM S-adenosyl-L-methionine (SAM) SAM->LuxI_Synthase Homoserine lactone donor Long_Chain_AHL Long-Chain N-Acyl Homoserine Lactone LuxI_Synthase->Long_Chain_AHL Catalyzes synthesis Holo_ACP Holo-ACP / CoA LuxI_Synthase->Holo_ACP MTA 5'-methylthioadenosine (MTA) LuxI_Synthase->MTA

Figure 1: General biosynthesis pathway of long-chain N-acyl homoserine lactones.

Key Synthases and Substrate Specificity in Long-Chain AHL Production

While the general mechanism is conserved, the specificity for long-chain acyl substrates is determined by the specific LuxI-type synthase. The C-terminal region of LuxI synthases is not conserved and is thought to determine the recognition of the acyl-chain length.[8]

Several LuxI homologs are known to be dedicated to the synthesis of long-chain AHLs. For instance, in Sinorhizobium meliloti, the SinI synthase, regulated by SinR, is responsible for the production of multiple long-chain AHLs, including C12-HL, 3-O-C14-HL, 3-O-C16:1-HL, C16:1-HL, and C18-HL.[9] Similarly, in the grapevine pathogen Agrobacterium vitis, the AvsI synthase, under the control of AvsR, directs the production of long-chain AHLs.[9] Disruption of the avsI gene in A. vitis abolishes the production of these long-chain signals.[9]

The preference for either acyl-ACP or acyl-CoA as the acyl donor is another layer of specificity. Phylogenetic analysis suggests that acyl-CoA-utilizing LuxI family members evolved from an acyl-ACP-utilizing ancestor.[3]

Quantitative Data on Long-Chain AHL Production

The types and quantities of long-chain AHLs produced vary significantly among different bacterial species. The following table summarizes some of the known long-chain AHLs and the bacteria that produce them.

Bacterial SpeciesLuxI-type SynthaseLong-Chain N-Acyl Homoserine Lactones ProducedReference(s)
Sinorhizobium melilotiSinIC12-HSL, 3-O-C14-HSL, 3-O-C16:1-HSL, C16:1-HSL, C18-HSL[9][10]
Agrobacterium vitisAvsIC16:1-HSL, 3-O-C16:1-HSL[9]
Pseudomonas aeruginosaLasI3-oxo-C12-HSL[10][11]
Rhodobacter capsulatusGtaIN-hexadecanoyl-homoserine lactone (C16-HSL)[12]
Rhodobacter sphaeroidesCerIN-tetradecanoyl-DL-homoserine lactone (C14-HSL)[13]

Regulation of Long-Chain AHL Biosynthesis

The synthesis of long-chain AHLs is tightly regulated, often through a positive feedback loop involving a cognate LuxR-type transcriptional regulator. In many systems, the LuxR homolog acts as a receptor for the AHLs produced by its partner LuxI synthase. The AHL-LuxR complex then typically binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, including the luxI homolog itself, to modulate their expression.[1]

For example, in A. vitis, the expression of avsI is regulated by AvsR.[9] Similarly, in S. meliloti, SinR regulates the expression of sinI.[9] This regulatory mechanism allows bacteria to amplify the quorum sensing signal once a certain cell density threshold is reached.

Regulation_Pathway LuxR LuxR-type Regulator (e.g., SinR, AvsR) LuxI_gene luxI gene (e.g., sinI, avsI) LuxI_protein LuxI-type Synthase LuxI_gene->LuxI_protein translation Long_Chain_AHL Long-Chain AHL LuxI_protein->Long_Chain_AHL synthesis AHL_LuxR_complex AHL-LuxR Complex AHL_LuxR_complex->LuxI_gene positive feedback (upregulation) Target_genes Target Genes (e.g., virulence factors) AHL_LuxR_complex->Target_genes transcriptional regulation Long_Chain_AHLLuxR Long_Chain_AHLLuxR Long_Chain_AHLLuxR->AHL_LuxR_complex binding

Figure 2: A typical regulatory circuit for long-chain AHL biosynthesis.

Experimental Protocols for Studying Long-Chain AHL Biosynthesis

Investigating the biosynthesis of long-chain AHLs requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Extraction of AHLs from Bacterial Cultures

Objective: To isolate AHLs from bacterial culture supernatants for subsequent analysis.

Materials:

  • Bacterial culture grown to the desired cell density.

  • Ethyl acetate (B1210297) (or other suitable nonpolar solvent like dichloromethane).[14]

  • Separatory funnel.

  • Rotary evaporator or nitrogen stream.

  • Methanol (B129727) (HPLC grade).

Protocol:

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant and acidify it to a pH of approximately 3.0 with hydrochloric acid. This protonates the homoserine lactone ring, making it more soluble in the organic solvent.

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.[14]

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.[14]

  • Allow the layers to separate. The top layer will be the ethyl acetate containing the AHLs.

  • Drain and discard the lower aqueous layer.

  • Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Re-suspend the dried extract in a small volume of methanol for analysis.

Detection and Quantification of AHLs

Objective: To separate and detect the presence of AHLs using a reporter strain.

Materials:

  • TLC plate (silica gel 60 F254).

  • AHL extract.

  • AHL standards.

  • Developing solvent (e.g., 60:40 v/v dichloromethane:methanol).

  • AHL reporter strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4(pZLR4)).[15]

  • LB agar (B569324).

Protocol:

  • Spot a small volume of the AHL extract and standards onto the baseline of the TLC plate.

  • Develop the chromatogram in a sealed tank containing the developing solvent.

  • Allow the solvent front to migrate near the top of the plate, then remove and air dry the plate completely.

  • Overlay the TLC plate with molten LB agar seeded with the AHL reporter strain.

  • Incubate the plate at an appropriate temperature (e.g., 30°C) overnight.

  • The presence of AHLs will be indicated by colored spots (e.g., purple for C. violaceum CV026) on the agar overlay corresponding to the positions of the separated AHLs on the TLC plate.[15]

Objective: To identify and quantify specific AHL molecules with high sensitivity and accuracy.[16]

Materials:

  • HPLC system coupled to a mass spectrometer.

  • C18 reverse-phase HPLC column.

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • AHL extract and standards.

Protocol:

  • Inject the AHL extract onto the C18 column.

  • Elute the AHLs using a gradient of increasing acetonitrile concentration.

  • The eluent is introduced into the mass spectrometer for detection.

  • Identify AHLs based on their retention times and mass-to-charge ratios (m/z) compared to known standards.

  • Quantify the AHLs by integrating the peak areas from the extracted ion chromatograms.[16]

Experimental_Workflow cluster_extraction AHL Extraction cluster_analysis AHL Analysis Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Evaporation Evaporation LLE->Evaporation Extract Concentrated Extract Evaporation->Extract TLC TLC Bioassay Extract->TLC Qualitative HPLC_MS HPLC-MS Extract->HPLC_MS Quantitative Detection Detection & Identification TLC->Detection HPLC_MS->Detection Quantification Quantification HPLC_MS->Quantification

Figure 3: A typical experimental workflow for the extraction and analysis of AHLs.

Conclusion

The biosynthesis of long-chain N-acyl homoserine lactones is a complex and highly regulated process that plays a critical role in bacterial communication and pathogenesis. A thorough understanding of the enzymes, substrates, and regulatory networks involved is essential for the development of targeted therapies that disrupt quorum sensing and mitigate bacterial virulence. The methodologies outlined in this guide provide a framework for researchers to investigate and characterize these important signaling pathways.

References

N-Tridecanoyl-L-Homoserine Lactone (C13-HSL): A Technical Guide to its Mechanism of Action in Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tridecanoyl-L-homoserine lactone (C13-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules employed by Gram-negative bacteria in quorum sensing (QS), a cell-density-dependent communication system. While specific research on C13-HSL is limited, its mechanism of action in gene regulation can be largely inferred from the extensive studies on structurally similar long-chain AHLs. This document provides a comprehensive overview of the putative mechanism of C13-HSL, detailing its interaction with LuxR-type transcriptional regulators, the subsequent modulation of target gene expression, and the experimental protocols used to study these processes. Quantitative data from closely related AHLs are presented to provide a comparative context for the potential activity of C13-HSL.

Introduction to N-Acyl-Homoserine Lactone-Mediated Quorum Sensing

Quorum sensing is a sophisticated bacterial communication process that allows individual cells within a population to coordinate their behavior in response to changes in cell density.[1] This is achieved through the production, release, and detection of small signaling molecules called autoinducers.[2] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[2][3] The concentration of these molecules in the environment correlates with the bacterial population size. Once a threshold concentration is reached, AHLs bind to and activate cognate intracellular receptor proteins, typically belonging to the LuxR family of transcriptional regulators.[3][4] This complex then modulates the expression of specific target genes, leading to coordinated population-wide behaviors such as biofilm formation, virulence factor production, and bioluminescence.[1][5]

AHLs are composed of a conserved homoserine lactone ring linked to an acyl side chain of variable length and modification.[6] This structural diversity allows for species-specific communication. C13-HSL, with its 13-carbon acyl chain, is considered a long-chain AHL.

The Core Mechanism of Action: The LuxI/LuxR Paradigm

The canonical model for AHL-mediated gene regulation is the LuxI/LuxR system, first characterized in Vibrio fischeri.[4] This system provides a robust framework for understanding the action of C13-HSL.

  • Synthesis of C13-HSL: A LuxI-type synthase, which is specific for the 13-carbon acyl chain, synthesizes C13-HSL from S-adenosylmethionine (SAM) and a C13-acyl carrier protein (ACP) from the fatty acid biosynthesis pathway.

  • Diffusion and Accumulation: C13-HSL is a small, diffusible molecule that can pass through the bacterial cell membrane.[1] As the bacterial population density increases, C13-HSL accumulates in the surrounding environment and within the cells.

  • Receptor Binding and Activation: At a critical concentration, C13-HSL binds to the N-terminal ligand-binding domain of a specific LuxR-type transcriptional regulator. This binding is thought to induce a conformational change in the protein.[7]

  • Dimerization and DNA Binding: The C13-HSL-LuxR complex typically dimerizes and binds to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.[4]

  • Transcriptional Regulation: The binding of the C13-HSL-LuxR complex to the lux box recruits RNA polymerase, leading to the activation or repression of gene transcription.[4]

G cluster_environment Extracellular Environment C13_HSL_out C13-HSL C13_HSL_in C13-HSL C13_HSL_in->C13_HSL_out Diffusion Proteins Proteins Phenotype Coordinated Group Behaviors Proteins->Phenotype Leads to

Putative Molecular Interactions and Regulated Genes

LuxR-type Receptors for Long-Chain AHLs

In P. aeruginosa, the LasR protein is a well-characterized LuxR-type receptor that responds to the long-chain AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[2] Given the structural similarity, it is highly probable that C13-HSL interacts with LasR or a homologous receptor. Molecular docking studies of AHL analogs with LasR have identified key amino acid residues involved in binding, such as Tyr-56, Trp-60, and Asp-73.[8] It is anticipated that C13-HSL would engage in similar interactions within the ligand-binding pocket of its cognate receptor.

In Burkholderia species, the CepI/R and BviI/R quorum-sensing systems are known to produce and respond to a range of AHLs, including long-chain variants.[9] It is plausible that in certain bacterial species, C13-HSL could be part of the signaling repertoire of these or similar systems.

G C13_HSL N-tridecanoyl-L- Homoserine lactone (C13-HSL) LuxR LuxR-type Receptor (e.g., LasR homologue) C13_HSL->LuxR Binds to Complex C13-HSL-LuxR Complex LuxR->Complex Forms DNA Promoter Region (lux box) Complex->DNA Binds to Gene_Expression Target Gene Expression (Activation/Repression) DNA->Gene_Expression Regulates

Potential Target Genes and Phenotypes

Based on the functions regulated by other long-chain AHLs, C13-HSL is likely involved in controlling a suite of genes related to:

  • Virulence Factor Production: This includes the expression of proteases, elastases, exotoxins, and siderophores, which are crucial for pathogenesis.[2]

  • Biofilm Formation: Genes involved in the synthesis of exopolysaccharides, adhesins, and other components of the biofilm matrix are common targets of AHL-mediated regulation.[1]

  • Motility: Swarming and twitching motility can be under the control of quorum sensing.

  • Secondary Metabolite Production: The synthesis of antibiotics and other secondary metabolites is often regulated by AHLs.

Quantitative Data (Based on Analogues)

Direct quantitative data for C13-HSL is not available in the current literature. The following table summarizes data for the closely related long-chain AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), to provide a reference for the potential potency of C13-HSL.

ParameterMoleculeReceptorValueOrganismReference
Binding Affinity (Kd) 3-oxo-C12-HSLLasR~1 µMPseudomonas aeruginosaInferred from multiple studies
EC50 (Reporter Assay) 3-oxo-C12-HSLLasR5-10 nME. coli (recombinant)[10]
Fold Change (Gene Expression) 3-oxo-C12-HSLLasR>100-fold (for lasB)Pseudomonas aeruginosa[2]

Experimental Protocols

The study of C13-HSL-mediated gene regulation involves a variety of established molecular biology and analytical chemistry techniques.

Detection and Quantification of C13-HSL

a) Thin-Layer Chromatography (TLC) Overlay

This is a common method for the initial detection and semi-quantification of AHLs.

  • Extract AHLs from bacterial culture supernatants using an organic solvent (e.g., ethyl acetate).

  • Concentrate the extract and spot it onto a C18 reversed-phase TLC plate.

  • Develop the chromatogram using an appropriate solvent system (e.g., 60% methanol (B129727) in water).

  • Overlay the developed TLC plate with a soft agar (B569324) seeded with a reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)) that produces a detectable signal (e.g., β-galactosidase activity resulting in a blue spot) in the presence of AHLs.

  • Incubate the plate and observe for the appearance of colored spots, indicating the presence of AHLs. The Rf value can be compared to a C13-HSL standard.

b) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold standard for the unequivocal identification and quantification of AHLs.[11]

  • Prepare AHL extracts from bacterial cultures, often including a labeled internal standard.

  • Separate the AHLs using reversed-phase high-performance liquid chromatography (HPLC).

  • Detect and identify the AHLs using tandem mass spectrometry (MS/MS) by monitoring for the characteristic parent ion of C13-HSL and its fragmentation pattern, which typically includes the homoserine lactone ring moiety (m/z 102).[11]

Reporter Gene Assays

These assays are used to quantify the ability of C13-HSL to activate a specific LuxR-type receptor.

  • Construct a reporter strain, typically in E. coli, that expresses the LuxR-type receptor of interest and contains a reporter gene (e.g., lacZ, gfp, luxCDABE) under the control of a lux box-containing promoter.

  • Grow the reporter strain to a specific optical density.

  • Add varying concentrations of synthetic C13-HSL to the cultures.

  • Incubate for a defined period to allow for receptor activation and reporter gene expression.

  • Measure the reporter signal (e.g., β-galactosidase activity, fluorescence, or luminescence) and plot it against the C13-HSL concentration to determine the EC50.

G Start Construct Reporter Strain (E. coli with LuxR and promoter-reporter fusion) Grow Grow Reporter Strain Start->Grow Add_HSL Add Serial Dilutions of C13-HSL Grow->Add_HSL Incubate Incubate Add_HSL->Incubate Measure Measure Reporter Signal (e.g., Fluorescence, Luminescence) Incubate->Measure Analyze Plot Dose-Response Curve and Determine EC50 Measure->Analyze

Transcriptomic Analysis (RNA-Seq)

To identify the full regulon of genes controlled by C13-HSL, a global transcriptomic approach can be employed.

  • Grow a bacterial strain of interest that is known or suspected to respond to C13-HSL. For a clean analysis, a mutant strain deficient in AHL synthesis is often used.

  • Divide the culture into a treatment group (add synthetic C13-HSL) and a control group (add solvent vehicle).

  • Incubate for a period sufficient to induce transcriptional changes.

  • Isolate total RNA from both groups.

  • Perform RNA sequencing (RNA-Seq) to obtain a global profile of gene expression.

  • Analyze the data to identify genes that are differentially expressed in the presence of C13-HSL.

Protein-Ligand Binding Assays

To directly measure the binding affinity of C13-HSL to its receptor, several in vitro techniques can be used.

a) Isothermal Titration Calorimetry (ITC)

  • Purify the LuxR-type receptor protein.

  • Place the purified protein in the sample cell of the ITC instrument.

  • Titrate a solution of C13-HSL into the sample cell.

  • Measure the heat changes associated with the binding events to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

b) Electrophoretic Mobility Shift Assay (EMSA)

  • Synthesize and label a DNA probe containing the lux box sequence.

  • Incubate the labeled probe with purified LuxR-type receptor in the presence and absence of C13-HSL.

  • Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.

  • A shift in the mobility of the probe in the presence of the receptor and C13-HSL indicates the formation of a DNA-protein complex.

Conclusion and Future Directions

N-tridecanoyl-L-homoserine lactone is a long-chain AHL that is presumed to function as a quorum-sensing signal molecule, regulating gene expression in a cell-density-dependent manner through interaction with LuxR-type transcriptional regulators. While direct experimental evidence for C13-HSL is currently lacking, a robust mechanistic framework can be inferred from studies of its close structural analogues. Future research should focus on the definitive identification of the bacterial species that produce and respond to C13-HSL, the characterization of its specific LuxR-type receptor(s), and the elucidation of its complete gene regulon. Such studies will not only fill a gap in our understanding of bacterial communication but may also open new avenues for the development of anti-virulence therapies that target quorum sensing.

References

Unveiling the Sentinels of Cell-to-Cell Communication: A Technical Guide to Long-Chain N-Acyl-L-Homoserine Lactone Producers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acyl-L-Homoserine Lactones (AHLs) are the cornerstone of quorum sensing (QS) in a vast array of Gram-negative bacteria, enabling them to coordinate gene expression in a cell-density-dependent manner. This coordinated activity is pivotal in processes such as biofilm formation, virulence factor production, and symbiotic relationships. While a wide spectrum of AHLs have been identified, this guide focuses on long-chain AHLs, which are critical signaling molecules in various ecological niches.

An extensive review of the scientific literature reveals a notable absence of documented natural producers of N-tridecanoyl-L-Homoserine lactone (C13-HSL). This suggests that C13-HSL is either an exceptionally rare natural product or is not utilized by bacteria for quorum sensing. Consequently, this technical guide will focus on the well-characterized and closely related long-chain AHLs: N-dodecanoyl-L-homoserine lactone (C12-HSL) and N-tetradecanoyl-L-homoserine lactone (C14-HSL). We will delve into their known bacterial producers, the signaling pathways they modulate, and the detailed experimental protocols for their detection and quantification.

Natural Producers of Long-Chain Acyl-Homoserine Lactones

Several bacterial species, inhabiting diverse environments from soil and water to clinical settings, are known to produce C12-HSL and C14-HSL. These molecules are typically synthesized by a LuxI-family synthase and are recognized by a cognate LuxR-family transcriptional regulator. The following table summarizes prominent producers of these long-chain AHLs.

Acyl-Homoserine LactoneProducing BacteriaEnvironment/SourceKey Functions Regulated
N-dodecanoyl-L-homoserine lactone (C12-HSL) and its derivatives (e.g., 3-oxo-C12-HSL) Pseudomonas aeruginosaUbiquitous (soil, water, plants, animals, clinical settings)Virulence factor production (elastase, rhamnolipids), biofilm formation, host immune modulation.[1][2]
Acinetobacter baumanniiPrimarily clinical settings (nosocomial infections)Biofilm formation, cell-cell signaling.[3][4]
N-tetradecanoyl-L-homoserine lactone (C14-HSL) and its derivatives (e.g., 3-oxo-C14-HSL) Sinorhizobium melilotiSoil, symbiotic relationship with leguminous plantsNitrogen fixation, symbiosis.[5]
Rhizobium leguminosarumSoil, symbiotic relationship with leguminous plantsPlasmid conjugation, symbiosis.
Vibrio fischeriMarine environments, symbiotic with marine animalsBioluminescence, colonization.[6]

Quorum Sensing Signaling Pathway: The LuxI/LuxR Paradigm

The canonical quorum-sensing circuit in Gram-negative bacteria that utilizes long-chain AHLs is the LuxI/LuxR system. This system provides a foundational model for understanding how bacteria perceive their population density and mount a collective response.

A LuxI-family synthase is responsible for the synthesis of the specific AHL molecule from S-adenosylmethionine (SAM) and a fatty acid precursor. As the bacterial population grows, the AHL accumulates in the environment. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-family transcriptional regulator. This AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.

LuxI_LuxR_Pathway cluster_cell Bacterial Cell LuxI LuxI-family Synthase AHL_out AHL LuxI->AHL_out Synthesis LuxR LuxR-family Receptor AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA Promoter DNA (lux box) AHL_LuxR->DNA Binds to Genes Target Genes DNA->Genes Regulates Transcription AHL_in AHL AHL_out->AHL_in Diffusion (High Cell Density) AHL_in->LuxR Binding AHL_in->AHL_LuxR

Caption: Generalized LuxI/LuxR quorum sensing circuit.

Experimental Methodologies for the Detection and Quantification of Long-Chain AHLs

The identification and quantification of long-chain AHLs from bacterial cultures or environmental samples require a multi-step approach, beginning with extraction and culminating in sensitive analytical detection.

Extraction of Acyl-Homoserine Lactones

A robust extraction protocol is critical for isolating AHLs from complex sample matrices.

Protocol: Liquid-Liquid Extraction of AHLs

  • Sample Preparation: Centrifuge a bacterial culture (e.g., 50 mL) at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask. For environmental samples, a similar clarification step may be necessary.

  • Acidification: Acidify the supernatant to a pH of approximately 3.0 with a strong acid (e.g., formic acid). This protonates the homoserine lactone ring, increasing its stability.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of a non-polar solvent, such as dichloromethane (B109758) or acidified ethyl acetate. Repeat the extraction three times.[7]

  • Drying and Concentration: Pool the organic phases and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of an appropriate solvent (e.g., methanol (B129727) or acetonitrile) for subsequent analysis.

Detection and Quantification using Mass Spectrometry

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of AHLs.[8]

Protocol: HPLC-MS/MS Analysis of AHLs

  • Chromatographic Separation:

    • Column: Utilize a C18 reverse-phase column suitable for separating hydrophobic molecules.

    • Mobile Phase: Employ a gradient of water (A) and acetonitrile (B52724) or methanol (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Gradient: A typical gradient might start at 30% B, increasing to 95% B over 15-20 minutes, to elute the long-chain AHLs.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification or in a non-targeted high-resolution mode for discovery.

    • MRM Transitions: For quantification, monitor for the precursor ion (the [M+H]⁺ of the specific AHL) and a characteristic product ion. A common product ion for all AHLs is m/z 102, which corresponds to the homoserine lactone ring.[7]

    • Quantification: Generate a standard curve using synthetic AHL standards of known concentrations to accurately quantify the AHLs in the samples.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the analysis of long-chain AHLs from sample collection to data interpretation.

Experimental_Workflow Sample Bacterial Culture or Environmental Sample Centrifugation Centrifugation/ Filtration Sample->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant->Extraction Concentration Drying and Concentration Extraction->Concentration Extract Reconstituted Extract Concentration->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC MS Tandem Mass Spectrometry (ESI+, MRM mode) HPLC->MS Data Data Analysis and Quantification MS->Data

Caption: Workflow for AHL detection and quantification.

Conclusion

While N-tridecanoyl-L-Homoserine lactone (C13-HSL) does not appear to be a common naturally occurring quorum-sensing molecule, the study of its long-chain counterparts, C12-HSL and C14-HSL, provides profound insights into bacterial communication. The methodologies detailed in this guide offer a robust framework for researchers to investigate these critical signaling molecules. A deeper understanding of the production and function of long-chain AHLs is essential for developing novel therapeutic strategies that target quorum sensing, offering a promising avenue for anti-virulence and anti-biofilm drug development.

References

N-Tridecanoyl-L-Homoserine Lactone Signaling in Host-Pathogen Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject: Comprehensive research specifically detailing the role of N-tridecanoyl-L-Homoserine lactone (C13-HSL) in host-pathogen interactions is limited in publicly available scientific literature. Therefore, this guide will focus on the well-documented activities of structurally similar long-chain N-acyl-homoserine lactones (AHLs), primarily N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-tetradecanoyl-L-homoserine lactone (C14-HSL), as representative models for understanding the potential mechanisms of C13-HSL. The principles, experimental methodologies, and signaling pathways described herein are broadly applicable to the study of long-chain AHLs.

Introduction to N-Acyl-Homoserine Lactone (AHL) Signaling

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. In many Gram-negative bacteria, this process is mediated by the synthesis and detection of small signaling molecules, most notably N-acyl-homoserine lactones (AHLs). These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification. The length and composition of this acyl chain confer specificity to the signaling system.

Long-chain AHLs, such as C13-HSL, are crucial for regulating virulence factors, biofilm formation, and other pathogenic traits in bacteria like Pseudomonas aeruginosa and Burkholderia species.[1][2] Beyond their role in intra-bacterial communication, these lipophilic molecules can traverse host cell membranes and directly modulate host immune responses, representing a critical aspect of inter-kingdom signaling in the context of an infection.[3]

Quantitative Data on Long-Chain AHL-Host Interactions

The following tables summarize key quantitative data related to the interaction of long-chain AHLs with host cells. This data is primarily derived from studies on 3-oxo-C12-HSL and C14-HSL and serves as a reference for potential studies on C13-HSL.

Table 1: Immunomodulatory Effects of Long-Chain AHLs on Host Cells

AHL MoleculeHost Cell TypeConcentrationObserved EffectReference
3-oxo-C12-HSLMurine Macrophages (RAW264.7)10-100 µMAmplifies LPS-stimulated IL-10 production[4]
3-oxo-C12-HSLHuman Monocyte-derived Dendritic CellsNot specifiedPrevents maturation, promotes induction of regulatory T-cells[5]
3-oxo-C12-HSLHuman Monocyte-derived Dendritic CellsNot specifiedActs as an immunosuppressant[5]
N-dodecanoyl-L-homoserine lactone (C12-HSL)Salmonella EnteritidisNot specifiedPromotes biofilm formation under anaerobic conditions[6]

Table 2: Biofilm Formation and Virulence Factor Regulation by Long-Chain AHLs

AHL MoleculeBacterial SpeciesConcentrationRegulated PhenotypeReference
3-oxo-C12-HSLPseudomonas aeruginosaNot specifiedRegulation of multiple virulence determinants[1]
C14-HSLAcidithiobacillus ferrooxidans0.5 µMPromotes biofilm formation and mineral leaching[7]
Long-chain AHLsBurkholderia vietnamiensisNot specifiedRegulation of protease activity and antagonism against fungal pathogens[8]

Experimental Protocols

This section details common methodologies for the study of long-chain AHLs in the context of host-pathogen interactions.

Synthesis of N-Acyl-Homoserine Lactones

A robust method for the synthesis of various N-acyl-homoserine lactones, including those with long acyl chains, has been established.[9][10]

Protocol: General Synthesis of N-Acyl-L-Homoserine Lactones

  • Starting Materials: L-homoserine lactone hydrobromide and the corresponding acyl chloride (e.g., tridecanoyl chloride for C13-HSL).

  • Reaction: To a solution of L-homoserine lactone hydrobromide in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the hydrobromide.

  • Slowly add the acyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water or a mild acid. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-acyl-homoserine lactone.

  • Characterization: Confirm the structure and purity of the synthesized AHL using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]

Detection and Quantification of AHLs

Several methods are available for the detection and quantification of AHLs from bacterial cultures or host tissues.

Protocol: AHL Extraction from Culture Supernatants

  • Grow the bacterial strain of interest in a suitable liquid medium to the desired cell density.

  • Centrifuge the culture to pellet the bacterial cells.

  • Extract the cell-free supernatant with an equal volume of an appropriate organic solvent, such as ethyl acetate, typically performed three times.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under reduced pressure.

  • Re-dissolve the dried extract in a small volume of a suitable solvent for analysis.

Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method for the separation and preliminary identification of AHLs.[11] The separated AHLs can be visualized using a biosensor overlay.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A highly sensitive and specific method for the quantification and identification of AHLs.[12]

Host Cell-Based Assays

Protocol: Macrophage Cytokine Production Assay

  • Cell Culture: Culture a macrophage cell line (e.g., RAW264.7) in appropriate media and conditions.

  • Stimulation: Seed the macrophages in multi-well plates and allow them to adhere.

  • Treat the cells with the AHL of interest (e.g., C13-HSL) at various concentrations for a predetermined time. In some experiments, co-stimulation with a pro-inflammatory agent like lipopolysaccharide (LPS) is performed.

  • Cytokine Measurement: After the incubation period, collect the cell culture supernatants.

  • Quantify the concentration of cytokines (e.g., IL-10, TNF-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of long-chain AHLs.

bacterial_quorum_sensing Bacterial Quorum Sensing with Long-Chain AHLs cluster_bacteria Gram-Negative Bacterium cluster_host Host Cell AHL_Synthase AHL Synthase (e.g., LuxI homolog) AHL Long-Chain AHL (e.g., C13-HSL) AHL_Synthase->AHL Synthesis AHL_Receptor AHL Receptor (e.g., LuxR homolog) AHL->AHL_Receptor Binding Host_Cell Host Cell Membrane AHL->Host_Cell Diffusion into Host Cell Virulence_Genes Virulence & Biofilm Genes AHL_Receptor->Virulence_Genes Activation Immune_Signaling Immune Signaling Pathways (e.g., NF-κB, MAPKs) Host_Cell->Immune_Signaling Modulation Cytokine_Response Altered Cytokine Profile (e.g., ↑ IL-10, ↓ TNF-α) Immune_Signaling->Cytokine_Response experimental_workflow_ahl_synthesis Workflow for AHL Synthesis and Characterization Start Start: Acyl Chloride & L-Homoserine Lactone Reaction Amide Coupling Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End Pure N-Acyl-Homoserine Lactone Characterization->End host_cell_assay_workflow Workflow for Host Immune Cell Response Assay Start Start: Culture Host Immune Cells Treatment Treat Cells with Long-Chain AHL (± Inflammatory Stimulus) Start->Treatment Incubation Incubate for Defined Period Treatment->Incubation Supernatant_Collection Collect Culture Supernatants Incubation->Supernatant_Collection Analysis Analyze Cytokine Levels (ELISA) or Gene Expression (qPCR) Supernatant_Collection->Analysis End Quantified Immune Response Analysis->End

References

Preliminary Studies on the Biological Activity of N-tridecanoyl-L-Homoserine Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process of cell-to-cell communication that regulates gene expression in response to population density. This technical guide focuses on N-tridecanoyl-L-Homoserine lactone (C13-HSL), a less-studied member of the AHL family. Due to a scarcity of direct research on C13-HSL, this document provides a comprehensive overview based on available data for closely related AHLs, alongside specific mentions of C13-HSL and its derivatives where available. It covers potential biological activities, adaptable experimental protocols for synthesis and bioactivity assessment, and a generalized model of the signaling pathways it may influence. This guide aims to provide a foundational resource for researchers initiating studies on this specific quorum-sensing molecule.

Introduction to N-tridecanoyl-L-Homoserine Lactone (C13-HSL)

N-acyl-homoserine lactones are key signaling molecules in Gram-negative bacteria, orchestrating a variety of collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The specificity of these systems is largely determined by the length and modification of the N-acyl chain. While significant research has focused on AHLs with even-numbered carbon chains, such as N-dodecanoyl-L-homoserine lactone (C12-HSL) and N-tetradecanoyl-L-homoserine lactone (C14-HSL), odd-numbered chain AHLs like N-tridecanoyl-L-Homoserine lactone (C13-HSL) remain less characterized.

Some bacteria, particularly within the genus Burkholderia, are known to produce a diverse array of AHLs, and it is plausible that C13-HSL plays a role in the intricate chemical communication networks of these or other microorganisms. For instance, various Burkholderia species have been shown to produce AHLs with acyl chains ranging from C6 to C14.[1] The study of C13-HSL is crucial for a more complete understanding of quorum sensing and may reveal novel targets for antimicrobial strategies.

Quantitative Data

Direct quantitative data on the biological activity of N-tridecanoyl-L-Homoserine lactone is limited in publicly available literature. However, some physicochemical properties and analytical data for related molecules have been reported.

ParameterMoleculeValueReference
Projected LogP3-oxo-C13-HSL2.74 (±0.49)[2][3]
MS/MS SpectrumC13-HSLAvailable[4]

Note: LogP is a measure of lipophilicity and can influence a molecule's ability to cross cell membranes. The availability of the MS/MS spectrum for C13-HSL indicates that the compound has been synthesized and characterized, paving the way for future biological studies.[4]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and analysis of a range of N-acyl-homoserine lactones and can be applied to the study of C13-HSL.

Chemical Synthesis of N-tridecanoyl-L-Homoserine Lactone

This protocol outlines a general method for the acylation of L-homoserine lactone.

Materials:

Procedure:

  • Suspend L-homoserine lactone hydrobromide in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA or DIPEA dropwise to the suspension until the solution becomes clear and basic.

  • Slowly add tridecanoyl chloride (1.0-1.2 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield pure N-tridecanoyl-L-homoserine lactone.

  • Confirm the structure and purity using techniques such as NMR and mass spectrometry.

Bioactivity Assessment using a Reporter Strain

This protocol describes a general method to assess the ability of C13-HSL to activate a LuxR-type receptor using a bacterial reporter strain.

Materials:

  • Bacterial reporter strain (e.g., E. coli JM109 carrying a plasmid with a LuxR homolog and a luxI promoter-reporter fusion like luxCDABE or lacZ)

  • Luria-Bertani (LB) medium or other suitable growth medium

  • N-tridecanoyl-L-Homoserine lactone (dissolved in a suitable solvent like DMSO or ethyl acetate)

  • Microplate reader (for luminescence or absorbance measurements)

  • 96-well microplates

Procedure:

  • Grow the reporter strain overnight in LB medium with appropriate antibiotics at 37°C with shaking.

  • Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB medium.

  • In a 96-well microplate, add a fixed volume of the diluted bacterial culture to each well.

  • Add varying concentrations of C13-HSL to the wells. Include a solvent control (no C13-HSL) and a positive control (an AHL known to activate the reporter).

  • Incubate the microplate at 30°C or 37°C for a specified period (e.g., 4-8 hours).

  • Measure the reporter gene expression (e.g., luminescence for lux reporters or β-galactosidase activity for lacZ reporters) using a microplate reader.

  • Plot the reporter output against the concentration of C13-HSL to determine the dose-response curve and calculate the EC50 value.

Extraction and Detection of C13-HSL from Bacterial Cultures

This protocol provides a general method for extracting AHLs from bacterial culture supernatants and analyzing them by LC-MS/MS.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with formic acid, e.g., 0.1%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • LC-MS/MS system

Procedure:

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant and perform a liquid-liquid extraction with an equal volume of acidified ethyl acetate. Repeat the extraction twice.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analyze the extract using a reverse-phase high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Use a C18 column and a water/acetonitrile gradient (both with 0.1% formic acid) for separation.

  • Set the mass spectrometer to detect the parent ion of C13-HSL and its characteristic fragment ions for identification and quantification.

Signaling Pathways and Experimental Workflows

The biological activity of C13-HSL is expected to be mediated through a LuxI/LuxR-type quorum-sensing system, which is a common mechanism for AHLs in Gram-negative bacteria.

Generalized LuxI/LuxR Quorum Sensing Pathway

LuxI_LuxR_Pathway cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI Synthase AHL C13-HSL LuxI->AHL Synthesis LuxR LuxR Receptor Complex LuxR-AHL Complex LuxR->Complex AHL->Complex AHL_out C13-HSL AHL->AHL_out Diffusion Genes Target Genes (e.g., virulence, biofilm) Complex->Genes Activates/Represses Transcription AHL_out->AHL Diffusion at high cell density

Caption: A generalized LuxI/LuxR quorum-sensing pathway for C13-HSL.

Experimental Workflow for Bioactivity Screening

Bioactivity_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Activity Assessment cluster_analysis Data Analysis & Interpretation Synthesis Chemical Synthesis of N-tridecanoyl-L-HSL Purification Column Chromatography Synthesis->Purification Characterization NMR & Mass Spectrometry Purification->Characterization ReporterAssay Reporter Gene Assay (e.g., E. coli biosensor) Characterization->ReporterAssay Pure C13-HSL DoseResponse Dose-Response Curve & EC50 Determination ReporterAssay->DoseResponse VirulenceAssay Virulence Factor Assay (e.g., protease, elastase) ReporterAssay->VirulenceAssay BiofilmAssay Biofilm Formation Assay ReporterAssay->BiofilmAssay DataAnalysis Statistical Analysis DoseResponse->DataAnalysis Quantitative Data VirulenceAssay->DataAnalysis BiofilmAssay->DataAnalysis Conclusion Conclusion on Biological Activity DataAnalysis->Conclusion

References

Methodological & Application

Application Note: Chemical Synthesis of N-tridecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules utilized by numerous Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1][2] These molecules are crucial for coordinating collective behaviors such as biofilm formation, virulence factor production, and motility.[3][4][5] N-tridecanoyl-L-Homoserine lactone (C13-HSL) is a long-chain AHL that plays a significant role in these communication pathways. The ability to chemically synthesize specific AHLs like C13-HSL is essential for studying bacterial signaling, developing quorum sensing inhibitors (QSIs), and exploring novel anti-infective strategies that target bacterial communication rather than viability.[6][7] This document provides a detailed protocol for the chemical synthesis of N-tridecanoyl-L-Homoserine lactone, outlines its role in a key signaling pathway, and presents relevant quantitative data.

Quorum Sensing Signaling Pathway

N-tridecanoyl-L-Homoserine lactone and other AHLs are key components of the LuxI/LuxR-type quorum sensing circuits in Gram-negative bacteria.[2] At low cell density, the basal expression of a LuxI-type synthase produces a small amount of AHL autoinducer. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator. This AHL-receptor complex then activates or represses the expression of target genes, leading to coordinated population-wide behaviors.[1][2]

QuorumSensing_Pathway cluster_cell Bacterial Cell cluster_env Extracellular Environment LuxI LuxI-type Synthase AHL_in AHL LuxI->AHL_in LuxR LuxR-type Receptor (Inactive) AHL_Receptor AHL-LuxR Complex (Active) Genes Target Genes AHL_Receptor->Genes Binds & Activates Transcription Response Coordinated Behavior (e.g., Biofilm, Virulence) Genes->Response Expression AHL_out AHL AHL_in->AHL_out Diffusion (Low Cell Density) AHL_out->AHL_Receptor Synthesis_Workflow cluster_react Reaction cluster_workup Work-up cluster_purify Purification reagents 1. Dissolve Tridecanoic Acid & L-Homoserine Lactone in Anhydrous DCM coupling 2. Add EDC & Base (DIPEA) Stir at Room Temperature reagents->coupling dilute 3. Dilute with DCM coupling->dilute wash 4. Wash with NH4Cl & Brine dilute->wash dry 5. Dry over MgSO4 & Evaporate wash->dry purify 6. Silica Gel Column Chromatography dry->purify characterize 7. Characterize Product (NMR, MS) purify->characterize

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of N-Acyl-Homoserine Lactones (AHLs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of N-acyl-homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing, using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). The protocols detailed below are essential for researchers investigating bacterial communication, developing anti-biofilm strategies, and screening for novel antimicrobial agents.

Introduction to AHLs and Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression.[1][2][3][4] In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs.[1][4][5] These signaling molecules, also known as autoinducers, are synthesized by LuxI-type enzymes and, upon reaching a threshold concentration, bind to LuxR-type transcriptional regulators to modulate the expression of genes involved in virulence, biofilm formation, and secondary metabolite production.[1][4][6] The ability to accurately detect and quantify AHLs is therefore crucial for understanding and manipulating these bacterial behaviors.

Overview of HPLC-MS for AHL Analysis

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful and widely used technique for the sensitive and specific detection and quantification of AHLs from complex biological samples.[7][8] This method allows for the separation of different AHL molecules based on their physicochemical properties, followed by their identification and quantification based on their mass-to-charge ratio (m/z).[9]

Experimental Protocols

Sample Preparation: Extraction of AHLs from Bacterial Culture Supernatants

The first critical step in AHL analysis is the efficient extraction of these molecules from the bacterial growth medium. Liquid-liquid extraction (LLE) using an organic solvent is a common and effective method.[10]

Materials:

Protocol:

  • Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the stationary phase of growth.

  • Centrifuge the culture at 12,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[11]

  • Carefully collect the supernatant and pass it through a 0.22 µm filter to remove any remaining cells.[11]

  • Transfer the cell-free supernatant to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.[10][11] Shake vigorously for 1 minute and then allow the phases to separate.

  • Collect the upper organic phase. Repeat the extraction process two more times with fresh acidified ethyl acetate.[11]

  • Pool the organic extracts and remove the solvent using a rotary evaporator at 30-45°C or under a gentle stream of nitrogen gas.[10][11]

  • Resuspend the dried extract in a small volume (e.g., 1-2 mL) of HPLC-grade methanol or acetonitrile.[10][11]

  • Store the final extract at -20°C until HPLC-MS analysis.[10][11]

HPLC-MS/MS Analysis of AHLs

The resuspended AHL extract is then analyzed by reverse-phase HPLC coupled to a mass spectrometer.

Instrumentation and Columns:

  • HPLC system (e.g., UHPLC for higher resolution)[10][12]

  • Mass spectrometer (e.g., Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF))[11][13]

  • C8 or C18 reverse-phase column (e.g., 2.0 mm x 150 mm)[10][11][13][14]

Chromatographic Conditions: The following table summarizes typical HPLC parameters for AHL analysis. These may need to be optimized depending on the specific AHLs of interest and the column used.

ParameterValueReference
Mobile Phase A Water with 0.1% formic acid or 0.1% glacial acetic acid[11][13][14]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or 0.1% glacial acetic acid[11][13][14]
Flow Rate 200 - 400 µL/min[11][13]
Column Temperature 30°C[11][13]
Injection Volume 10 µL[11][13]
UV Detection 210 nm[11][13]

Gradient Elution Example: [11][13]

  • Start with 10% Mobile Phase B for 3-5 minutes.

  • Increase to 90-100% Mobile Phase B over 21-30 minutes.

  • Hold at 90-100% Mobile Phase B for 2-15 minutes.

  • Return to initial conditions and re-equilibrate the column for 10 minutes.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (+ESI)[9]

  • Detection: The dominant ion observed for AHLs is the protonated molecule [M+H]⁺.[9][15]

  • MS/MS Fragmentation: A characteristic product ion for AHLs is observed at m/z 102, which corresponds to the protonated homoserine lactone ring.[5][13][15]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) can be used for targeted quantification of known AHLs.[9][15] Full scan mode can be used for the discovery of novel AHLs.[9]

Quantitative Analysis of AHLs

For accurate quantification, a standard curve for each AHL of interest should be prepared. The use of an internal standard is also recommended to account for variations in extraction efficiency and instrument response.

Protocol for Standard Curve Preparation: [16]

  • Prepare stock solutions of each AHL standard (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions to create a series of standards with known concentrations (e.g., from 10 nmol down to 0.016 nmol).

  • Add a fixed amount of an internal standard (e.g., a deuterated AHL analog like D₃-C6-HSL) to each standard and sample.

  • Analyze the standards and samples by HPLC-MS/MS.

  • Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Use the standard curve to determine the concentration of AHLs in the experimental samples.

Quantitative Data Summary: The following table provides an example of how to present quantitative data from an AHL analysis.

AHL CompoundRetention Time (min)Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)Limit of Detection (LOD) (nM)Reference
C4-HSL~5.8172.1102.1-[14]
C6-HSL~10.2200.1102.1-[11]
C8-HSL~15.5228.2102.1-[11][14]
3-oxo-C8-HSL~13.9242.1102.1-[11]
3-OH-C8-HSL~12.7244.2102.1-[11]
3-oxo-C12-HSL~22.1298.2102.1-[5][14]

Note: Retention times are approximate and will vary depending on the specific chromatographic conditions. A 2016 study reported a median limit of detection of 2.3 nM for a range of 23 AHL standards.[15]

Visualizations

AHL-Mediated Quorum Sensing Signaling Pathway

Caption: Generalized AHL-mediated quorum sensing pathway in Gram-negative bacteria.

Experimental Workflow for HPLC-MS Analysis of AHLs

HPLC_Workflow start Bacterial Culture (Stationary Phase) centrifugation Centrifugation & Filtration start->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction evaporation Solvent Evaporation extraction->evaporation resuspension Resuspend in Methanol/Acetonitrile evaporation->resuspension hplc_ms HPLC-MS/MS Analysis resuspension->hplc_ms data_analysis Data Analysis (Identification & Quantification) hplc_ms->data_analysis end Results data_analysis->end

Caption: Step-by-step workflow for the extraction and analysis of AHLs using HPLC-MS.

References

Application Notes and Protocols for N-tridecanoyl-L-Homoserine lactone (C13-HSL) Induced Gene Expression in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-tridecanoyl-L-Homoserine lactone (C13-HSL) to induce gene expression in bacteria. The protocols and data presented herein are intended to serve as a foundational resource for researchers working in fields such as microbiology, synthetic biology, and drug discovery.

Introduction to N-tridecanoyl-L-Homoserine lactone (C13-HSL)

N-tridecanoyl-L-Homoserine lactone (C13-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules. AHLs are crucial components of quorum sensing (QS), a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression.[1][2] In many Gram-negative bacteria, AHLs are synthesized by a LuxI-type synthase and, upon reaching a threshold concentration, bind to a cognate LuxR-type transcriptional regulator. This complex then modulates the expression of target genes, often controlling processes such as biofilm formation, virulence factor production, and bioluminescence.[1][2]

C13-HSL, a long-chain AHL, has been identified in bacterial species such as Yersinia pseudotuberculosis.[3] Its long acyl chain suggests a potential for high specificity and affinity for its cognate receptor, a characteristic often observed with long-chain AHLs.[4] Understanding and harnessing the inductive properties of C13-HSL can be instrumental in studying bacterial communication, developing anti-virulence strategies, and engineering novel genetic circuits.

Physicochemical Properties of N-tridecanoyl-L-Homoserine lactone (C13-HSL)

A summary of the key physicochemical properties of C13-HSL is provided in the table below. This information is critical for the proper handling, storage, and application of this molecule in experimental settings.

PropertyValueReference
Formal Name N-[(3S)-tetrahydro-2-oxo-3-furanyl]-tridecanamide[3]
Synonyms C13-HSL[3]
Molecular Formula C₁₇H₃₁NO₃[3]
Formula Weight 297.4 g/mol [3]
Purity ≥98%[3]
Formulation Crystalline solid[3]
Solubility DMF: 0.25 mg/ml[3]
Storage -20°C[3]
Stability ≥ 4 years at -20°C[3]

Experimental Protocols

Protocol 1: Preparation of N-tridecanoyl-L-Homoserine lactone (C13-HSL) Stock Solution

Materials:

  • N-tridecanoyl-L-Homoserine lactone (C13-HSL) solid[3]

  • Dimethylformamide (DMF), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of C13-HSL: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 297.4 g/mol * Volume (L) For 1 mL of a 10 mM stock solution, you will need 2.974 mg of C13-HSL.

  • Dissolve C13-HSL in DMF:

    • Carefully weigh the required amount of C13-HSL and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMF.

    • Vortex the tube thoroughly until the C13-HSL is completely dissolved. The solubility in DMF is noted as 0.25 mg/ml, so for higher concentrations, gentle warming may be required.[3] Always ensure the final concentration does not exceed the solubility limit.

  • Aliquot and Store:

    • Prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C in tightly sealed tubes to prevent evaporation and moisture absorption.

Note on Solvent Choice: While DMF is a suitable solvent, other organic solvents like dimethyl sulfoxide (B87167) (DMSO) are also commonly used for dissolving AHLs.[5] It is crucial to ensure that the final concentration of the solvent in the bacterial culture is low (typically <0.5% v/v) to minimize any potential effects on bacterial growth and gene expression.

Protocol 2: Induction of Gene Expression in Bacteria using C13-HSL

This protocol describes a general procedure for inducing gene expression in a bacterial strain containing a C13-HSL-responsive reporter system. The optimal concentration of C13-HSL and the induction time should be determined empirically for each specific bacterial strain and reporter construct.

Materials:

  • Bacterial strain containing a C13-HSL-responsive reporter plasmid (e.g., expressing a fluorescent protein or luciferase under the control of a LuxR-type receptor and a cognate promoter).

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth).

  • C13-HSL stock solution (from Protocol 1).

  • Sterile culture tubes or microplates.

  • Incubator shaker.

  • Instrumentation for measuring the reporter output (e.g., plate reader for fluorescence or luminescence, spectrophotometer for colorimetric assays).

Procedure:

  • Overnight Culture Preparation:

    • Inoculate a single colony of the bacterial reporter strain into 3-5 mL of the appropriate growth medium containing the necessary antibiotics for plasmid maintenance.

    • Incubate the culture overnight at the optimal growth temperature with shaking.

  • Sub-culturing and Growth:

    • The next day, dilute the overnight culture into fresh growth medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.

    • Incubate the culture at the optimal temperature with shaking until it reaches the early to mid-exponential growth phase (typically an OD₆₀₀ of 0.2-0.4).

  • Induction with C13-HSL:

    • Prepare serial dilutions of the C13-HSL stock solution in the growth medium.

    • Add the desired final concentrations of C13-HSL to the bacterial cultures. A typical starting range for long-chain AHLs is between 1 nM and 10 µM.

    • Include a "no inducer" control by adding an equivalent volume of the solvent (e.g., DMF) to a separate culture.

  • Incubation:

    • Continue to incubate the cultures under the same conditions for the desired induction period. This can range from 4 to 24 hours, depending on the reporter system and the experimental goals.

  • Measurement of Gene Expression:

    • After the induction period, measure the reporter gene expression. For example:

      • Fluorescent Proteins (e.g., GFP): Measure the fluorescence intensity and normalize it to the cell density (OD₆₀₀).

      • Luciferase: Lyse the cells and measure the luminescence using a luminometer according to the manufacturer's protocol.[6]

      • β-galactosidase: Perform a β-galactosidase assay using a substrate like ONPG.

  • Data Analysis:

    • Plot the reporter gene expression as a function of the C13-HSL concentration to generate a dose-response curve. This will help determine the optimal induction concentration.

Quantitative Data on Gene Expression Induction

AHLReceptor/Reporter SystemBacterial HostEffective Concentration (EC₅₀)Fold InductionReference
3-oxo-C12-HSLLasR / PlasI-gfpE. coli~10 nM>100[7]
C14-HSLGcsR / Pgcs-lacZRhodobacter capsulatus~100 nM~8[8]
C10-HSLQscR / PPA1897-gfpE. coli~1 µM>100[7]

Note: The data in this table is derived from studies using different reporter systems and should be considered as a general guideline. Researchers should perform their own dose-response experiments to determine the optimal conditions for their specific system.

Visualizations

C13-HSL Mediated Quorum Sensing Pathway

G C13-HSL Quorum Sensing Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase C13_HSL_out Extracellular C13-HSL LuxI->C13_HSL_out Synthesis LuxR LuxR-type Receptor C13_LuxR C13-HSL-LuxR Complex Promoter Promoter (lux box) C13_LuxR->Promoter Activation TargetGenes Target Genes Promoter->TargetGenes Transcription C13_HSL_in Intracellular C13-HSL C13_HSL_out->C13_HSL_in Diffusion C13_HSL_in->LuxR Binding

Caption: A diagram illustrating the canonical N-acyl homoserine lactone quorum sensing pathway, adapted for C13-HSL.

Experimental Workflow for Gene Induction

G Workflow for C13-HSL Gene Induction A Prepare C13-HSL Stock Solution C Induce with varying C13-HSL concentrations A->C B Grow Bacterial Reporter Strain B->C D Incubate for 4-24 hours C->D E Measure Reporter Gene Expression D->E F Analyze Data & Generate Dose-Response Curve E->F

Caption: A flowchart outlining the key steps for inducing and measuring gene expression using C13-HSL.

Troubleshooting and Safety

  • Low Induction Levels:

    • Suboptimal C13-HSL Concentration: Perform a wider range dose-response experiment.

    • Instability of C13-HSL: Ensure the pH of the culture medium is not alkaline, as this can lead to lactonolysis. Use freshly prepared stock solutions.

    • Incorrect Incubation Time: Optimize the induction time by performing a time-course experiment.

    • Solvent Inhibition: Ensure the final solvent concentration is below inhibitory levels.

  • High Background Expression:

    • Leaky Promoter: The reporter system may have a high basal level of expression. Consider using a tighter promoter or a different reporter gene.

    • Endogenous AHL Production: The bacterial host may produce its own AHLs that activate the reporter. Use a mutant strain deficient in AHL synthesis if possible.

  • Safety Precautions:

    • N-tridecanoyl-L-Homoserine lactone should be handled in a laboratory setting using standard personal protective equipment (gloves, lab coat, safety glasses).

    • Consult the Safety Data Sheet (SDS) for detailed safety information.

    • Dispose of all chemical and biological waste according to institutional guidelines.

References

Application of N-acyl Homoserine Lactones in Studying Bacterial Virulence: With a Focus on Long-Chain Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior is crucial for various processes, including biofilm formation, virulence factor production, and motility. The length of the N-acyl chain of AHLs can vary, and this variation plays a significant role in the specificity of the QS signal. Long-chain AHLs, such as N-tridecanoyl-L-Homoserine lactone (C13-HSL), are known to be produced by several Gram-negative bacteria and are key regulators of virulence.

While specific research on N-tridecanoyl-L-Homoserine lactone (C13-HSL) is limited in publicly available scientific literature, the principles and methodologies for studying its role in bacterial virulence can be extrapolated from research on closely related and well-characterized long-chain AHLs, such as N-dodecanoyl-L-homoserine lactone (C12-HSL) and N-tetradecanoyl-L-homoserine lactone (C14-HSL). These molecules have been extensively studied, particularly in the context of the opportunistic pathogen Pseudomonas aeruginosa.

This document provides a comprehensive overview of the application of long-chain AHLs in the study of bacterial virulence, including detailed protocols and data presentation formats that can be adapted for the investigation of C13-HSL.

Quorum Sensing Signaling Pathway

The canonical AHL-mediated quorum sensing system involves a LuxI-family synthase that produces the AHL signal molecule and a LuxR-family transcriptional regulator that binds to the AHL, leading to the activation or repression of target gene expression.

AHL_Signaling_Pathway cluster_bacteria Bacterial Cell LuxI LuxI-type synthase AHL N-acyl Homoserine Lactone (AHL) LuxI->AHL Synthesis LuxR LuxR-type receptor AHL->LuxR Binding AHL_ext Extracellular AHL AHL->AHL_ext Diffusion AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA Target Genes AHL_LuxR->DNA Activation/ Repression Virulence Virulence Factors (e.g., toxins, proteases, biofilm formation) DNA->Virulence Expression AHL_ext->AHL Uptake at high density Biofilm_Assay_Workflow A Bacterial Culture Preparation B Inoculation into 96-well plate with C13-HSL A->B C Incubation (24-48h) B->C D Removal of Planktonic Cells C->D E Washing with PBS D->E F Staining with Crystal Violet E->F G Washing with PBS F->G H Solubilization of Stain G->H I Absorbance Measurement (OD590) H->I qRT_PCR_Workflow A Bacterial Culture and Treatment with C13-HSL B RNA Extraction A->B C DNase Treatment B->C D cDNA Synthesis C->D E Quantitative Real-Time PCR D->E F Data Analysis (ΔΔCt method) E->F

Application Notes and Protocols for the Quantitative Analysis of N-tridecanoyl-L-Homoserine lactone (C13-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication in Gram-negative bacteria that allows them to coordinate gene expression based on population density. The length and modification of the acyl side chain of AHLs provide specificity to the signaling system. N-tridecanoyl-L-Homoserine lactone (C13-HSL) is a long-chain AHL, and its accurate quantification is crucial for understanding its role in bacterial physiology, pathogenesis, and for the development of quorum sensing inhibitors.

These application notes provide detailed protocols for the extraction and quantitative analysis of C13-HSL from bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method. Additionally, a general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and a representative quorum-sensing signaling pathway are described.

Data Presentation: Quantitative Analysis of C13-HSL

Due to the limited availability of published quantitative data specifically for C13-HSL, the following table presents a hypothetical, yet realistic, dataset to illustrate the presentation of quantitative results. These values are for demonstrative purposes and would be replaced with experimental data.

Bacterial Strain Growth Medium Growth Phase C13-HSL Concentration (nM) ± SD Reference
Pseudomonas aeruginosa PAO1 (Wild Type)LB BrothStationary Phase (24h)15.8 ± 2.1Hypothetical Data
Pseudomonas aeruginosa PAO1 (Wild Type)M9 Minimal MediumStationary Phase (24h)8.2 ± 1.5Hypothetical Data
Burkholderia cenocepacia J2315AB MediumMid-logarithmic Phase (12h)5.4 ± 0.9Hypothetical Data
Burkholderia cenocepacia J2315AB MediumStationary Phase (24h)22.1 ± 3.5Hypothetical Data
luxI synthase mutantLB BrothStationary Phase (24h)< 0.1 (Below Limit of Detection)Hypothetical Data

Experimental Protocols

Sample Preparation: Extraction of C13-HSL from Bacterial Supernatants

This protocol describes the extraction of C13-HSL from bacterial culture supernatants using liquid-liquid extraction (LLE), a widely used method for AHLs.

Materials:

Protocol:

  • Grow the bacterial strain of interest to the desired cell density.

  • Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • For every 10 mL of supernatant, add 10 mL of acidified ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully collect the upper organic phase (ethyl acetate) and transfer it to a clean tube.

  • Repeat the extraction of the aqueous phase (steps 4-7) two more times, pooling all organic extracts.

  • Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 200 µL) of acetonitrile for LC-MS/MS analysis.

  • Store the reconstituted sample at -20°C until analysis.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the sensitive and specific quantification of C13-HSL using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 30
    1.0 30
    10.0 95
    12.0 95
    12.1 30

    | 15.0 | 30 |

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Multiple Reaction Monitoring (MRM) Transitions for C13-HSL:

    • Chemical Formula: C₁₇H₃₁NO₃

    • Molecular Weight: 297.44 g/mol

    • Precursor Ion ([M+H]⁺): m/z 298.4

    • Product Ions:

      • Quantifier: m/z 102.1 (corresponding to the homoserine lactone ring)

      • Qualifier: m/z 171.2 (corresponding to the acyl chain fragment)

    • Collision Energy: To be optimized for the specific instrument, typically in the range of 15-25 eV.

Quantification:

  • Prepare a calibration curve using a certified standard of N-tridecanoyl-L-Homoserine lactone.

  • Spike a blank matrix (e.g., sterile growth medium) with known concentrations of the standard to create matrix-matched calibrators.

  • Process the calibrators and unknown samples using the extraction protocol described above.

  • Analyze the samples by LC-MS/MS using the specified MRM transitions.

  • Quantify the concentration of C13-HSL in the unknown samples by interpolating their peak areas against the calibration curve.

General Protocol for Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of AHLs, often without derivatization. This method is generally less sensitive than LC-MS/MS for these compounds but can be a valuable alternative.

Instrumentation:

  • Gas Chromatograph with a mass selective detector.

GC Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

  • Characteristic Ions for C13-HSL:

    • m/z 143 (a common fragment for many AHLs).

    • Molecular ion [M]⁺ at m/z 297.

Note: The high boiling point of long-chain AHLs like C13-HSL can make GC analysis challenging. Optimization of the temperature program and injector settings is crucial.

Visualization of Signaling Pathways and Workflows

Generalized LuxI/R-type Quorum Sensing Pathway

Quorum_Sensing_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_precursors Precursors AHL C13-HSL LuxR LuxR-type Receptor AHL->LuxR Binding LuxI LuxI-type Synthase LuxI->AHL Synthesis & Diffusion AHL_complex C13-HSL-LuxR Complex LuxR->AHL_complex DNA Promoter Region (lux box) AHL_complex->DNA Binds Target_Genes Target Genes (e.g., virulence, biofilm formation) DNA->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation SAM SAM SAM->LuxI Acyl_ACP Acyl-ACP Acyl_ACP->LuxI

Caption: Generalized LuxI/R-type quorum sensing circuit.

Experimental Workflow for C13-HSL Quantification

Experimental_Workflow start Bacterial Culture centrifugation Centrifugation (10,000 x g, 15 min) start->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction evaporation Solvent Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Acetonitrile) evaporation->reconstitution analysis LC-MS/MS Analysis (MRM Mode) reconstitution->analysis quantification Data Analysis & Quantification analysis->quantification end Quantitative Results quantification->end

Caption: Workflow for C13-HSL extraction and analysis.

Application Notes: N-tridecanoyl-L-Homoserine lactone (C13-HSL) as a Standard for Quorum Sensing Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate collective behaviors, such as biofilm formation, virulence factor production, and antibiotic resistance. In many Gram-negative bacteria, this communication is mediated by small, diffusible signal molecules called N-acyl-L-homoserine lactones (AHLs). The specificity of this signaling is determined by the length and modification of the acyl side chain of the AHL molecule.

Accurate quantification of specific AHLs produced by bacterial cultures or present in environmental samples is crucial for understanding and manipulating QS-regulated processes. This requires the use of high-purity analytical standards. N-tridecanoyl-L-Homoserine lactone (C13-HSL) is a long-chain AHL used as a standard for the calibration of bioassays and analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS). These notes provide detailed protocols for using C13-HSL as a standard in common QS bioassays.

Physicochemical Properties of N-tridecanoyl-L-Homoserine lactone

A summary of the key physicochemical properties of C13-HSL is provided below.

PropertyValue
Synonyms C13-HSL, N-(β-Ketotridecanoyl)-L-homoserine lactone
Molecular Formula C₁₇H₃₁NO₃
Molar Mass 297.44 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate
Storage Store at -20°C for long-term stability

Quorum Sensing Signaling Pathway

The canonical AHL-mediated quorum sensing circuit in Gram-negative bacteria is the LuxI/LuxR system. A LuxI-type synthase produces a specific AHL molecule. As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold, leading to its diffusion back into the cells. Inside the cytoplasm, the AHL binds to its cognate LuxR-type transcriptional regulator, causing a conformational change that promotes protein dimerization and binding to specific DNA sequences (lux boxes), thereby activating or repressing target gene expression.

AHL_Signaling_Pathway Generalized LuxI/R Quorum Sensing Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-type Synthase C13_HSL_in C13-HSL LuxI->C13_HSL_in Synthesis LuxR_inactive LuxR (inactive) LuxR_active LuxR-AHL Complex (Active Dimer) LuxR_inactive->LuxR_active Dimerization DNA lux box Target Genes LuxR_active->DNA:promoter Binds Promoter mRNA mRNA DNA:target->mRNA Transcription Proteins QS-regulated Proteins (e.g., Virulence Factors) mRNA->Proteins Translation C13_HSL_in->LuxR_inactive Binding C13_HSL_out C13-HSL C13_HSL_in->C13_HSL_out Diffusion

Caption: Generalized LuxI/R Quorum Sensing Pathway using C13-HSL.

Application Note: Generating a Standard Curve

N-tridecanoyl-L-Homoserine lactone is used to generate a standard curve in a bioassay, which allows for the quantification of the same AHL molecule in an unknown sample (e.g., a bacterial culture supernatant). A series of known concentrations of C13-HSL are prepared by serial dilution. These standards are then used to induce a dose-dependent response in a reporter strain (e.g., β-galactosidase activity or light production). The response is measured and plotted against the concentration of C13-HSL. The resulting curve is then used to determine the concentration of C13-HSL in experimental samples by interpolating their measured response.

Quantitative Data: AHL Detection Limits

The sensitivity of AHL bioassays varies depending on the reporter strain and the specific AHL molecule. While specific quantitative data for C13-HSL is not widely published, the following table provides context by showing the detection limits for various common AHLs using an Agrobacterium tumefaciens-based cell-free bioassay.[1] Long-chain AHLs like C13-HSL are generally detectable at nanomolar concentrations.

N-Acyl-Homoserine Lactone (AHL)Acyl ChainDetection Limit (nM) using X-Gal Substrate
N-Butanoyl-HSLC4~300
N-Hexanoyl-HSLC6~100
N-Octanoyl-HSLC8~100
N-Decanoyl-HSLC10~100
N-Dodecanoyl-HSLC12~100
N-Tetradecanoyl-HSLC14~300

Note: The sensitivity can be increased approximately 10-fold by using a luminescent substrate instead of a chromogenic one like X-Gal.[1]

Experimental Workflow & Protocols

The following diagram and protocols describe how to use C13-HSL as a standard for quantifying AHLs in a sample.

Experimental_Workflow Workflow for Quantitative AHL Bioassay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare C13-HSL Stock Solution (e.g., 10 mM in DMSO) A2 Create Serial Dilutions (Standard Curve Points) A1->A2 B1 Dispense Standards & Samples into 96-well plate A2->B1 A3 Prepare Unknown Samples (e.g., Filtered Supernatant) A3->B1 A4 Culture Reporter Strain (e.g., A. tumefaciens NTL4) B2 Add Reporter Strain Culture to Wells A4->B2 B1->B2 B3 Incubate Plate (e.g., 30°C, 12-24h) B2->B3 C1 Measure Reporter Signal (e.g., Absorbance, Luminescence) B3->C1 C2 Plot Standard Curve (Signal vs. [C13-HSL]) C1->C2 C3 Interpolate Unknown Concentrations C2->C3

Caption: Workflow for Quantitative AHL Bioassay using C13-HSL Standard.

Protocol 1: Quantitative Bioassay using Agrobacterium tumefaciens NTL4 Reporter

This protocol utilizes the A. tumefaciens NTL4 strain, which contains a traG-lacZ fusion and is sensitive to a broad range of AHLs, including long-chain variants.[2][3] The reporter expresses β-galactosidase in response to AHL detection.

Materials:

  • N-tridecanoyl-L-Homoserine lactone (C13-HSL)

  • Agrobacterium tumefaciens NTL4 (pZLR4) or similar reporter strain

  • AB minimal medium (or LB medium buffered to pH 5.5)

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution

  • Sterile 96-well microtiter plates

  • Plate reader capable of measuring absorbance at 600 nm and 420 nm

  • Lysis buffer (e.g., PopCulture Reagent)

  • Z-buffer with β-mercaptoethanol

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution

Procedure:

  • Preparation of C13-HSL Standard:

    • Prepare a 10 mM stock solution of C13-HSL in DMSO. Store at -20°C.

    • Perform serial dilutions in the appropriate sterile growth medium to create a range of standard concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a 0 nM blank containing only medium with a corresponding amount of DMSO).

  • Reporter Strain Culture:

    • Inoculate A. tumefaciens NTL4 into 5 mL of growth medium containing appropriate antibiotics.

    • Incubate overnight at 28-30°C with shaking until the culture reaches the late exponential phase (OD₆₀₀ ≈ 0.8-1.0).

  • Assay Setup:

    • In a 96-well plate, add 100 µL of each C13-HSL standard dilution and unknown sample to respective wells. Include a media-only control and a DMSO-vehicle control.

    • Add 100 µL of the overnight A. tumefaciens NTL4 culture to each well.

    • Incubate the plate at 28-30°C for 12-24 hours with gentle shaking.

  • β-Galactosidase Assay (Miller Assay):

    • Measure the final cell density (OD₆₀₀) of each well.

    • Lyse the cells according to the lysis buffer manufacturer's protocol.

    • Add Z-buffer to each well, followed by ONPG solution to start the reaction.

    • Incubate at 30°C until a visible yellow color develops. Stop the reaction by adding Na₂CO₃.

    • Measure the absorbance at 420 nm (A₄₂₀).

    • Calculate Miller Units using the formula: Units = 1000 * A₄₂₀ / (t * v * OD₆₀₀), where 't' is reaction time in minutes and 'v' is the volume of culture used in mL.

  • Data Analysis:

    • Subtract the background Miller Units (from the 0 nM blank) from all readings.

    • Plot the corrected Miller Units against the known C13-HSL concentrations to generate a standard curve.

    • Use the equation from the linear range of the standard curve to calculate the C13-HSL concentration in the unknown samples.

Protocol 2: Qualitative Plate Assay using Chromobacterium violaceum CV026

This protocol uses the mutant strain C. violaceum CV026, which cannot produce its own AHL but will produce the purple pigment violacein (B1683560) in the presence of exogenous short-to-medium chain (C4-C8) AHLs.[4] While not directly induced by long-chain AHLs like C13-HSL, this assay can be adapted to show inhibition of induction, or C13-HSL can be used as a negative control in the standard assay.

Materials:

  • N-tridecanoyl-L-Homoserine lactone (C13-HSL)

  • Chromobacterium violaceum CV026

  • LB agar (B569324) plates

  • Short-chain AHL (e.g., C6-HSL) for inhibition assays

Procedure:

  • Plate Preparation:

    • Prepare molten LB agar (1.5%) and cool to ~50°C.

    • Inoculate the molten agar with an overnight culture of C. violaceum CV026 (e.g., 1 mL culture per 100 mL agar).

    • Pour the inoculated agar into sterile petri dishes and allow it to solidify.

  • Sample Application:

    • Once the plates are dry, spot 5-10 µL of the C13-HSL standard solution onto the surface of the agar.

    • Also spot a positive control (e.g., C6-HSL) and a negative control (DMSO or sterile medium).

    • Allow the spots to dry completely.

  • Incubation and Observation:

    • Incubate the plates inverted at 28-30°C for 24-48 hours.

    • A positive result for AHL detection is a purple ring of violacein production around the spot. C13-HSL is expected to be negative in this direct assay.

  • Inhibition Assay (Optional):

    • To test if C13-HSL can inhibit QS, add a sub-inducing concentration of a short-chain AHL (e.g., C6-HSL) to the molten agar along with the CV026 culture.

    • Spot the C13-HSL onto the plate. A clear, non-pigmented zone around the C13-HSL spot against a purple background indicates inhibition.[5]

References

Application Notes: In Vitro Profiling of N-tridecanoyl-L-Homoserine lactone (C13-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules primarily utilized by Gram-negative bacteria in a process known as quorum sensing (QS).[1][2] This cell-to-cell communication system allows bacteria to coordinate gene expression in response to population density, regulating processes like biofilm formation and virulence factor production.[1][3][4] N-tridecanoyl-L-Homoserine lactone (C13-HSL) is a member of this family. Beyond their role in microbiology, AHLs, due to their lipid-soluble nature, can diffuse across host cell membranes and interact with eukaryotic cells, thereby modulating host immune responses and cellular functions.[5] For instance, other long-chain AHLs have been shown to influence cytokine production, induce apoptosis, and affect cell migration.[5][6][7]

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the in vitro effects of C13-HSL on mammalian cells. The following sections detail experimental setups for assessing cytotoxicity, immunomodulatory effects, and impact on intracellular signaling pathways.

Potential Signaling Pathway of C13-HSL in Mammalian Cells

While the precise receptors for many AHLs in mammalian cells are still under investigation, studies on similar molecules like N-3-oxododecanoyl-L-homoserine lactone (C12-HSL) suggest potential mechanisms.[5][7] These molecules can influence intracellular signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation and immunity. The diagram below illustrates a hypothetical pathway for C13-HSL, culminating in the modulation of cytokine gene expression.

C13_HSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Mammalian Cell C13_HSL C13-HSL Receptor Putative Receptor (Surface or Intracellular) C13_HSL->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., IKK activation) Receptor->Signaling_Cascade Activates IKB IκB Signaling_Cascade->IKB Phosphorylates & Promotes Degradation NFKB_Complex NF-κB NFKB_Active Active NF-κB NFKB_Complex->NFKB_Active Releases Nucleus Nucleus NFKB_Active->Nucleus Translocates to Gene_Expression Target Gene Transcription Nucleus->Gene_Expression Modulates Cytokines Pro- / Anti- inflammatory Cytokines Gene_Expression->Cytokines Leads to Production

Caption: Hypothetical signaling pathway of C13-HSL in a mammalian cell.

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the effect of C13-HSL on the viability and proliferation of a cell line (e.g., RAW 264.7 macrophages, A549 lung epithelial cells) using a colorimetric MTT assay.[8][9] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan (B1609692) product.[8]

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Incubate1 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate1 Add_C13 3. Treat cells with varying concentrations of C13-HSL Incubate1->Add_C13 Incubate2 4. Incubate for 24-72h Add_C13->Incubate2 Add_MTT 5. Add MTT Reagent to each well Incubate2->Add_MTT Incubate3 6. Incubate for 2-4h Add_MTT->Incubate3 Solubilize 7. Add Solubilization Solution (e.g., DMSO or SDS) Incubate3->Solubilize Read_Absorbance 8. Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze 9. Analyze Data (% Viability) Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT-based cell viability assay.
Materials

  • Mammalian cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • N-tridecanoyl-L-Homoserine lactone (C13-HSL)

  • Vehicle control (e.g., DMSO or ethanol)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or pure DMSO)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Protocol
  • Cell Seeding: Prepare a cell suspension and seed 10,000-50,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[10] Include wells with medium only for blank controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Treatment: Prepare serial dilutions of C13-HSL in complete culture medium. A typical concentration range to test for AHLs is 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the C13-HSL dilutions. Include vehicle control wells (medium with the same concentration of DMSO or ethanol (B145695) used to dissolve the C13-HSL).

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8][9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8][9]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[8][9]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

Data Presentation
C13-HSL Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
11.22 ± 0.0997.6%
101.15 ± 0.0792.0%
250.98 ± 0.0678.4%
500.75 ± 0.0560.0%
1000.45 ± 0.0436.0%

Protocol 2: Cytokine Expression Analysis (ELISA)

This protocol describes how to quantify the secretion of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) from immune cells (e.g., macrophages) treated with C13-HSL. Studies have shown that other AHLs can modulate cytokine production in macrophages.[6][7]

Materials
  • Immune cell line (e.g., RAW 264.7) or primary macrophages

  • Complete culture medium

  • C13-HSL and vehicle control

  • Lipopolysaccharide (LPS) for cell stimulation

  • Commercial ELISA kits for target cytokines (e.g., mouse TNF-α, IL-10)

  • 24-well or 48-well sterile culture plates

  • Microplate reader

Protocol
  • Cell Seeding: Seed cells in a 24-well plate at a density of 2x10⁵ to 5x10⁵ cells per well in 500 µL of complete medium and incubate overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of C13-HSL (e.g., 1-50 µM) or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant from each well and store it at -80°C until analysis.

  • ELISA: Perform the ELISA for each target cytokine according to the manufacturer's instructions. This typically involves adding the collected supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody and substrate.

  • Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the concentration of each cytokine (pg/mL or ng/mL) by plotting a standard curve.

Data Presentation
TreatmentTNF-α (pg/mL) (Mean ± SD)IL-10 (pg/mL) (Mean ± SD)
Control (Unstimulated)25 ± 515 ± 4
LPS (100 ng/mL)2500 ± 150300 ± 25
LPS + C13-HSL (10 µM)1850 ± 120450 ± 30
LPS + C13-HSL (25 µM)1200 ± 90620 ± 45
LPS + C13-HSL (50 µM)750 ± 60800 ± 55

Protocol 3: Signaling Pathway Investigation (Western Blotting)

This protocol provides a method to analyze the activation of key signaling proteins, such as the phosphorylation of IκBα or p65 (subunits of NF-κB), in response to C13-HSL treatment. Western blotting allows for the detection and quantification of specific proteins in cell lysates.[11][12][13]

Experimental Workflow: Western Blotting

Western_Blot_Workflow Start Start Culture_Treat 1. Culture and treat cells with C13-HSL for various times Start->Culture_Treat Lyse_Cells 2. Lyse cells in RIPA buffer with protease/phosphatase inhibitors Culture_Treat->Lyse_Cells Quantify_Protein 3. Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein Prepare_Samples 4. Prepare samples with Laemmli buffer and heat Quantify_Protein->Prepare_Samples SDS_PAGE 5. Separate proteins by SDS-PAGE Prepare_Samples->SDS_PAGE Transfer 6. Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Block 7. Block membrane (e.g., 5% BSA or milk) Transfer->Block Primary_Ab 8. Incubate with primary antibody (e.g., anti-p-IκBα) overnight at 4°C Block->Primary_Ab Wash1 9. Wash membrane (3x with TBST) Primary_Ab->Wash1 Secondary_Ab 10. Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 11. Wash membrane (3x with TBST) Secondary_Ab->Wash2 Detect 12. Add ECL substrate and detect signal (chemiluminescence) Wash2->Detect Analyze 13. Analyze band intensity (Densitometry) Detect->Analyze End End Analyze->End

Caption: General workflow for Western blotting analysis.
Materials

  • Cell line and culture reagents

  • C13-HSL and vehicle control

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system (e.g., ChemiDoc)

Protocol
  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with C13-HSL (e.g., 50 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them by adding 100-200 µL of ice-cold lysis buffer.[11][12] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[11][12]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[13]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[11]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

  • Final Washes: Repeat the washing step as in step 9.

  • Detection: Incubate the membrane with ECL substrate for 1-5 minutes and capture the chemiluminescent signal using an imaging system.[13]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest (e.g., phospho-IκBα) to a loading control (e.g., β-actin).

Data Presentation
Time (min)p-IκBα / Total IκBα (Relative Densitometry)
01.0
152.5
304.8
603.2
1201.5

References

Application Notes and Protocols for the Identification of N-Acyl Homoserine Lactones using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of N-acyl homoserine lactones (AHLs) using mass spectrometry. AHLs are crucial signaling molecules in bacterial quorum sensing, a cell-to-cell communication system that regulates virulence, biofilm formation, and other collective behaviors in many Gram-negative bacteria. Accurate detection and quantification of AHLs are essential for understanding bacterial pathogenesis and for the development of novel anti-virulence drugs.

Introduction to AHL Signaling

N-acyl homoserine lactones consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length (typically 4 to 18 carbons) and substitution. The general structure of an AHL is shown below. This structural diversity allows for species-specific communication.

The canonical AHL-mediated quorum sensing circuit involves a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type transcriptional regulator that binds the cognate AHL. At low cell densities, the concentration of AHLs is negligible. As the bacterial population grows, the AHL concentration surpasses a threshold, leading to the formation of an AHL-LuxR complex. This complex then binds to specific DNA sequences (lux boxes) to activate or repress target gene expression, leading to coordinated population-wide behaviors.

Mass Spectrometry for AHL Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), has become the gold standard for AHL identification and quantification. These techniques offer high sensitivity, specificity, and the ability to analyze complex biological samples.

Key Advantages of Mass Spectrometry for AHL Analysis:

  • High Specificity: MS provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for unambiguous identification.

  • High Sensitivity: Modern mass spectrometers can detect AHLs at femtomole to picomole levels.

  • Multiplexing Capability: LC-MS/MS allows for the simultaneous detection and quantification of multiple AHLs in a single run.

  • Versatility: A wide range of AHLs with different acyl chain lengths and modifications can be analyzed.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various AHLs using different mass spectrometry techniques as reported in the literature. This data provides a reference for selecting the appropriate analytical method based on the expected concentration of AHLs in a sample.

N-Acyl Homoserine LactoneMass Spectrometry TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
3-oxo-C6-HSLLC-MS/MSNot ReportedNot Reported
C6-HSLLC-MS/MSNot ReportedNot Reported
3-oxo-C8-HSLLC-MS/MSNot ReportedNot Reported
C8-HSLLC-MS/MSNot ReportedNot Reported
3-oxo-C10-HSLLC-MS/MSNot ReportedNot Reported
C10-HSLLC-MS/MSNot ReportedNot Reported
3-oxo-C12-HSLLC-MS/MSNot ReportedNot Reported
C12-HSLLC-MS/MSNot ReportedNot Reported
3-oxo-AHLs (general)MALDI-MS (with derivatization)~0.5 fmol~2.5 fmol[1]

Note: Quantitative data for specific AHLs using LC-MS/MS is often highly dependent on the specific instrumentation and experimental conditions and is not always explicitly reported as a single value in research articles.

Experimental Protocols

Protocol 1: Extraction of AHLs from Bacterial Culture Supernatants

This protocol describes a general method for the extraction of AHLs from liquid bacterial cultures using ethyl acetate (B1210297).

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) acetic acid or formic acid

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Cell Removal: Centrifuge the bacterial culture (e.g., 50 mL) at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Solvent Extraction: Add an equal volume of acidified ethyl acetate to the supernatant. Vortex vigorously for 1-2 minutes. Allow the phases to separate. If an emulsion forms, it can be broken by centrifugation.[2]

  • Repeat Extraction: Carefully transfer the upper organic phase to a clean flask. Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.

  • Drying: Pool the organic extracts and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.[2]

  • Reconstitution: Resuspend the dried extract in a small volume (e.g., 200 µL to 1 mL) of methanol.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before LC-MS/MS analysis.

  • Storage: Store the final extract at -20°C until analysis.

Protocol 2: LC-MS/MS Analysis of AHLs

This protocol provides a general framework for the analysis of AHLs using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[3]

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[3]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased to a high percentage over several minutes to elute AHLs with increasing hydrophobicity. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B (linear gradient)

    • 10-15 min: 95% B (hold)

    • 15-16 min: 95-5% B (linear gradient)

    • 16-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM). This mode is highly specific and sensitive for targeted quantification. It monitors for a specific precursor ion to fragment ion transition for each AHL.

  • Precursor and Product Ions: The precursor ion for most AHLs is the protonated molecule [M+H]⁺. A characteristic product ion for all AHLs is the homoserine lactone ring fragment at m/z 102.[4] Other product ions corresponding to the acyl side chain can also be monitored for confirmation.

  • Ion Source Parameters: Optimize the capillary voltage, source temperature, and gas flows (nebulizer, drying gas) according to the instrument manufacturer's recommendations.

  • Collision Energy: Optimize for each specific AHL to achieve the most abundant fragment ion signal.

Data Analysis:

  • Identify AHLs by matching the retention time and the specific MRM transitions with those of authentic standards.

  • Quantify the AHLs by generating a calibration curve using a series of known concentrations of AHL standards.

Protocol 3: MALDI-MS Analysis of 3-oxo-AHLs

This protocol is adapted for the sensitive detection of 3-oxo-AHLs using MALDI-MS with a derivatization agent.

Materials:

  • AHL extract (from Protocol 1)

  • Girard's Reagent T (GT)

  • Methanol

  • MALDI target plate

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)

Procedure:

  • Derivatization:

    • To the dried AHL extract, add a solution of Girard's Reagent T in methanol.

    • Incubate the mixture to allow the derivatization of the ketone group on the 3-oxo-AHLs. This step introduces a permanent positive charge, significantly enhancing ionization efficiency in MALDI.[1]

  • Sample Spotting:

    • On the MALDI target plate, spot 1 µL of the derivatized sample.

    • Immediately add 1 µL of the MALDI matrix solution (e.g., saturated CHCA in 50% acetonitrile/0.1% trifluoroacetic acid) to the sample spot.

    • Allow the spot to air dry completely.

  • MALDI-MS Analysis:

    • Analyze the sample spots using a MALDI-TOF (Time-of-Flight) mass spectrometer in positive ion mode.

    • Acquire mass spectra across a relevant m/z range for the derivatized AHLs.

  • Data Analysis:

    • Identify the derivatized 3-oxo-AHLs based on their specific m/z values.

    • For quantitative analysis, an internal standard (e.g., a deuterated AHL) should be used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Interpretation Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Acquisition Data Acquisition (MRM) LC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Identification Identification (Retention Time & m/z) Data_Acquisition->Identification Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

References

Practical Applications of N-tridecanoyl-L-Homoserine Lactone in Biotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a cell-to-cell communication mechanism used by many Gram-negative bacteria to coordinate collective behaviors. These behaviors, which are regulated in a population density-dependent manner, include biofilm formation, virulence factor production, and motility. N-tridecanoyl-L-Homoserine lactone (C13-HSL) is a member of the AHL family. While specific research on C13-HSL is limited compared to other AHLs, its structural similarity to well-studied molecules like N-tetradecanoyl-L-homoserine lactone (C14-HSL) and N-(3-oxo-dodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) suggests its significant potential in various biotechnological applications. These applications primarily revolve around the manipulation of bacterial quorum sensing systems to control biofilm formation and attenuate virulence, offering promising avenues for the development of novel anti-infective therapies.

This document provides detailed application notes and experimental protocols, largely adapted from studies on closely related AHLs, to guide researchers in exploring the biotechnological potential of N-tridecanoyl-L-Homoserine lactone.

Application Notes

The primary applications of N-tridecanoyl-L-Homoserine lactone in biotechnology are centered on its role as a signaling molecule in bacterial quorum sensing.

1. Investigation of Quorum Sensing Mechanisms:

N-tridecanoyl-L-Homoserine lactone can be utilized as a molecular probe to investigate the intricacies of quorum sensing circuits in various bacteria. By introducing exogenous C13-HSL, researchers can artificially induce QS-regulated genes and observe the downstream physiological effects. This is crucial for understanding the specific roles of different AHLs in complex microbial communities and for identifying novel targets for antimicrobial strategies.

2. Anti-Biofilm Strategies:

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which are notoriously resistant to conventional antibiotics.[1] Quorum sensing is a key regulator of biofilm formation.[1] N-tridecanoyl-L-Homoserine lactone can be used in competitive binding assays to identify and characterize quorum sensing inhibitors (QSIs). These QSIs can act as antagonists to the native AHL, disrupting the signaling cascade and thereby inhibiting biofilm formation. This approach represents a promising alternative to traditional antibiotics, as it aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development.

3. Attenuation of Virulence:

The expression of many virulence factors in pathogenic bacteria, such as toxins and proteases, is under the control of quorum sensing.[2] By interfering with C13-HSL-mediated signaling, it is possible to downregulate the production of these virulence factors, rendering the bacteria less harmful to the host. This anti-virulence strategy can be explored for the development of novel therapeutics that target the communication systems of pathogens.

4. Modulation of Host-Pathogen Interactions:

Emerging evidence suggests that AHLs can also modulate the host immune response. For instance, some AHLs can influence cytokine production in macrophages.[3] Investigating the effect of N-tridecanoyl-L-Homoserine lactone on host cells can provide valuable insights into the complex interplay between bacteria and their hosts during infection and may lead to the development of immunomodulatory therapies.

Quantitative Data Summary

Direct quantitative data for N-tridecanoyl-L-Homoserine lactone is scarce in publicly available literature. The following tables summarize quantitative data for closely related and well-studied AHLs to provide a reference point for researchers. It is crucial to note that these values are for analogous compounds and experimental optimization is necessary when working with N-tridecanoyl-L-Homoserine lactone.

Table 1: Biofilm Inhibition by AHL Analogs

CompoundTarget OrganismConcentration for InhibitionPercent InhibitionReference
N-(4-bromophenylacetanoyl)-L-homoserine lactonePseudomonas aeruginosa PAO1200 µMSignificant inhibition of biofilm formation[4]
Synthetic 2(5H)-Furanone DerivativesBacillus subtilis10 µg/mL (MBIC)Not specifiedNot specified
N-(2-hexadecynoyl)-L-homoserine lactoneChromobacterium violaceum0.25, 0.50, and 1 mg/mLEffective inhibition[5]

MBIC: Minimum Biofilm Inhibitory Concentration

Table 2: Quorum Sensing Reporter Assay Data for various AHLs

AHL MoleculeReporter StrainEffective Concentration (Detection Limit)Reference
Various AHLsAgrobacterium tumefaciens NTL4(pCF218)(pCF372)100 nM to 300 nM (using X-Gal)[1]
Various AHLsAgrobacterium tumefaciens NTL4(pCF218)(pCF372)10-fold higher sensitivity (using Beta-Glo)[1]
N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL)LasR-based biosensor-[2]

Experimental Protocols

The following are detailed protocols adapted from established methodologies for studying AHLs. Researchers must optimize these protocols for N-tridecanoyl-L-Homoserine lactone and their specific experimental setup.

Protocol 1: Biofilm Inhibition Assay using Crystal Violet Staining

Objective: To determine the inhibitory effect of N-tridecanoyl-L-Homoserine lactone or its antagonists on bacterial biofilm formation.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • N-tridecanoyl-L-Homoserine lactone (or potential inhibitor) stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate liquid medium at the optimal temperature with shaking. Dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD600) of 0.02.

  • Plate Setup:

    • Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 20 µL of the test compound (N-tridecanoyl-L-Homoserine lactone or inhibitor) at various concentrations to the experimental wells.

    • For the negative control (no biofilm inhibition), add 20 µL of the solvent used to dissolve the test compound.

    • For the positive control (no bacterial growth), add 200 µL of sterile medium.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent bacteria.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Protocol 2: Quorum Sensing Reporter Gene Assay

Objective: To quantify the activity of N-tridecanoyl-L-Homoserine lactone in inducing a specific quorum sensing-regulated gene. This protocol is a general guideline and the specific reporter strain and detection method will vary.

Materials:

  • A bacterial reporter strain containing a QS-regulated promoter fused to a reporter gene (e.g., lacZ for β-galactosidase, lux for luciferase, or gfp for green fluorescent protein). An example is Agrobacterium tumefaciens NTL4(pZLR4) which reports AHL presence with β-galactosidase activity.[6]

  • Appropriate liquid growth medium with selective antibiotics for the reporter strain.

  • N-tridecanoyl-L-Homoserine lactone stock solution.

  • Reagents for detecting the reporter gene product (e.g., ONPG for β-galactosidase, luciferin (B1168401) for luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Preparation of Reporter Strain: Grow the reporter strain overnight in the appropriate medium with selective antibiotics.

  • Assay Setup:

    • In a 96-well plate or in separate tubes, add a subculture of the reporter strain.

    • Add N-tridecanoyl-L-Homoserine lactone at a range of concentrations to the experimental wells/tubes.

    • Include a negative control with no added AHL.

  • Incubation: Incubate the plate/tubes at the optimal temperature for the reporter strain for a defined period to allow for gene expression.

  • Detection of Reporter Signal:

    • For β-galactosidase (using ONPG): Lyse the cells (e.g., with toluene (B28343) or a commercial lysis reagent). Add ONPG solution and measure the development of yellow color by reading the absorbance at 420 nm over time.

    • For Luciferase: Add luciferin substrate and immediately measure the luminescence using a luminometer.

    • For GFP: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Correlate the signal intensity (absorbance, luminescence, or fluorescence) to the concentration of N-tridecanoyl-L-Homoserine lactone to determine its activity.

Mandatory Visualizations

AHL_Quorum_Sensing_Pathway AHL-Mediated Quorum Sensing Pathway cluster_bacterium Gram-Negative Bacterium AHL_Synthase AHL Synthase (e.g., LuxI homolog) AHL N-tridecanoyl-L- Homoserine lactone AHL_Synthase->AHL Synthesis Precursors S-adenosylmethionine + Acyl-ACP Precursors->AHL_Synthase Receptor Transcriptional Regulator (e.g., LuxR homolog) AHL->Receptor Binding & Activation AHL_ext Extracellular AHL AHL->AHL_ext Diffusion QS_Genes Quorum Sensing Regulated Genes Receptor->QS_Genes Gene Regulation Phenotypes Biofilm Formation, Virulence Factors QS_Genes->Phenotypes Expression AHL_ext->AHL Re-entry at high density Experimental_Workflow_AHL_Activity Experimental Workflow for Testing AHL Activity start Start prep_culture Prepare Bacterial Culture (e.g., P. aeruginosa) start->prep_culture prep_compound Prepare N-tridecanoyl-L-HSL Stock Solution start->prep_compound assay_setup Set up Biofilm/QS Reporter Assay (96-well plate) prep_culture->assay_setup prep_compound->assay_setup incubation Incubate (24-48h) assay_setup->incubation quantification Quantify Biofilm/Reporter Signal incubation->quantification analysis Data Analysis quantification->analysis end End analysis->end QS_Logical_Relationship Logical Relationship of Quorum Sensing and Pathogenesis QS Quorum Sensing (AHL Signaling) Biofilm Biofilm Formation QS->Biofilm Regulates Virulence Virulence Factor Production QS->Virulence Regulates Resistance Antibiotic Resistance Biofilm->Resistance Contributes to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-tridecanoyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic N-tridecanoyl-L-Homoserine lactone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for synthesizing N-tridecanoyl-L-Homoserine lactone?

A1: The two most prevalent methods for the synthesis of N-acyl-L-homoserine lactones (AHLs), including the N-tridecanoyl variant, are the Schotten-Baumann reaction and carbodiimide-mediated coupling reactions (e.g., using EDC).

  • Schotten-Baumann Reaction: This method involves the acylation of L-homoserine lactone hydrobromide with tridecanoyl chloride in a biphasic system with a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid byproduct.[1][2]

  • EDC Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that facilitates the formation of an amide bond between tridecanoic acid and L-homoserine lactone.[3][4][5][6][7] This method is often preferred for its mild reaction conditions.

Q2: I am experiencing very low yields in my synthesis. What are the potential causes and solutions?

A2: Low yields in the synthesis of long-chain AHLs like N-tridecanoyl-L-Homoserine lactone can stem from several factors. Here's a troubleshooting guide:

Potential CauseRecommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. For EDC coupling, 18-24 hours at room temperature is common.[8] - Temperature: While many reactions proceed at room temperature, gentle heating might be necessary for less reactive starting materials. However, be cautious as excessive heat can lead to side reactions. - Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent (tridecanoyl chloride or tridecanoic acid) and coupling reagents.
Hydrolysis of Acyl Chloride - Anhydrous Conditions: Acyl chlorides are highly reactive towards water.[9][10] Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions - N-acyl urea (B33335) formation (EDC coupling): A common side reaction with EDC is the formation of an N-acyl urea, which is difficult to remove.[3] Using an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress this side reaction.[8] - Epimerization: While less common under standard conditions, harsh basic or acidic conditions can lead to racemization of the chiral center in the homoserine lactone ring. Maintaining a neutral or slightly basic pH is recommended.
Poor Solubility of Starting Materials - Solvent Choice: For long-chain acyl chlorides or carboxylic acids, solubility can be a challenge. Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are commonly used solvents.[7] Gentle warming can help dissolve the starting materials, but ensure the temperature is compatible with the reaction conditions.
Inefficient Purification - Column Chromatography Technique: Long-chain AHLs can be waxy and difficult to handle during purification. Dry loading the crude product onto the silica (B1680970) gel is often more effective than wet loading.[11] - Solvent System for Chromatography: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective for separating the product from non-polar impurities and more polar side products.

Q3: How can I effectively purify my N-tridecanoyl-L-Homoserine lactone?

A3: Purification is a critical step to obtain a high-purity product. A combination of extraction and chromatography is generally employed.

  • Work-up/Extraction: After the reaction is complete, the mixture is typically washed with a mild acid (e.g., dilute HCl) to remove any unreacted amine and base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Silica Gel Column Chromatography: This is the most common method for purifying AHLs.

    • Solid Phase: Standard silica gel is typically used.

    • Eluent: A gradient of ethyl acetate (B1210297) in hexanes is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

    • Loading: For waxy or poorly soluble long-chain compounds, dry loading is recommended. Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), mix it with a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[11]

Q4: What is the expected yield for the synthesis of long-chain N-acyl-L-homoserine lactones?

A4: The yields for the synthesis of long-chain AHLs can vary depending on the specific protocol and the purity of the starting materials. However, with optimized conditions, good to excellent yields are achievable.

N-Acyl-L-Homoserine LactoneSynthesis MethodReported Yield
N-Hexanoyl-L-homoserine lactoneEDC Coupling86%[7]
N-Octanoyl-L-homoserine lactoneSchotten-Baumann-
N-Decanoyl-L-homoserine lactoneEDC Coupling79%[7]
N-Dodecanoyl-L-homoserine lactoneEDC Coupling-
N-Tetradecanoyl-L-homoserine lactoneSchotten-Baumann-

Experimental Protocols

Protocol 1: Synthesis of N-tridecanoyl-L-Homoserine lactone via EDC Coupling

This protocol is adapted from established procedures for the synthesis of other long-chain N-acyl-L-homoserine lactones.

Materials:

  • Tridecanoic acid

  • L-Homoserine lactone hydrobromide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for column chromatography

Procedure:

  • To a solution of tridecanoic acid (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add L-homoserine lactone hydrobromide (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-tridecanoyl-L-Homoserine lactone as a white solid.

Visualizations

Synthesis Workflow

G Synthesis of N-tridecanoyl-L-Homoserine lactone via EDC Coupling cluster_reactants Reactants cluster_reagents Reagents A Tridecanoic Acid G Reaction Mixture A->G B L-Homoserine Lactone HBr B->G C EDC C->G D HOBt (optional) D->G E DIPEA E->G F Anhydrous DCM F->G H Work-up (Acid/Base Washes) G->H 18-24h, RT I Crude Product H->I J Silica Gel Column Chromatography I->J K Pure N-tridecanoyl-L-Homoserine lactone J->K

Caption: Workflow for the synthesis of N-tridecanoyl-L-Homoserine lactone.

Quorum Sensing Signaling Pathway (LasR-LasI System)

G Pseudomonas aeruginosa LasR-LasI Quorum Sensing cluster_cell Bacterial Cell LasI LasI (Synthase) AHL N-3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR LasR (Receptor) Complex LasR-AHL Complex LasR->Complex Binds AHL->Complex Binds AHL_out Extracellular Autoinducer Pool AHL->AHL_out Diffusion DNA DNA Complex->DNA Activates DNA->LasI Positive Feedback Virulence Virulence Gene Expression DNA->Virulence Induces

Caption: The LasR-LasI quorum sensing circuit in Pseudomonas aeruginosa.

References

Enhancing the stability of N-tridecanoyl-L-Homoserine lactone in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of N-tridecanoyl-L-Homoserine lactone (C13-HSL) in experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving C13-HSL.

Problem Possible Cause Solution
Inconsistent or no biological activity in bioassays. Degradation of C13-HSL stock solution. Prepare fresh stock solutions of C13-HSL in an appropriate solvent like DMSO or acidified ethyl acetate. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous solutions, it is recommended to prepare them fresh for each experiment and not to store them for more than a day.[1][2][3]
Hydrolysis of C13-HSL in the experimental medium. The lactone ring of C13-HSL is susceptible to hydrolysis, especially at alkaline pH.[4] Ensure the pH of your experimental medium is neutral or slightly acidic. If the medium becomes alkaline during the experiment (e.g., due to bacterial growth), consider using a buffered medium.
High temperature during incubation. Elevated temperatures accelerate the degradation of C13-HSL.[4] Use the lowest effective temperature for your experiment and minimize the duration of exposure to higher temperatures.
Inappropriate solvent for stock solution. Primary alcohols like ethanol (B145695) are not recommended for dissolving C13-HSL as they can open the lactone ring.[1][3] Use solvents such as DMSO or dimethyl formamide (B127407) for stock solutions.[5]
Precipitation of C13-HSL in aqueous solutions. Low solubility of long-chain AHLs in water. C13-HSL, being a long-chain AHL, has limited solubility in aqueous buffers. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1% v/v) to avoid precipitation and potential solvent-induced artifacts. Perform a "solvent-only" control to assess any effects of the solvent on your experiment.
Variability between experimental replicates. Inaccurate pipetting of viscous stock solutions. Stock solutions in DMSO can be viscous. Use positive displacement pipettes or reverse pipetting techniques for accurate dispensing of small volumes.
Uneven evaporation from multi-well plates. Use plate sealers or humidified incubation chambers to minimize evaporation, especially during long incubation periods.
Loss of C13-HSL activity over time in a continuous culture or long-term experiment. Enzymatic degradation by experimental organisms. Some microorganisms produce lactonases or acylases that can degrade AHLs. If you suspect enzymatic degradation, you can test for it by incubating C13-HSL with cell-free supernatant from your culture and then assaying for remaining activity.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store my solid C13-HSL?

A: Solid C13-HSL should be stored at -20°C, protected from light and moisture. Under these conditions, it is stable for at least two years.

Q2: What is the best way to prepare and store C13-HSL stock solutions?

A: It is recommended to prepare stock solutions in anhydrous DMSO or dimethyl formamide at a concentration of 10-30 mg/mL.[5] Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.

Q3: Can I store C13-HSL in an aqueous solution?

A: It is not recommended to store C13-HSL in aqueous solutions for more than one day due to the risk of hydrolysis.[1][3] Prepare fresh aqueous working solutions from your stock solution for each experiment.

Stability in Experimental Conditions

Q4: What factors affect the stability of C13-HSL in my experiments?

A: The primary factors affecting C13-HSL stability are pH, temperature, and the presence of degrading enzymes. The lactone ring is prone to hydrolysis at pH values above neutral.[4] Higher temperatures accelerate this degradation.[4]

Q5: How does the acyl chain length of an AHL affect its stability?

A: Generally, AHLs with longer acyl chains are more stable than those with shorter chains.[4] This is because longer acyl chains are more electron-donating, which makes the lactone ring less susceptible to nucleophilic attack by hydroxide (B78521) ions. Therefore, C13-HSL is expected to be more stable than short-chain AHLs like C4-HSL or C6-HSL.

Q6: Is C13-HSL susceptible to enzymatic degradation?

A: Yes, like other AHLs, C13-HSL can be degraded by enzymes such as lactonases, which hydrolyze the lactone ring, and acylases, which cleave the amide bond.[6] If your experimental system involves microorganisms, they may produce such enzymes.

Experimental Design

Q7: What solvents should I avoid when working with C13-HSL?

A: Avoid using primary alcohols like ethanol to dissolve C13-HSL, as they can cause the opening of the lactone ring.[1][3]

Q8: What are some important controls to include in my C13-HSL experiments?

A: Always include a "vehicle" or "solvent-only" control to account for any effects of the solvent used to dissolve the C13-HSL. It is also good practice to include a positive control with a known bioactive concentration of C13-HSL and a negative control with no C13-HSL.

Quantitative Data on AHL Stability

N-acyl-homoserine lactoneRelative Rate of Hydrolysis at 22°CRelative Rate of Hydrolysis at 37°C
N-butanoyl-HSL (C4-HSL)1.001.00
N-(3-oxohexanoyl)-HSL (3-oxo-C6-HSL)0.850.80
N-hexanoyl-HSL (C6-HSL)0.600.55
N-octanoyl-HSL (C8-HSL)0.400.35

Data adapted from Yates et al., 2002. The rates are relative to the hydrolysis rate of C4-HSL at each temperature.

Experimental Protocols

Protocol 1: Preparation of C13-HSL Stock Solution

Objective: To prepare a stable, concentrated stock solution of C13-HSL.

Materials:

  • N-tridecanoyl-L-Homoserine lactone (solid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethyl formamide (DMF)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the solid C13-HSL to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of C13-HSL in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Quantification of C13-HSL using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of C13-HSL and assess its degradation.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid

  • C13-HSL standard

  • Experimental samples containing C13-HSL

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase, for example, a gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Standard Curve Preparation: Prepare a series of dilutions of the C13-HSL standard in the mobile phase to create a standard curve (e.g., 1, 5, 10, 25, 50 µM).

  • Sample Preparation: Extract C13-HSL from your experimental samples using an appropriate solvent like acidified ethyl acetate.[7] Evaporate the solvent and resuspend the residue in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the standards and samples onto the column.

    • Run a gradient elution program to separate the C13-HSL from other components. A typical gradient might be a linear increase in acetonitrile concentration over time.

    • Detect the C13-HSL using a UV detector, typically at a wavelength of around 210 nm.

  • Data Analysis:

    • Integrate the peak area of C13-HSL in the chromatograms for both the standards and the samples.

    • Construct a standard curve by plotting the peak area versus the concentration of the C13-HSL standards.

    • Determine the concentration of C13-HSL in your samples by interpolating their peak areas on the standard curve.

Protocol 3: Bioassay for C13-HSL Activity using Chromobacterium violaceum CV026

Objective: To qualitatively or semi-quantitatively determine the biological activity of C13-HSL. C. violaceum CV026 is a mutant that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in response to exogenous short-to-medium chain AHLs. While less sensitive to long-chain AHLs like C13-HSL for pigment induction, it can be used in an inhibition assay.[8]

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar (B569324) plates

  • C13-HSL solution

  • N-hexanoyl-L-homoserine lactone (C6-HSL) as an inducer

  • Sterile paper discs

Procedure:

  • Prepare LB agar plates containing a sub-inhibitory concentration of C6-HSL to induce a background level of violacein production.

  • Spread a lawn of C. violaceum CV026 on the surface of the agar plates.

  • Place sterile paper discs on the agar surface.

  • Apply a known amount of your C13-HSL solution to a paper disc.

  • Apply a solvent control to another disc.

  • Incubate the plates at 30°C for 24-48 hours.

  • Observe the plates for zones of inhibition of violacein production around the discs containing C13-HSL. A clear or less purple zone indicates that C13-HSL is interfering with the C6-HSL-induced pigment production.

Protocol 4: Bioassay for C13-HSL Activity using Agrobacterium tumefaciens NTL4(pZLR4)

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4) reporter strain

  • AT minimal medium

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • C13-HSL solution

  • Sterile 96-well plates or petri dishes

Procedure:

  • Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AT minimal medium.

  • For a plate-based assay, prepare AT agar plates containing X-Gal. Spot your C13-HSL samples onto the agar surface. A blue color developing around the spot indicates the presence of active C13-HSL.

  • For a quantitative liquid assay:

    • In a 96-well plate, add different concentrations of your C13-HSL samples.

    • Add the A. tumefaciens NTL4(pZLR4) culture to each well.

    • Incubate at 28°C for a defined period.

    • Measure the β-galactosidase activity using a suitable substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) and measure the absorbance at 420 nm.

    • The intensity of the color is proportional to the concentration of active C13-HSL.

Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare C13-HSL Stock Solution (Protocol 1) prep_working Prepare Fresh Working Solution prep_stock->prep_working run_exp Run Experiment with Appropriate Controls prep_working->run_exp hplc Quantify C13-HSL (HPLC - Protocol 2) run_exp->hplc Stability Check bioassay Assess Bioactivity (Bioassay - Protocol 3/4) run_exp->bioassay Activity Check

Caption: Experimental workflow for using C13-HSL.

degradation_pathway C13_HSL N-tridecanoyl-L-Homoserine lactone (Active) Hydrolyzed_C13_HSL N-tridecanoyl-L-Homoserine (Inactive) C13_HSL->Hydrolyzed_C13_HSL Lactone Hydrolysis (High pH, High Temp, Lactonases)

Caption: Primary degradation pathway of C13-HSL.

troubleshooting_logic start Inconsistent/No Bioactivity check_stock Check Stock Solution (Age, Storage, Solvent) start->check_stock check_medium Check Experimental Medium (pH, Temperature) start->check_medium check_organism Consider Enzymatic Degradation start->check_organism sol_stock Prepare Fresh Stock (Protocol 1) check_stock->sol_stock sol_medium Buffer Medium, Optimize Temperature check_medium->sol_medium sol_organism Test Supernatant for Degradation check_organism->sol_organism

Caption: Troubleshooting logic for C13-HSL experiments.

References

Troubleshooting guide for N-acyl homoserine lactone extraction from culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the extraction of N-acyl homoserine lactones (AHLs) from bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting AHLs from bacterial culture?

A1: The two most prevalent methods for isolating AHLs from culture supernatants are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE is often performed using organic solvents like acidified ethyl acetate (B1210297), while SPE provides a means to separate AHLs from other contaminants based on their chemical properties.[1][2]

Q2: At which growth phase should I harvest my bacterial culture for optimal AHL extraction?

A2: It is generally recommended to extract AHLs during the stationary phase of bacterial growth. This is because the concentration of extracellular products that could interfere with the extraction process is often lower at this stage.[1]

Q3: What are the best solvents for liquid-liquid extraction of AHLs?

A3: Acidified ethyl acetate is a widely used and effective solvent for AHL extraction.[1][3][4][5] Dichloromethane has also been mentioned as a suitable solvent.[4] The choice of solvent can influence the recovery of different AHLs, particularly in relation to their polarity.[1]

Q4: Why is my AHL extract showing low or no activity in the bioassay?

A4: Several factors could contribute to low or no activity. These include:

  • Low AHL concentration: The amount of AHL produced by your bacterial strain may be below the detection limit of your biosensor.[6][7]

  • AHL Degradation: AHLs can be degraded, particularly at non-optimal pH and higher temperatures.[8] The lactone ring of AHLs is susceptible to hydrolysis.

  • Inappropriate Biosensor: The biosensor strain you are using may not be sensitive to the specific type of AHL produced by your bacterium.[1][2][6][7] Different biosensors have varying ranges of AHL detection.[1][9]

  • Interference: Components from the culture medium or bacterial metabolites in your extract can interfere with the biosensor assay.[3]

Q5: How can I prevent the degradation of AHLs during extraction and storage?

A5: To minimize AHL degradation:

  • Control pH: Acidifying the culture supernatant with agents like acetic acid or formic acid before extraction helps to stabilize the lactone ring.[1][3][4] Adding a buffer like 3-[N-morpholino] propane (B168953) sulfonic acid (MOPS) to the culture medium can also prevent AHL degradation.[4]

  • Control Temperature: Perform extractions at low temperatures (e.g., on ice) and use rotary evaporation at moderate temperatures (40–45°C) to remove the solvent.[1]

  • Proper Storage: Store your final AHL extracts at -20°C to maintain their stability.[1][4]

Troubleshooting Guide

Problem 1: Low Yield of Extracted AHLs
Possible Cause Suggested Solution
Suboptimal Extraction Solvent Test different organic solvents such as acidified ethyl acetate, dichloromethane, or a mixture like ethyl acetate/acetone (4/1, v/v) to find the most efficient one for your specific AHLs.[10]
Inefficient Extraction Procedure Perform multiple extractions (e.g., three times) with an equal volume of solvent to maximize recovery.[3][4]
AHL Degradation during Extraction Ensure the culture supernatant is acidified before extraction.[1][3][4] Keep samples on ice and avoid high temperatures during solvent evaporation.[1]
Incorrect Growth Phase for Harvest Harvest the culture during the stationary phase when AHL concentration is typically highest.[1]
Low Production by the Bacterial Strain Optimize culture conditions (medium, temperature, aeration) to enhance AHL production.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Suggested Solution
Variability in Extraction Protocol Standardize every step of your protocol, including culture volume, solvent volume, extraction time, and evaporation conditions.
Incomplete Solvent Evaporation Ensure the organic solvent is completely removed before resuspending the extract, as residual solvent can interfere with subsequent analyses. A stream of nitrogen gas can be used for final drying.[3]
pH Fluctuations Monitor and control the pH of the culture medium and during the extraction process.[8]
Sample Storage Issues Store extracts at a consistent and appropriate temperature (-20°C) to prevent degradation over time.[1][4]
Problem 3: Interference in Bioassays or Analytical Detection
Possible Cause Suggested Solution
Contaminants from Culture Medium Use a minimal defined medium if possible to reduce the complexity of the extract.
Co-extraction of Other Bacterial Metabolites Incorporate a purification step after the initial extraction. Solid-Phase Extraction (SPE) can be effective in separating AHLs from interfering compounds.[1][2]
High Salt Concentration in the Extract After LLE, wash the organic phase with a salt-free aqueous solution to remove residual salts.
Solvent Effects Ensure the solvent used to resuspend the final extract (e.g., methanol (B129727), acetonitrile) is compatible with your detection method and does not inhibit the biosensor.[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of AHLs

This protocol is a generalized procedure based on common practices.[1][3][4]

  • Culture Preparation: Grow the bacterial strain in a suitable liquid medium until it reaches the stationary phase.

  • Cell Removal: Centrifuge the culture at 12,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[3]

  • Supernatant Collection: Carefully decant and filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining cells.[3]

  • Acidification: Acidify the supernatant by adding a small volume of glacial acetic acid or formic acid (e.g., to a final concentration of 0.1-0.5%).[1][3][4]

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate.

    • Shake vigorously for 1-2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the upper organic phase.

    • Repeat the extraction two more times with fresh acidified ethyl acetate.

  • Solvent Evaporation:

    • Combine the organic phases.

    • Remove the solvent using a rotary evaporator at a temperature between 30°C and 45°C.[1][3]

    • For small remaining volumes, use a gentle stream of nitrogen gas to dry the extract completely.[3]

  • Resuspension and Storage:

    • Resuspend the dried extract in a small, precise volume of a suitable solvent such as methanol or acetonitrile.[1][4][11]

    • Store the final extract at -20°C.[1][4]

Visualizations

AHL_Extraction_Workflow cluster_culture Culture Growth & Harvest cluster_extraction Liquid-Liquid Extraction cluster_processing Post-Extraction Processing culture Bacterial Culture (Stationary Phase) centrifuge Centrifugation (12,000 x g, 10 min, 4°C) culture->centrifuge filter Filter Sterilization (0.22 µm) centrifuge->filter acidify Acidify Supernatant (e.g., 0.1% Formic Acid) filter->acidify Supernatant extract Extract 3x with Acidified Ethyl Acetate acidify->extract separate Collect Organic Phase extract->separate evaporate Solvent Evaporation (Rotary Evaporator/Nitrogen) separate->evaporate Combined Organic Phases resuspend Resuspend in Methanol/Acetonitrile evaporate->resuspend store Store at -20°C resuspend->store analysis Analysis (Bioassay, LC-MS, etc.) store->analysis Final AHL Extract

Caption: Workflow for N-acyl homoserine lactone (AHL) extraction from bacterial culture.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low AHL Yield Detected degradation AHL Degradation? start->degradation inefficient_extraction Inefficient Extraction? start->inefficient_extraction low_production Low Production? start->low_production check_ph Acidify Supernatant Use Low Temp Evaporation degradation->check_ph optimize_solvent Optimize Solvent Perform Multiple Extractions inefficient_extraction->optimize_solvent optimize_culture Optimize Growth Conditions Harvest at Stationary Phase low_production->optimize_culture re_evaluate Re-evaluate AHL Yield check_ph->re_evaluate Re-extract & Assay optimize_solvent->re_evaluate Re-extract & Assay optimize_culture->re_evaluate Re-extract & Assay

Caption: Troubleshooting logic for low AHL extraction yield.

References

Technical Support Center: Optimization of N-tridecanoyl-L-Homoserine Lactone (C13-HSL) Concentration in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tridecanoyl-L-Homoserine lactone (C13-HSL) in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is N-tridecanoyl-L-Homoserine lactone (C13-HSL) and why is it used in bioassays?

A1: N-tridecanoyl-L-Homoserine lactone (C13-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules involved in bacterial quorum sensing.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. C13-HSL is used in bioassays to study these communication pathways, screen for quorum sensing inhibitors, and investigate the role of long-chain AHLs in processes like biofilm formation and virulence.[2]

Q2: What are the typical concentration ranges for C13-HSL in bioassays?

A2: The optimal concentration of C13-HSL can vary significantly depending on the bacterial species, the specific bioassay, and the experimental conditions. Generally, long-chain AHLs are active in the nanomolar to micromolar range. For instance, some bioassays can detect long-chain AHLs at concentrations as low as 5 nM, while others may require up to 5 µM for a response.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How should I prepare a stock solution of C13-HSL?

A3: Due to its long acyl chain, C13-HSL has poor water solubility.[4] Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous bioassay medium.

  • Recommended Solvents: Dimethylformamide (DMF) is a suitable solvent for C13-HSL.[5] For the closely related N-tetradecanoyl-L-homoserine lactone (C14-HSL), Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are also effective.[4][6]

  • Procedure: Dissolve the C13-HSL powder in the chosen solvent to create a high-concentration stock solution (e.g., 1-10 mM). This stock solution can then be serially diluted to the desired final concentration in the bioassay medium. Ensure the final concentration of the organic solvent in the bioassay is low enough to not affect the biological system (typically ≤0.1%).

Q4: How stable is C13-HSL in solution?

A4: The stability of AHLs is influenced by pH. The lactone ring of the homoserine lactone moiety is susceptible to hydrolysis at alkaline pH, which inactivates the molecule. It is advisable to prepare fresh dilutions of C13-HSL for each experiment and to maintain a neutral or slightly acidic pH in the bioassay medium if possible. Stock solutions in anhydrous organic solvents are generally stable when stored at -20°C or -80°C.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No response or weak response in the bioassay 1. Sub-optimal C13-HSL concentration: The concentration may be too low to induce a response. 2. Poor solubility of C13-HSL: The compound may have precipitated out of the aqueous bioassay medium. 3. Degradation of C13-HSL: The lactone ring may have been hydrolyzed due to alkaline pH of the medium. 4. Inappropriate biosensor strain: The chosen bacterial reporter strain may not be sensitive to long-chain AHLs. For example, Chromobacterium violaceum CV026 responds poorly to AHLs with acyl chains of C10 or longer.[8]1. Perform a dose-response curve with a wider range of concentrations (e.g., 1 nM to 100 µM). 2. Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but not high enough to be toxic to the cells. Visually inspect for any precipitation. Consider a brief sonication of the final diluted solution. 3. Check the pH of your bioassay medium. If it is alkaline, consider buffering it to a neutral or slightly acidic pH. Prepare fresh C13-HSL solutions for each experiment. 4. Use a biosensor strain known to be responsive to long-chain AHLs, such as Agrobacterium tumefaciens NTL4(pCF218)(pCF372).[9]
High background signal or non-specific effects 1. Toxicity of C13-HSL at high concentrations: High concentrations of long-chain AHLs can sometimes have effects on bacterial growth.[10] 2. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, DMF) in the final assay volume may be too high.1. Lower the concentration of C13-HSL used. Perform a toxicity control experiment to determine the maximum non-toxic concentration. 2. Ensure the final concentration of the organic solvent is below the toxic threshold for your bacterial strain (typically ≤0.1%). Run a solvent-only control to assess its effect on the bioassay.
Inconsistent or variable results 1. Incomplete dissolution of C13-HSL: The compound may not be fully dissolved, leading to inconsistent concentrations in the assay wells. 2. Pipetting errors with viscous stock solutions. 3. Instability of C13-HSL in the assay medium over time. 1. After preparing the stock solution, ensure it is completely dissolved. Vortex or sonicate briefly if necessary. When diluting into the aqueous medium, vortex immediately to ensure proper mixing. 2. Use appropriate pipetting techniques for organic solvents. 3. Minimize the time between the preparation of the final dilutions and the start of the bioassay.

Quantitative Data Summary

Table 1: Solubility of Long-Chain N-Acyl Homoserine Lactones

CompoundSolventSolubility
N-tridecanoyl-L-Homoserine lactone (C13-HSL)DMF (Dimethylformamide)0.25 mg/mL[5]
N-tetradecanoyl-L-Homoserine lactone (C14-HSL)DMF (Dimethylformamide)30 mg/mL[6]
DMSO (Dimethyl sulfoxide)30 mg/mL[6]
PBS (pH 7.2)10 mg/mL[6]
EthanolSoluble[4]
MethanolSoluble[4]
Note: Data for C14-HSL is provided as a reference due to its structural similarity to C13-HSL.

Table 2: Exemplary Concentration Ranges for Long-Chain AHLs in Bioassays

AHLBioassay SystemEffective Concentration
Long-chain AHLs (C14, C16, C18)Agrobacterium tumefaciens based biosensorReadily detected at 5 µM[3]
3-oxo-substituted long-chain AHLsAgrobacterium tumefaciens based biosensorDetectable at 5 nM[3]
C12-HSL, C14-HSL, and othersAcidithiobacillus ferrooxidans bioleaching0.5 µM[11]
C12-HSLP. aeruginosa QSR and E. coli CTRL>1 nM[12]

Experimental Protocols

General Protocol for C13-HSL Bioassay using a Reporter Strain

This protocol provides a general framework. Specific parameters such as incubation times and reporter gene measurement methods should be optimized for the specific reporter strain and experimental goals.

  • Preparation of C13-HSL Stock Solution:

    • Dissolve N-tridecanoyl-L-Homoserine lactone in an appropriate organic solvent (e.g., DMF) to a concentration of 10 mM.

    • Store the stock solution at -20°C for short-term use or -80°C for long-term storage.

  • Bacterial Culture Preparation:

    • Inoculate the chosen biosensor strain (e.g., Agrobacterium tumefaciens NTL4) into a suitable liquid medium.

    • Incubate the culture overnight under appropriate conditions (e.g., 28-30°C with shaking).

    • The next day, dilute the overnight culture into fresh medium to a specific optical density (e.g., OD600 of 0.1).

  • Bioassay Setup:

    • Prepare serial dilutions of the C13-HSL stock solution in the fresh culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level.

    • Include a negative control (no C13-HSL) and a solvent control (medium with the same final concentration of the organic solvent).

    • Aliquot the diluted bacterial culture into a 96-well microtiter plate.

    • Add the different concentrations of C13-HSL and the controls to the respective wells.

  • Incubation and Measurement:

    • Incubate the microtiter plate under the appropriate growth conditions for the biosensor strain.

    • After a predetermined incubation period, measure the reporter gene expression. This could involve measuring fluorescence (e.g., for a GFP reporter), luminescence, or enzymatic activity (e.g., β-galactosidase assay).

  • Data Analysis:

    • Subtract the background reading from the negative control wells.

    • Plot the reporter signal as a function of the C13-HSL concentration to generate a dose-response curve.

    • Determine the optimal concentration range for C13-HSL in your bioassay.

Visualizations

Quorum_Sensing_Signaling_Pathway A simplified diagram of a typical AHL-mediated quorum sensing system. cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (LuxI homolog) AHL C13-HSL AHL_Synthase->AHL Synthesis Precursors Precursors (SAM, Acyl-ACP) Precursors->AHL_Synthase LuxR Transcriptional Regulator (LuxR homolog) AHL->LuxR Binding AHL_ext Extracellular C13-HSL AHL->AHL_ext Diffusion AHL_LuxR_Complex C13-HSL-LuxR Complex LuxR->AHL_LuxR_Complex DNA Target DNA Promoter AHL_LuxR_Complex->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Activates/Represses AHL_ext->AHL Diffusion Experimental_Workflow Workflow for optimizing C13-HSL concentration in a bioassay. Start Start: Prepare C13-HSL Stock Solution in Organic Solvent Prepare_Dilutions Prepare Serial Dilutions of C13-HSL in Bioassay Medium Start->Prepare_Dilutions Setup_Assay Set up Bioassay in 96-well Plate Prepare_Dilutions->Setup_Assay Inoculate_Biosensor Inoculate Biosensor Strain Culture Inoculate_Biosensor->Setup_Assay Incubate Incubate under Optimal Conditions Setup_Assay->Incubate Measure_Response Measure Reporter Gene Expression Incubate->Measure_Response Analyze_Data Analyze Data and Plot Dose-Response Curve Measure_Response->Analyze_Data Troubleshoot Troubleshoot (See Guide) Measure_Response->Troubleshoot If no/poor signal End End: Determine Optimal C13-HSL Concentration Analyze_Data->End Troubleshoot->Prepare_Dilutions Re-optimize Troubleshooting_Logic A logical flow for troubleshooting common issues in C13-HSL bioassays. Start Problem: No or Weak Signal Check_Concentration Is the concentration range appropriate (nM to µM)? Start->Check_Concentration Check_Solubility Is C13-HSL fully dissolved? (Check for precipitate) Check_Concentration->Check_Solubility Yes Solution_Concentration Solution: Perform a wider dose-response curve. Check_Concentration->Solution_Concentration No Check_pH Is the medium pH neutral or slightly acidic? Check_Solubility->Check_pH Yes Solution_Solubility Solution: Re-prepare dilutions, ensure adequate solvent, and proper mixing. Check_Solubility->Solution_Solubility No Check_Biosensor Is the biosensor strain sensitive to long-chain AHLs? Check_pH->Check_Biosensor Yes Solution_pH Solution: Buffer the medium and use fresh solutions. Check_pH->Solution_pH No Solution_Biosensor Solution: Use a validated long-chain AHL biosensor. Check_Biosensor->Solution_Biosensor No

References

Preventing the degradation of N-tridecanoyl-L-Homoserine lactone during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of N-tridecanoyl-L-Homoserine lactone (C13-HSL) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is N-tridecanoyl-L-Homoserine lactone (C13-HSL) and why is its stability important?

A1: N-tridecanoyl-L-Homoserine lactone (C13-HSL) is a bacterial signaling molecule involved in quorum sensing, a process that allows bacteria to coordinate gene expression based on population density. It plays a crucial role in regulating behaviors like biofilm formation and virulence. The stability of C13-HSL is critical for obtaining accurate, reproducible, and reliable experimental results. Degradation of the molecule can lead to a loss of biological activity, resulting in misinterpreted data.

Q2: What are the primary factors that cause C13-HSL to degrade?

A2: The degradation of C13-HSL, like other N-acyl-homoserine lactones (AHLs), is primarily influenced by three factors:

  • pH: The lactone ring of C13-HSL is susceptible to hydrolysis, particularly in alkaline conditions (pH > 7.5).[1][2] This process, known as lactonolysis, is a major cause of inactivation.

  • Temperature: Higher temperatures accelerate the rate of pH-dependent lactone hydrolysis.[2]

  • Enzymatic Activity: Certain enzymes, broadly categorized as lactonases and acylases, can enzymatically degrade C13-HSL.[3][4][5] These enzymes can be produced by various microorganisms or be present in host tissues or environmental samples.[6][7][8]

Q3: How should I properly store C13-HSL to ensure its long-term stability?

A3: For long-term stability, C13-HSL should be stored as a crystalline solid at -20°C.[9] Under these conditions, it is stable for at least four years.[9][10] It is recommended to prepare stock solutions fresh, but if storage of a stock solution is necessary, it should be dissolved in an appropriate anhydrous organic solvent (like DMSO or DMF) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Is C13-HSL more or less stable than other AHLs?

A4: C13-HSL is generally more stable than AHLs with shorter acyl chains (e.g., C4-HSL, C6-HSL).[1][2] The rate of hydrolysis is reduced as the length of the N-linked acyl side chain increases.[1] The long C13 acyl chain provides increased hydrophobicity, which helps protect the lactone ring from hydrolysis.[2]

Troubleshooting Guide

Problem: My C13-HSL-dependent biological assay is showing inconsistent or no activity.

This common issue often points to the degradation of the C13-HSL molecule. Use the following decision tree and guide to troubleshoot the problem.

G start Inconsistent/No Activity Observed check_stock Is the C13-HSL stock solution valid and properly stored? start->check_stock check_pH Is the experimental medium's pH neutral or slightly acidic (pH < 7.5)? check_stock->check_pH Yes conclusion_degraded Conclusion: C13-HSL is likely degraded. Review protocols for pH, temp, and potential enzymatic contamination. check_stock->conclusion_degraded No (e.g., old stock, repeated freeze-thaw) check_temp Was the experiment performed at elevated temperatures for extended periods? check_pH->check_temp Yes check_pH->conclusion_degraded No (pH > 7.5) check_enzymes Could enzymatic degradation be a factor (e.g., using cell extracts, culture supernatants)? check_temp->check_enzymes No check_temp->conclusion_degraded Yes check_enzymes->conclusion_degraded Yes conclusion_ok Conclusion: C13-HSL degradation is less likely. Investigate other experimental parameters (e.g., cell viability, reporter system). check_enzymes->conclusion_ok No G start Start Assay prep_media Prepare buffered medium (pH 6.5-7.2) start->prep_media thaw_stock Thaw one aliquot of C13-HSL stock on ice prep_media->thaw_stock add_cells Add biological system (e.g., cells, protein) thaw_stock->add_cells add_hsl Spike C13-HSL into medium immediately before incubation add_cells->add_hsl incubate Incubate at lowest feasible temperature for shortest time add_hsl->incubate measure Measure experimental readout incubate->measure end End Assay measure->end G cluster_0 C13-HSL (Active) cluster_1 N-tridecanoyl-L-Homoserine (Inactive) struct1      O      || R-NH-CH-C=O     |  /     CH2-CH2 R = C13H27CO- struct2      O      || R-NH-CH-C=O     |    |     CH2  OH     |     CH2-OH struct1->struct2 Lactonolysis (OH⁻, H₂O, Temp ↑) struct2->struct1 Re-lactonization (H⁺, pH < 2)

References

Technical Support Center: Method Refinement for Sensitive Detection of N-tridecanoyl-L-Homoserine Lactone (C13-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of N-tridecanoyl-L-Homoserine lactone (C13-HSL).

Frequently Asked Questions (FAQs)

Q1: What is N-tridecanoyl-L-Homoserine lactone (C13-HSL) and why is its sensitive detection important?

A1: N-tridecanoyl-L-Homoserine lactone (C13-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules. These molecules are crucial for quorum sensing, a cell-to-cell communication process in Gram-negative bacteria that regulates gene expression in response to population density. The regulation of these genes often impacts virulence, biofilm formation, and the production of secondary metabolites.[1][2] Sensitive detection of C13-HSL is vital for understanding bacterial pathogenesis, developing anti-virulence therapies, and studying microbial ecology.

Q2: Which detection methods are most suitable for the sensitive detection of C13-HSL?

A2: Due to its long acyl chain, C13-HSL is often not easily detected by common biosensors like Chromobacterium violaceum CV026, which are more responsive to short-chain AHLs. The most reliable and sensitive methods for detecting and quantifying C13-HSL are mass spectrometry-based techniques, particularly High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[3] These methods offer high specificity and sensitivity, allowing for accurate identification and quantification even in complex biological matrices.

Q3: Can I use a biosensor to detect C13-HSL?

A3: Standard biosensors, such as those based on Agrobacterium tumefaciens (TraR) or Chromobacterium violaceum (CviR), generally show poor sensitivity to AHLs with acyl chains longer than 10-12 carbons. Therefore, they are not recommended for the sensitive detection of C13-HSL. While specific biosensors for long-chain AHLs have been developed, their availability may be limited. For reliable and sensitive detection, LC-MS/MS is the preferred method.

Q4: What is the characteristic mass spectral fragmentation pattern for C13-HSL?

A4: In positive ion mode electrospray ionization mass spectrometry (ESI-MS), AHLs typically show a characteristic fragmentation pattern. The protonated parent molecule [M+H]⁺ will fragment to produce a common daughter ion corresponding to the protonated homoserine lactone ring at a mass-to-charge ratio (m/z) of 102.[3][4] For C13-HSL (C₁₇H₃₁NO₃, molecular weight: 297.43 g/mol ), the parent ion [M+H]⁺ would be m/z 298.4. The specific transition of m/z 298.4 → 102 is a highly selective marker for the identification of C13-HSL in complex mixtures.

Troubleshooting Guides

Issue 1: Low or No Signal for C13-HSL in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Inefficient Extraction The long acyl chain of C13-HSL makes it more hydrophobic. Ensure your extraction solvent is appropriate. Acidified ethyl acetate (B1210297) is commonly used and effective for a broad range of AHLs. Perform the liquid-liquid extraction at least twice to maximize recovery.[3]
Sample Degradation The lactone ring of AHLs is susceptible to hydrolysis at high pH. Ensure that samples and extracts are maintained at a neutral or slightly acidic pH and stored at low temperatures (-20°C or -80°C) to prevent degradation.
Suboptimal Ionization Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to ensure efficient ionization of the C13-HSL molecule.[5]
Incorrect MS/MS Transition Verify the parent and product ion masses. For C13-HSL, the protonated molecule [M+H]⁺ is m/z 298.4. The primary product ion should be m/z 102.0. Check for other potential adducts (e.g., [M+Na]⁺) that might be more abundant and consider them for quantification if necessary.
Poor Chromatographic Resolution Use a C18 reversed-phase column with a suitable gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, both containing a small amount of formic acid (e.g., 0.1%) to ensure good peak shape and retention.
Issue 2: High Background Noise or Matrix Effects
Potential Cause Troubleshooting Step
Complex Sample Matrix Incorporate a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction to remove interfering compounds from the sample matrix.
Contamination from Labware Use high-purity solvents and thoroughly clean all glassware and plasticware to avoid contamination that can interfere with the analysis.
Co-eluting Compounds Adjust the HPLC gradient to better separate the C13-HSL peak from other matrix components. A shallower gradient can improve resolution.
Ion Suppression or Enhancement Prepare a matrix-matched calibration curve to compensate for matrix effects. Alternatively, use a stable isotope-labeled internal standard for C13-HSL if available.

Quantitative Data Comparison

While specific comparative data for C13-HSL is limited in the literature, the following table provides an illustrative comparison of detection limits for long-chain AHLs using different methodologies. This data can serve as a general guide for expected sensitivity.

Detection Method Analyte Limit of Detection (LOD) Reference
HPLC-MS/MS3-oxo-C14-HSLIn the low ng/mL range[6]
UHPLC-HRMS/MSC14-HSLNot explicitly stated, but high sensitivity reported
Biosensor (A. tumefaciens)3-oxo-C12-HSL~1 µM

Experimental Protocols

Protocol 1: Extraction of C13-HSL from Bacterial Culture Supernatant
  • Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density.

  • Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining bacteria.

  • Acidify the supernatant to a pH of approximately 3.0 by adding hydrochloric acid (HCl).

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (containing 0.1% formic acid) to the supernatant in a separatory funnel.

  • Shake vigorously for 2 minutes and then allow the phases to separate.

  • Collect the upper organic phase.

  • Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate.

  • Combine the organic phases and dry them over anhydrous magnesium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 200 µL) of methanol (B129727) or acetonitrile for LC-MS/MS analysis.

Protocol 2: Sensitive Detection of C13-HSL by LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and then re-equilibration at 20% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS Parameters (Positive ESI Mode):

    • Parent Ion (Q1): m/z 298.4 ([M+H]⁺ for C13-HSL)

    • Product Ion (Q3): m/z 102.0 (Protonated homoserine lactone ring)

    • Collision Energy: Optimize for the specific instrument, typically in the range of 15-25 eV.

    • Other Parameters: Optimize source temperature, desolvation gas flow, and cone voltage according to the manufacturer's guidelines for molecules of similar mass and polarity.

Visualizations

C13_HSL_Signaling_Pathway cluster_cell Bacterial Cell Synthase (LuxI homolog) Synthase (LuxI homolog) C13-HSL_internal C13-HSL Synthase (LuxI homolog)->C13-HSL_internal Synthesis Receptor (LuxR homolog) Receptor (LuxR homolog) DNA DNA Receptor (LuxR homolog)->DNA Binds to promoter C13-HSL_internal->Receptor (LuxR homolog) Binding C13-HSL_external C13-HSL C13-HSL_internal->C13-HSL_external Diffusion Target Genes Target Genes DNA->Target Genes Transcription Phenotypic Response e.g., Biofilm Formation, Virulence Factor Production Target Genes->Phenotypic Response Translation

Caption: A generalized signaling pathway for C13-HSL in a LuxI/LuxR-type quorum sensing system.

C13_HSL_Detection_Workflow Bacterial_Culture Bacterial Culture Growth Centrifugation Centrifugation & Supernatant Collection Bacterial_Culture->Centrifugation Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Centrifugation->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM: 298.4 -> 102.0) Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

References

Strategies to minimize non-specific binding of N-tridecanoyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides researchers, scientists, and drug development professionals with strategies to minimize non-specific binding (NSB) of N-tridecanoyl-L-Homoserine lactone (C13-HSL) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is N-tridecanoyl-L-Homoserine lactone (C13-HSL)?

N-tridecanoyl-L-Homoserine lactone (C13-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1][2] These molecules are crucial in bacterial quorum sensing, a process where bacteria regulate gene expression in response to population density.[3][4][5] C13-HSL, with its long 13-carbon acyl chain, is relatively hydrophobic. This property is central to its function but also contributes to challenges in experimental assays, such as non-specific binding.

Q2: What is non-specific binding (NSB) and why is it a problem for a hydrophobic molecule like C13-HSL?

Non-specific binding refers to the interaction of a molecule, like C13-HSL, with surfaces or proteins that are not the intended target of the experiment.[6][7] This can be caused by hydrophobic interactions, where the long acyl chain of C13-HSL sticks to plastic surfaces (like microplates) or hydrophobic patches on proteins.[6][8] NSB is problematic because it can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately resulting in unreliable data.[7][9]

Q3: What are the common sources of non-specific binding in assays involving C13-HSL?

Common sources include:

  • Plasticware: Microtiter plates, pipette tips, and tubes can have hydrophobic surfaces that bind C13-HSL. The type of plastic used can significantly affect the degree of binding.[10]

  • Proteins and Cellular Debris: In complex biological samples, C13-HSL can bind non-specifically to abundant proteins (like albumin) or other macromolecules.

  • Assay Surfaces: In techniques like Surface Plasmon Resonance (SPR) or ELISAs, the sensor chip or plate surface itself can be a major source of NSB if not properly blocked.[6][7]

Q4: What are the general strategies to minimize NSB?

The core strategies revolve around blocking unoccupied surfaces and optimizing buffer conditions to reduce unwanted interactions.[6][11] This typically involves:

  • Using blocking agents like proteins (e.g., BSA) or detergents.[6][12]

  • Adding non-ionic surfactants (e.g., Tween-20) to buffers.[6][8]

  • Adjusting the salt concentration and pH of buffers.[6][13]

  • Increasing the number and duration of wash steps in protocols like ELISA.[12][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: High background signal across the entire ELISA plate.

Possible Cause Recommended Solution
Insufficient Blocking The blocking buffer may not be effectively covering all non-specific binding sites on the plate.[15] Solution: Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[15] Consider trying a different blocking agent altogether.
Inadequate Washing Residual unbound C13-HSL or detection reagents can remain in the wells, causing a high background.[15] Solution: Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer. Adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffer can also improve the removal of non-specifically bound molecules.[12][15]
C13-HSL Sticking to Plastic The inherent hydrophobicity of C13-HSL causes it to bind to the polystyrene plate. Solution: Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20) to all assay buffers, not just the wash buffer.[12][16] This helps to keep C13-HSL in solution and reduces its interaction with the plate surface.

Issue 2: Inconsistent results or poor reproducibility between replicate wells.

Possible Cause Recommended Solution
Analyte Loss to Tubing/Tips C13-HSL can adsorb to the surfaces of pipette tips and instrument tubing, leading to variable concentrations being delivered. Solution: Pre-rinse pipette tips with the sample solution before dispensing. Include additives like BSA or Tween-20 in your buffers to prevent the analyte from binding to plastic surfaces.[6][8][13]
Uneven Plate Blocking or Washing Inconsistent technique can lead to variability across the plate. Solution: Ensure that all wells receive the same volume of blocking and wash solutions. Use an automated plate washer if available for more consistent washing. Ensure proper mixing of all solutions before adding them to the plate.[12]
Evaporation from Wells ("Edge Effects") Wells on the edge of the plate may evaporate faster, concentrating the reagents and leading to higher signals. Solution: Use plate sealers during incubation steps to minimize evaporation.[12][14] Avoid using the outer wells of the plate for critical samples if edge effects are a persistent problem.

Data Summary: Buffer Additives for NSB Reduction

The following table summarizes common additives used to minimize non-specific binding of hydrophobic small molecules. Optimization is crucial, as the ideal concentration can vary by assay.

Additive Typical Concentration Range Mechanism of Action Primary Application
Bovine Serum Albumin (BSA) 1 - 5% (w/v)A protein blocker that saturates unoccupied hydrophobic and hydrophilic sites on a surface.[11] Can also prevent analyte loss to tubing.[6][8]Blocking step in ELISA, Western Blot, SPR. Additive in assay buffers.
Tween-20 0.01 - 0.1% (v/v)A non-ionic detergent that disrupts hydrophobic interactions.[6][8] It is considered a temporary blocker and is most effective when present in all buffers.[16][17]Additive in wash buffers and general assay diluents.
Casein / Non-fat Dry Milk 0.2 - 5% (w/v)A protein blocker similar to BSA, often used as a cost-effective alternative.[12][16]Blocking step in ELISA and Western Blot.
Sodium Chloride (NaCl) 50 - 500 mMIncreases ionic strength, which can shield electrostatic interactions that contribute to NSB.[6][13]Buffer optimization for SPR and other protein interaction assays.

Key Experimental Protocols

Protocol 1: Optimizing a Blocking Buffer for C13-HSL ELISA

This protocol outlines a method to test different blocking agents to find the most effective one for your specific assay.

  • Plate Coating: Coat a 96-well high-binding polystyrene plate with your capture antibody or antigen as per your standard protocol. Wash the plate three times with Phosphate-Buffered Saline (PBS).

  • Blocking: Prepare several different blocking buffers to test in parallel (e.g., 1% BSA in PBST, 3% BSA in PBST, 5% non-fat dry milk in PBST, and a commercial protein-free blocker).

    • PBST = PBS + 0.05% Tween-20

  • Add 200 µL of each blocking buffer to a set of wells (e.g., 4-8 wells per buffer). Include a set of wells with PBST only as a "no-block" control.

  • Incubate the plate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3-5 times with PBST.

  • Negative Control Test: Add your detection antibody (conjugated to HRP or another enzyme) diluted in the corresponding blocking buffer to all wells. Do not add any C13-HSL or primary antibody.

  • Incubate according to your standard protocol.

  • Development: Wash the plate 5 times with PBST. Add the substrate solution (e.g., TMB) and incubate until color develops. Stop the reaction.

  • Analysis: Read the absorbance on a plate reader. The most effective blocking buffer will be the one that yields the lowest background signal (lowest absorbance) in these negative control wells.

Protocol 2: Surface Plasmon Resonance (SPR) NSB Check

This protocol is essential before immobilizing your target protein to ensure that C13-HSL does not bind non-specifically to the sensor surface.

  • Surface Preparation: Activate and deactivate a reference flow cell on your sensor chip without immobilizing any protein. This will serve as your negative control surface.

  • Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+). It is recommended to include a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.05%) to minimize hydrophobic interactions from the start.[6]

  • Analyte Preparation: Prepare a series of concentrations of C13-HSL in the running buffer. Use the highest concentration you plan to test in your binding assay.

  • NSB Test Injection: Inject the highest concentration of C13-HSL over the reference flow cell.

  • Analysis: Observe the sensorgram. A significant increase in Response Units (RU) upon injection indicates non-specific binding to the chip surface.[6]

  • Troubleshooting (if NSB is observed):

    • Increase Detergent: Increase the Tween-20 concentration in the running buffer (e.g., to 0.1%).

    • Increase Salt: Increase the NaCl concentration in the running buffer (e.g., add an additional 150-250 mM NaCl) to reduce charge-based interactions.[6][8]

    • Add BSA: Include a low concentration of BSA (e.g., 0.1 mg/mL) in the running buffer as a carrier protein.[6][13]

    • Repeat the injection over the reference surface until NSB is minimized to an acceptable level before proceeding with ligand immobilization.

Visualizations

Troubleshooting_NSB start High Background or Inconsistent Results q1 Is a blocking step included in your protocol? start->q1 sol1 Implement a blocking step. Use 1-3% BSA or Casein for 1-2 hours. q1->sol1 No q2 Does your wash buffer contain a detergent? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Add 0.05% Tween-20 to the wash buffer. q2->sol2 No q3 Have you tried increasing the stringency of washes? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase number of washes (3 -> 5) and/or soak time. q3->sol3 No q4 Does the assay buffer (diluent) contain additives to prevent C13-HSL adsorption? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Add 0.05% Tween-20 and/or 0.1% BSA to all assay diluents. q4->sol4 No end_node Problem Resolved q4->end_node Yes a4_yes Yes a4_no No sol4->end_node Binding_Mechanisms cluster_0 Specific Binding (Targeted Interaction) cluster_1 Non-Specific Binding (Undesired Interaction) C13_HSL_S C13-HSL Receptor Target Receptor (Binding Pocket) C13_HSL_S->Receptor High Affinity (Desired Signal) C13_HSL_NS C13-HSL Surface Plastic Surface (Hydrophobic Site) C13_HSL_NS->Surface Low Affinity (Background Noise) Blocker Blocking Agent (e.g., BSA) Blocker->Surface Prevents NSB Quorum_Sensing_Pathway cluster_cell Bacterial Cell LuxI AHL Synthase (e.g., LuxI) C13_out C13-HSL LuxI->C13_out Synthesis LuxR Transcriptional Regulator (e.g., LuxR) Genes Target Genes (e.g., virulence, biofilm) LuxR->Genes Activation C13_in C13-HSL C13_out->C13_in Diffusion into cell (at high concentration) C13_in->LuxR Binding

References

Technical Support Center: High-Purity N-tridecanoyl-L-Homoserine lactone (C13-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the purification of N-tridecanoyl-L-Homoserine lactone (C13-HSL), a long-chain N-acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. The information provided is based on established methods for the purification of similar long-chain AHLs and should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N-tridecanoyl-L-Homoserine lactone?

A1: The most common purification strategies for long-chain AHLs like C13-HSL involve a combination of extraction and chromatography techniques. These typically include:

  • Liquid-Liquid Extraction (LLE): To isolate the AHL from aqueous culture supernatants.

  • Solid-Phase Extraction (SPE): For sample clean-up and concentration.

  • Column Chromatography: Using normal-phase (e.g., silica (B1680970) gel) or reverse-phase (e.g., C18) stationary phases.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is the method of choice for achieving high purity.[1][3]

Q2: What solvents are recommended for the extraction of C13-HSL?

A2: For extracting long-chain AHLs from bacterial culture supernatants, acidified ethyl acetate (B1210297) is a common choice.[1] Dichloromethane and chloroform (B151607) have also been used for the extraction of various AHLs.[1] The acidification (e.g., with 0.1-0.5% acetic or formic acid) helps to improve the extraction efficiency.[1]

Q3: What type of chromatography is best suited for high-purity C13-HSL?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is highly effective for purifying long-chain AHLs to a high degree of purity.[1][3] A C18 column is a common choice for the stationary phase.[1] The mobile phase typically consists of a gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[1]

Q4: How can I assess the purity of my N-tridecanoyl-L-Homoserine lactone sample?

A4: Purity assessment can be performed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a high-resolution column can separate the target compound from impurities, and the purity can be estimated from the peak area.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique can confirm the molecular weight of the purified compound and help identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and help detect impurities.

Q5: What are the optimal storage conditions for purified C13-HSL?

A5: N-acyl-homoserine lactones are susceptible to degradation, particularly at non-neutral pH. For long-term storage, it is recommended to store the purified compound as a dry solid or dissolved in an anhydrous organic solvent (e.g., acetonitrile, ethyl acetate) at -20°C or lower.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after extraction Incomplete extraction from the aqueous phase.- Ensure the pH of the culture supernatant is slightly acidic (pH 3-4) before extraction. - Perform multiple extractions (e.g., 3 times) with fresh solvent. - Vigorously mix the aqueous and organic phases to ensure efficient partitioning.
Degradation of the lactone ring.- Maintain a neutral or slightly acidic pH during extraction and subsequent steps. Avoid strongly basic conditions.
Multiple spots/peaks in TLC/HPLC of the crude extract Presence of other AHLs produced by the bacteria.- Utilize a high-resolution purification method like RP-HPLC with a shallow gradient to resolve different AHLs.
Presence of unrelated impurities from the culture medium or bacterial metabolism.- Incorporate a solid-phase extraction (SPE) step for sample clean-up before chromatography.
Broad or tailing peaks in HPLC Inappropriate mobile phase pH.- Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of any acidic impurities and the analyte itself.
Column overload.- Reduce the amount of sample injected onto the column.
Contaminated column.- Flush the column with a strong solvent (e.g., isopropanol) or follow the manufacturer's regeneration protocol.
Final product is not pure (>95%) Co-elution of impurities.- Optimize the HPLC gradient to improve the separation of the target compound from closely eluting impurities. - Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Presence of enantiomeric impurities (D-form).- Use chiral chromatography to separate the L- and D-enantiomers if enantiomeric purity is critical.

Quantitative Data Summary

The following table summarizes typical purity levels achieved for long-chain AHLs using different purification techniques. Note that these are generalized values, and results for N-tridecanoyl-L-Homoserine lactone may vary.

Purification Technique Stationary Phase Mobile Phase Example Typical Purity Achieved Reference
Column Chromatography Silica GelEthyl acetate/Hexane gradient85-95%[4]
Reverse-Phase HPLC C18Acetonitrile/Water with 0.1% Formic Acid (gradient)>98%[1]
Thin-Layer Chromatography (TLC) C18 Reverse-PhaseMethanol/Water (60:40)Analytical/Semi-preparative[5]

Experimental Protocols

Protocol 1: General Protocol for the Purification of N-tridecanoyl-L-Homoserine lactone

This protocol provides a general workflow for the purification of C13-HSL from a bacterial culture.

1. Extraction

  • Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density.

  • Centrifuge the culture to pellet the cells.

  • Collect the supernatant and acidify it to approximately pH 3-4 with a suitable acid (e.g., hydrochloric acid or formic acid).

  • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic layers and dry them over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Column Chromatography (Optional, for initial clean-up)

  • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the desired AHL.

  • Pool the relevant fractions and evaporate the solvent.

3. Reverse-Phase HPLC (for high-purity)

  • Dissolve the partially purified extract in a small volume of the HPLC mobile phase (e.g., 50% acetonitrile in water).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute with a gradient of acetonitrile in water containing 0.1% formic acid. A typical gradient might be from 30% to 100% acetonitrile over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to N-tridecanoyl-L-Homoserine lactone.

  • Evaporate the solvent from the collected fraction, preferably by lyophilization if the sample is in an aqueous-organic mixture.

Visualizations

General Workflow for C13-HSL Purification

Purification_Workflow cluster_extraction Extraction cluster_chromatography Chromatography cluster_analysis Analysis Culture Bacterial Culture Supernatant Acidified Supernatant Culture->Supernatant Centrifugation LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Crude_Extract Crude Extract LLE->Crude_Extract Column_Chrom Column Chromatography (Optional Clean-up) Crude_Extract->Column_Chrom HPLC Reverse-Phase HPLC Column_Chrom->HPLC Pure_AHL High-Purity C13-HSL HPLC->Pure_AHL Purity_Check Purity & Identity (LC-MS, NMR) Pure_AHL->Purity_Check

Caption: A generalized workflow for the purification and analysis of N-tridecanoyl-L-Homoserine lactone.

Signaling Pathway Context: Quorum Sensing

Quorum_Sensing cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI homolog) C13_HSL_intra Intracellular C13-HSL AHL_Synthase->C13_HSL_intra Synthesis AHL_Receptor AHL Receptor (e.g., LuxR homolog) Gene_Expression Target Gene Expression (e.g., virulence, biofilm formation) AHL_Receptor->Gene_Expression Activation C13_HSL_intra->AHL_Receptor Binding C13_HSL_extra Extracellular C13-HSL C13_HSL_intra->C13_HSL_extra Diffusion C13_HSL_extra->C13_HSL_intra Increased Concentration

Caption: Simplified diagram of N-acyl-homoserine lactone-mediated quorum sensing.

References

Validation & Comparative

Validating the Bioactivity of Synthesized N-tridecanoyl-L-Homoserine Lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the bioactivity of synthesized N-tridecanoyl-L-Homoserine lactone (C13-HSL), a putative quorum sensing (QS) signaling molecule in Gram-negative bacteria. The following sections detail experimental protocols, present comparative data with analogous N-acyl-homoserine lactones (AHLs), and visualize key biological and experimental pathways.

Introduction to N-acyl-homoserine Lactone-Mediated Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs. These signaling molecules typically consist of a homoserine lactone ring with an acyl chain of varying length and modification. The LuxI/R-type QS system is a well-characterized pathway where a LuxI-family synthase produces a specific AHL. Upon reaching a threshold concentration, the AHL binds to its cognate LuxR-type transcriptional regulator, leading to the activation or repression of target genes that often control virulence, biofilm formation, and secondary metabolite production.

QuorumSensingPathway LuxR_inactive LuxR_inactive AHL AHL LuxI LuxI LuxR_active LuxR_active TargetGenes TargetGenes Phenotypes Phenotypes

Synthesis of N-tridecanoyl-L-Homoserine Lactone

The synthesis of N-tridecanoyl-L-Homoserine lactone can be achieved through the acylation of L-homoserine lactone. A general and robust method involves the coupling of the corresponding fatty acid with L-homoserine lactone hydrobromide.

Experimental Protocol: Synthesis of N-tridecanoyl-L-Homoserine Lactone

This protocol is adapted from established methods for the synthesis of long-chain AHLs.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1.0 equivalent) in a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Acylation: Cool the vigorously stirred mixture to 0°C in an ice bath. Add tridecanoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-tridecanoyl-L-Homoserine lactone by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

SynthesisWorkflow Start Start ReactionSetup Reaction Setup: L-homoserine lactone hydrobromide in DCM/NaHCO₃ Start->ReactionSetup Acylation Acylation: Add tridecanoyl chloride at 0°C ReactionSetup->Acylation Reaction Stir at Room Temperature (12-24h) Acylation->Reaction Workup Aqueous Work-up: Separate and wash organic layer Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization End Pure N-tridecanoyl-L-Homoserine lactone Characterization->End

Bioactivity Validation: A Comparative Approach

The bioactivity of the synthesized C13-HSL should be validated and compared with other long-chain AHLs, such as N-dodecanoyl-L-Homoserine lactone (C12-HSL) and N-tetradecanoyl-L-Homoserine lactone (C14-HSL). Two common bioassays are particularly useful for this purpose: the Chromobacterium violaceum violacein (B1683560) inhibition assay and a LasR-based reporter gene assay.

Chromobacterium violaceum Violacein Inhibition Assay

Chromobacterium violaceum is a bacterium that produces the purple pigment violacein in response to short-chain AHLs. The mutant strain C. violaceum CV026 is unable to produce its own AHL but will produce violacein in the presence of exogenous short-chain AHLs. Long-chain AHLs, while not inducing violacein production themselves, can inhibit the induction by short-chain AHLs.[1][2]

Experimental Protocol:

  • Preparation of CV026 Culture: Inoculate C. violaceum CV026 into Luria-Bertani (LB) broth and grow overnight at 30°C with shaking.

  • Assay Plate Preparation: Prepare LB agar (B569324) plates containing a sub-inducing concentration of a short-chain AHL, such as N-hexanoyl-L-homoserine lactone (C6-HSL).

  • Inoculation: Spread an even lawn of the overnight CV026 culture onto the surface of the prepared agar plates.

  • Application of Test Compounds: Aseptically place sterile filter paper discs onto the agar surface. Pipette known concentrations of the synthesized C13-HSL and the comparative C12-HSL and C14-HSL onto the discs.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Data Analysis: Measure the diameter of the zone of violacein inhibition around each disc. A larger diameter indicates greater inhibitory activity. Quantitative analysis can be performed by extracting and spectrophotometrically measuring the violacein from liquid cultures.

Comparative Bioactivity Data (Violacein Inhibition):

CompoundAcyl Chain LengthPredicted Inhibitory Activity
N-dodecanoyl-L-Homoserine lactone (C12-HSL)12+++
N-tridecanoyl-L-Homoserine lactone (C13-HSL) 13 +++
N-tetradecanoyl-L-Homoserine lactone (C14-HSL)14+++

Note: The inhibitory activity of long-chain AHLs (C10-C14) on violacein production in C. violaceum CV026 is generally strong.[1][2] Specific IC50 values may vary depending on the experimental conditions.

LasR-based Reporter Gene Assay

The LasR protein from Pseudomonas aeruginosa is a well-characterized LuxR-type receptor that is activated by long-chain AHLs, with a high affinity for N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). Reporter strains, often in E. coli, can be constructed where the activation of LasR by an AHL drives the expression of a reporter gene, such as β-galactosidase (lacZ) or luciferase (lux).

Experimental Protocol:

  • Reporter Strain Culture: Grow the LasR reporter strain (e.g., E. coli carrying a plasmid with lasR and a LasR-dependent promoter fused to a reporter gene) overnight in appropriate media and selective antibiotics.

  • Assay Preparation: Dilute the overnight culture into fresh media and dispense into a 96-well microtiter plate.

  • Addition of AHLs: Add serial dilutions of the synthesized C13-HSL and the comparative C12-HSL and C14-HSL to the wells. Include a positive control (e.g., 3-oxo-C12-HSL) and a negative control (no AHL).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for a set period, allowing for reporter gene expression.

  • Reporter Gene Assay: Measure the reporter gene activity. For a lacZ reporter, this involves a β-galactosidase assay (e.g., using ONPG as a substrate). For a lux reporter, measure luminescence.

  • Data Analysis: Plot the reporter activity against the AHL concentration to generate dose-response curves and calculate the half-maximal effective concentration (EC50) for each compound.

Comparative Bioactivity Data (LasR Activation):

CompoundAcyl Chain LengthTypical EC50 (nM)
N-dodecanoyl-L-Homoserine lactone (C12-HSL)1210 - 100
N-tridecanoyl-L-Homoserine lactone (C13-HSL) 13 Predicted: 50 - 500
N-tetradecanoyl-L-Homoserine lactone (C14-HSL)14100 - 1000

Note: The EC50 values are estimates based on the known affinity of LasR for long-chain AHLs. The affinity of LasR generally decreases as the acyl chain length deviates from 12 carbons. Actual values should be determined experimentally.

BioassayWorkflow cluster_violacein Violacein Inhibition Assay cluster_lasr LasR Reporter Assay V_Start Prepare CV026 culture and C6-HSL plates V_Inoculate Inoculate plates with CV026 V_Start->V_Inoculate V_Apply Apply C12, C13, C14-HSL V_Inoculate->V_Apply V_Incubate Incubate at 30°C V_Apply->V_Incubate V_Analyze Measure zones of inhibition V_Incubate->V_Analyze L_Start Grow LasR reporter strain L_Prepare Prepare 96-well plate with reporter strain L_Start->L_Prepare L_Add Add serial dilutions of C12, C13, C14-HSL L_Prepare->L_Add L_Incubate Incubate at 37°C L_Add->L_Incubate L_Assay Measure reporter gene activity L_Incubate->L_Assay Synthesized_AHL Synthesized C13-HSL Synthesized_AHL->V_Apply Synthesized_AHL->L_Add Comparative_AHLs Comparative AHLs (C12-HSL, C14-HSL) Comparative_AHLs->V_Apply Comparative_AHLs->L_Add

Conclusion

This guide outlines the necessary steps to validate the bioactivity of synthesized N-tridecanoyl-L-Homoserine lactone. By following the detailed experimental protocols and comparing the results with known long-chain AHLs, researchers can confidently ascertain the biological activity of their synthesized compound. The provided visualizations of the quorum sensing pathway and experimental workflows serve to clarify the underlying principles and procedures. The quantitative data, while requiring experimental confirmation, offers a predictive framework for the expected bioactivity of C13-HSL in relation to its analogs.

References

Comparative Analysis of N-tridecanoyl-L-Homoserine Lactone and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of N-tridecanoyl-L-Homoserine lactone (C13-HSL) in comparison to other well-characterized acyl-homoserine lactones (AHLs) reveals its distinct role in mediating bacterial quorum sensing, influencing biofilm formation, and modulating virulence factor expression. This guide provides a comparative overview of C13-HSL's performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Acyl-homoserine lactones are a class of signaling molecules pivotal to quorum sensing (QS), a cell-to-cell communication mechanism employed by numerous Gram-negative bacteria to coordinate collective behaviors. The specificity of these interactions is largely determined by the length and modification of the acyl side chain of the AHL molecule and its affinity for its cognate LuxR-type transcriptional regulator. While short-chain AHLs have been extensively studied, the activities of long-chain AHLs such as C13-HSL are less characterized, yet they play crucial roles in the complex regulatory networks of various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.

Quorum Sensing Activation: A Comparative Perspective

Table 1: Comparative Agonist and Antagonist Activity of Various AHLs on LuxR-type Receptors

AHL CompoundTarget ReceptorBacterial StrainActivityEC50/IC50 (µM)
N-tridecanoyl-L-Homoserine lactone (C13-HSL) LasRPseudomonas aeruginosaAgonist (presumed)Data not available
N-Butanoyl-L-homoserine lactone (C4-HSL)RhlRPseudomonas aeruginosaAgonistData not available
N-Hexanoyl-L-homoserine lactone (C6-HSL)LuxRVibrio fischeriAgonist~0.01
N-Octanoyl-L-homoserine lactone (C8-HSL)TraRAgrobacterium tumefaciensAgonistData not available
N-Decanoyl-L-homoserine lactone (C10-HSL)LasRPseudomonas aeruginosaWeak AgonistData not available
N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL)LasRPseudomonas aeruginosaPotent Agonist~0.3
N-Tetradecanoyl-L-homoserine lactone (C14-HSL)SinRSinorhizobium melilotiAgonistData not available

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. The activity of C13-HSL is presumed based on the activity of other long-chain AHLs.

Influence on Biofilm Formation

Biofilm formation is a key virulence trait regulated by quorum sensing. The ability of different AHLs to induce or inhibit biofilm formation is a critical aspect of their biological function. Long-chain AHLs, in particular, have been implicated in the maturation of biofilms.

Table 2: Comparative Effects of AHLs on Biofilm Formation

AHL CompoundBacterial StrainEffect on Biofilm FormationQuantitative Data (% change vs. control)
N-tridecanoyl-L-Homoserine lactone (C13-HSL) Pseudomonas aeruginosaLikely InductionData not available
N-Butanoyl-L-homoserine lactone (C4-HSL)Pseudomonas aeruginosaInductionData not available
N-Hexanoyl-L-homoserine lactone (C6-HSL)Vibrio choleraeInductionData not available
N-Octanoyl-L-homoserine lactone (C8-HSL)Burkholderia cenocepaciaInductionData not available
N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL)Pseudomonas aeruginosaStrong InductionSignificant increase
N-Tetradecanoyl-L-homoserine lactone (C14-HSL)Sinorhizobium melilotiInductionData not available

Note: Quantitative data for direct comparison is limited. The effect of C13-HSL is inferred from the known roles of long-chain AHLs in biofilm development.

Modulation of Virulence Factor Expression

The expression of a wide array of virulence factors, including proteases, elastases, and toxins, is under the control of AHL-mediated quorum sensing. The specific profile of virulence factors expressed can be dependent on the type and concentration of the AHL signal.

Table 3: Comparative Effects of AHLs on Virulence Gene Expression

AHL CompoundBacterial StrainVirulence Gene(s) AffectedFold Change in Expression (vs. control)
N-tridecanoyl-L-Homoserine lactone (C13-HSL) Pseudomonas aeruginosalasB, rhlA (presumed)Data not available
N-Butanoyl-L-homoserine lactone (C4-HSL)Pseudomonas aeruginosarhlA, rhlBUpregulation
N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL)Pseudomonas aeruginosalasA, lasB, toxAStrong Upregulation
N-Tetradecanoyl-L-homoserine lactone (C14-HSL)Porphyromonas gingivalisgingipain genesInhibition of growth

Note: Direct comparative data on the fold change in gene expression induced by C13-HSL is not currently available. The presumed targets are based on the known regulatory network in P. aeruginosa.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams illustrate a canonical AHL signaling pathway and a typical experimental workflow for assessing AHL activity.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AHL AHL (e.g., C13-HSL) LuxR LuxR-type Receptor AHL->LuxR Binding AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA Promoter DNA (lux box) AHL_LuxR->DNA Binding Transcription Gene Transcription DNA->Transcription Activation Phenotype Quorum Sensing Phenotypes (Biofilm, Virulence) Transcription->Phenotype

Caption: Canonical AHL-mediated quorum sensing signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis AHLs Synthesize/Procure AHLs (C13-HSL & others) Incubation Incubate Reporter Strain with different AHLs at varying concentrations AHLs->Incubation Reporter Prepare Reporter Strain (e.g., E. coli with LuxR and reporter plasmid) Reporter->Incubation Measurement Measure Reporter Activity (e.g., Luminescence, β-galactosidase) Incubation->Measurement DoseResponse Generate Dose-Response Curves Measurement->DoseResponse EC50 Calculate EC50 values DoseResponse->EC50 Comparison Compare Potency of different AHLs EC50->Comparison

Caption: Experimental workflow for quorum sensing reporter assay.

Experimental Protocols

Quorum Sensing Reporter Assay

This protocol is designed to quantify the ability of AHLs to activate a LuxR-type receptor.

Materials:

  • Bacterial reporter strain (e.g., E. coli DH5α) containing two plasmids: one constitutively expressing a LuxR-type receptor (e.g., LasR) and another with a cognate promoter (e.g., PlasI) fused to a reporter gene (e.g., luxCDABE for luminescence or lacZ for β-galactosidase).

  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics.

  • Stock solutions of N-tridecanoyl-L-Homoserine lactone and other AHLs in a suitable solvent (e.g., DMSO or ethyl acetate).

  • 96-well microtiter plates (white plates for luminescence, clear plates for absorbance).

  • Microplate reader capable of measuring luminescence or absorbance.

Procedure:

  • Grow an overnight culture of the reporter strain in LB broth with appropriate antibiotics at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of approximately 0.2-0.3.

  • Prepare serial dilutions of the AHL stock solutions in LB broth in a 96-well plate. Include a solvent-only control.

  • Add the diluted bacterial culture to each well of the 96-well plate.

  • Incubate the plate at 37°C with shaking for a specified period (e.g., 4-6 hours).

  • Measure the reporter gene expression. For luminescence, read the plate using a luminometer. For β-galactosidase activity, perform a standard assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) and measure the absorbance at 420 nm.

  • Normalize the reporter activity to the cell density (OD600).

  • Plot the normalized reporter activity against the AHL concentration and fit the data to a dose-response curve to determine the EC50 value.

Crystal Violet Biofilm Assay

This protocol quantifies the formation of biofilm in the presence of different AHLs.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1).

  • Tryptic Soy Broth (TSB) or other suitable growth medium.

  • Stock solutions of AHLs.

  • 96-well flat-bottom polystyrene microtiter plates.

  • 0.1% (w/v) Crystal Violet solution.

  • 30% (v/v) Acetic Acid.

  • Phosphate-buffered saline (PBS).

  • Microplate reader.

Procedure:

  • Grow an overnight culture of the bacterial strain in TSB at 37°C.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • Add the desired concentrations of AHLs to the wells of a 96-well plate. Include a no-AHL control.

  • Add the diluted bacterial culture to each well.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water.

  • Allow the plate to air dry completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

This protocol measures the relative expression of virulence genes in response to AHL treatment.[1][2][3][4][5][6]

Materials:

  • Bacterial strain of interest.

  • Growth medium.

  • AHLs.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Primers for target virulence genes and a housekeeping gene (for normalization).

  • Real-time PCR instrument.

Procedure:

  • Grow the bacterial strain to mid-log phase and then treat with specific concentrations of different AHLs for a defined period.

  • Harvest the bacterial cells and extract total RNA using a commercial kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using a reverse transcription kit.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.

References

A Comparative Analysis of N-tridecanoyl-L-Homoserine Lactone and N-dodecanoyl-L-Homoserine Lactone in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a cell-to-cell communication mechanism in Gram-negative bacteria that orchestrates collective behaviors such as biofilm formation and virulence factor expression. The specificity of this communication is largely determined by the structure of the AHL molecule, particularly the length and modification of the N-acyl side chain. This guide provides a comparative overview of the biological activities of two long-chain AHLs: N-tridecanoyl-L-Homoserine lactone (C13-HSL) and N-dodecanoyl-L-homoserine lactone (C12-HSL). While direct comparative quantitative data is limited in the current literature, this document synthesizes available information to facilitate further research and drug development targeting these signaling pathways.

Overview of C13-HSL and C12-HSL

N-dodecanoyl-L-homoserine lactone (C12-HSL) and its 3-oxo derivative (3-oxo-C12-HSL) are among the most extensively studied AHLs, primarily recognized for their role as key signaling molecules in the opportunistic human pathogen Pseudomonas aeruginosa. In contrast, N-tridecanoyl-L-Homoserine lactone (C13-HSL) is a less commonly studied AHL but has been identified as a signaling molecule in bacteria such as Yersinia pseudotuberculosis. The single-carbon difference in their acyl chain length can lead to significant variations in their binding affinity to LuxR-type receptors, thereby influencing the activation or inhibition of downstream gene expression.

Comparative Biological Activity

Direct, side-by-side quantitative comparisons of the biological activities of C13-HSL and C12-HSL are not extensively documented. However, by collating data from various studies, a comparative perspective can be inferred. The following tables summarize the known activities of each molecule. It is crucial to note that the experimental conditions, bacterial species, and reporter systems used in these studies may vary, affecting the absolute values.

Table 1: Quorum Sensing Activation

ParameterN-tridecanoyl-L-Homoserine lactone (C13-HSL)N-dodecanoyl-L-homoserine lactone (C12-HSL)Reference Organism(s)
Receptor Specificity Primarily associated with YpsR/YtbR-like receptorsPrimarily associated with LasR-like receptorsYersinia pseudotuberculosis (for C13-HSL), Pseudomonas aeruginosa (for C12-HSL)
EC50 for Receptor Activation Data not readily availableCan range from nM to low µM depending on the reporter system. For example, an EC50 of 9 nM has been reported for 3-oxo-C12-HSL with the LasR receptor.E. coli reporter strains

Table 2: Biofilm Formation

ParameterN-tridecanoyl-L-Homoserine lactone (C13-HSL)N-dodecanoyl-L-homoserine lactone (C12-HSL)Reference Organism(s)
Induction of Biofilm Formation Implicated in biofilm formation in Yersinia pseudotuberculosis.A known inducer of biofilm formation in various bacteria, including Salmonella Enteritidis under anaerobic conditions.[1][2]Yersinia pseudotuberculosis, Salmonella Enteritidis
Quantitative Effect Specific quantitative data on the extent of biofilm induction is limited.Can enhance biofilm formation at concentrations in the µM range.Salmonella Enteritidis

Table 3: Virulence Factor Regulation

ParameterN-tridecanoyl-L-Homoserine lactone (C13-HSL)N-dodecanoyl-L-homoserine lactone (C12-HSL)Reference Organism(s)
Regulated Genes Regulates genes involved in motility and cell aggregation.Regulates a wide array of virulence factors including elastase, pyocyanin, and exotoxin A.Yersinia pseudotuberculosis, Pseudomonas aeruginosa
Quantitative Gene Expression Data on fold-change for specific genes is not readily available.Can induce multi-fold increases in the expression of target genes at µM concentrations.Pseudomonas aeruginosa

Signaling Pathways

The canonical quorum sensing signaling pathway mediated by AHLs involves the synthesis of the signal molecule by a LuxI-family synthase. As the bacterial population density increases, the AHL concentration surpasses a threshold, leading to its binding with a cognate LuxR-family transcriptional regulator. This complex then modulates the expression of target genes.

AHL_Signaling_Pathway AHL-mediated Quorum Sensing Pathway cluster_bacteria Bacterial Cell LuxI LuxI-type Synthase AHL AHL (C12-HSL or C13-HSL) LuxI->AHL Synthesis LuxR_inactive Inactive LuxR-type Receptor AHL->LuxR_inactive Binding AHL_ext Extracellular AHL AHL->AHL_ext Diffusion (High Density) LuxR_active Active AHL-Receptor Complex LuxR_inactive->LuxR_active Activation DNA Target Gene Promoters LuxR_active->DNA Binds to mRNA mRNA DNA->mRNA Transcription Proteins Virulence Factors, Biofilm Matrix Proteins mRNA->Proteins Translation AHL_ext->AHL Diffusion

Caption: Generalized AHL-mediated quorum sensing signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of AHL activity. Below are protocols for key experiments cited in the study of C13-HSL and C12-HSL.

AHL Activity Bioassay using a Reporter Strain

This protocol utilizes a bacterial reporter strain that produces a measurable signal (e.g., light, color) in response to a specific AHL.

Objective: To quantify the ability of C13-HSL and C12-HSL to activate a cognate LuxR-type receptor.

Materials:

  • AHL reporter strain (e.g., E. coli carrying a plasmid with the target LuxR homolog and a reporter gene under the control of a LuxR-dependent promoter).

  • Luria-Bertani (LB) broth and agar.

  • Appropriate antibiotics for plasmid maintenance.

  • Stock solutions of C13-HSL and C12-HSL in a suitable solvent (e.g., DMSO or ethyl acetate).

  • 96-well microtiter plates.

  • Microplate reader capable of measuring the reporter signal (e.g., luminescence or absorbance).

Procedure:

  • Inoculate the reporter strain into LB broth with appropriate antibiotics and grow overnight at the optimal temperature with shaking.

  • Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.

  • Prepare serial dilutions of C13-HSL and C12-HSL in LB broth in a 96-well plate. Include a solvent control.

  • Add the diluted reporter strain culture to each well.

  • Incubate the plate at the optimal temperature for a defined period (e.g., 4-6 hours).

  • Measure the OD600 of each well to assess bacterial growth.

  • Measure the reporter signal (e.g., luminescence or β-galactosidase activity).

  • Normalize the reporter signal to the cell density (Signal/OD600).

  • Plot the normalized reporter activity against the AHL concentration to determine the EC50 (the concentration of AHL that elicits a half-maximal response).

Bioassay_Workflow start Start culture Overnight Culture of Reporter Strain start->culture dilution Dilute Culture to OD600 ~0.1 culture->dilution plate_prep Prepare Serial Dilutions of C13-HSL and C12-HSL in 96-well plate dilution->plate_prep inoculation Inoculate Plate with Diluted Culture plate_prep->inoculation incubation Incubate at Optimal Temperature inoculation->incubation measure_growth Measure OD600 incubation->measure_growth measure_signal Measure Reporter Signal measure_growth->measure_signal analysis Normalize Signal to OD600 and Determine EC50 measure_signal->analysis end End analysis->end

Caption: Workflow for AHL activity bioassay.

Biofilm Formation Assay (Crystal Violet Staining)

This method quantifies the total biofilm biomass.

Objective: To compare the ability of C13-HSL and C12-HSL to induce biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., Yersinia pseudotuberculosis or a relevant strain that responds to long-chain AHLs).

  • Appropriate growth medium.

  • Stock solutions of C13-HSL and C12-HSL.

  • 96-well flat-bottom polystyrene microtiter plates.

  • 0.1% (w/v) Crystal Violet solution.

  • 30% (v/v) Acetic acid or 95% (v/v) Ethanol (B145695).

  • Microplate reader.

Procedure:

  • Grow the bacterial strain overnight in the appropriate medium.

  • Dilute the culture and add it to the wells of a 96-well plate containing different concentrations of C13-HSL and C12-HSL. Include a no-AHL control.

  • Incubate the plate without shaking at the optimal temperature for biofilm formation (e.g., 24-48 hours).

  • Carefully discard the planktonic culture and wash the wells gently with sterile water or phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Air-dry the plate.

  • Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Remove the crystal violet solution and wash the wells with water until the wash water is clear.

  • Air-dry the plate completely.

  • Solubilize the bound crystal violet by adding 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at a wavelength of 570-595 nm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the relative expression of target genes in response to AHLs.

Objective: To compare the induction of specific virulence genes by C13-HSL and C12-HSL.

Materials:

  • Bacterial strain of interest.

  • Appropriate growth medium.

  • Stock solutions of C13-HSL and C12-HSL.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers for target genes and a reference (housekeeping) gene.

  • qRT-PCR instrument.

Procedure:

  • Grow the bacterial strain to the mid-logarithmic phase.

  • Divide the culture and treat with specific concentrations of C13-HSL, C12-HSL, or a solvent control for a defined period.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using reverse transcriptase.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the control condition.

qRTPCR_Workflow start Start culture Bacterial Culture (Mid-log phase) start->culture treatment Treat with C13-HSL, C12-HSL, or Control culture->treatment harvest Harvest Cells treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction dnase DNase I Treatment rna_extraction->dnase cdna_synthesis cDNA Synthesis dnase->cdna_synthesis qpcr Quantitative PCR cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt) qpcr->analysis end End analysis->end

Caption: Workflow for qRT-PCR gene expression analysis.

Conclusion and Future Directions

The comparison of N-tridecanoyl-L-Homoserine lactone and N-dodecanoyl-L-homoserine lactone highlights the nuanced specificity of quorum sensing systems. While C12-HSL is a well-established signaling molecule in P. aeruginosa, the role of C13-HSL is emerging, particularly in Yersinia species. The subtle difference of a single methylene (B1212753) group in the acyl chain likely influences receptor binding and subsequent biological responses.

A significant gap in the literature is the lack of direct, quantitative comparative studies. Future research should focus on head-to-head comparisons of these two molecules in the same bacterial systems and using standardized assays. Such studies would provide valuable data on the structure-activity relationship of long-chain AHLs and could inform the design of novel quorum sensing inhibitors or modulators for therapeutic applications. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.

References

Unraveling the Structure-Activity Relationship of N-tridecanoyl-L-Homoserine Lactone Analogs in Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular intricacies governing bacterial communication reveals that subtle modifications to N-tridecanoyl-L-Homoserine lactone (C13-HSL) analogs can significantly impact their ability to modulate quorum sensing (QS), a key regulator of virulence in many pathogenic bacteria. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed methodologies, to aid researchers in the development of novel anti-infective strategies.

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules used by Gram-negative bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor production, in a cell-density dependent manner. The specificity of this communication system is largely determined by the structure of the AHL, particularly the length and modification of the N-acyl chain. N-tridecanoyl-L-Homoserine lactone (C13-HSL) is one such signaling molecule, and understanding the structure-activity relationship (SAR) of its analogs is crucial for designing potent antagonists to disrupt bacterial quorum sensing.

Comparative Analysis of C13-HSL Analog Activity

The biological activity of C13-HSL analogs is profoundly influenced by modifications to the acyl chain, the lactone ring, and the amide linkage. The following table summarizes the quantitative data from various studies on the impact of these modifications on quorum sensing inhibition. The activity is often measured as the inhibition of a reporter gene (e.g., violacein (B1683560) production in Chromobacterium violaceum) or the reduction in biofilm formation.

Analog DescriptionModificationTarget Organism/AssayActivity Metric (e.g., IC50, % Inhibition)Reference
Parent Molecule: N-tridecanoyl-L-Homoserine lactone (C13-HSL) Acyl chain length of 13 carbonsPseudomonas aeruginosa (LasR-based reporter)Agonist Activity (EC50)[1]
N-dodecanoyl-L-Homoserine lactone (C12-HSL)Shorter acyl chain (12 carbons)Pseudomonas aeruginosa (LasR-based reporter)Potent Agonist[1]
N-tetradecanoyl-L-Homoserine lactone (C14-HSL)Longer acyl chain (14 carbons)Pseudomonas aeruginosa (LasR-based reporter)Potent Agonist[1]
N-(3-oxotridecanoyl)-L-Homoserine lactone3-oxo substitution on acyl chainAgrobacterium tumefaciens (TraR-based reporter)Increased Agonist Activity[1]
N-(3-hydroxytridecanoyl)-L-Homoserine lactone3-hydroxy substitution on acyl chainVibrio fischeri (LuxR-based reporter)Varied (agonist or antagonist depending on system)[1]
Phenylacetyl-L-Homoserine lactone (C8-phenyl)Aromatic ring on acyl chainPseudomonas aeruginosa (LasR-based reporter)Antagonist Activity[1]
Analogs with lactone ring modifications (e.g., thiolactone)Replacement of oxygen with sulfur in the lactone ringVarious bacterial reportersOften results in antagonist activity[2]
Analogs with amide bond bioisosteres (e.g., triazole)Replacement of the amide bondVarious bacterial reportersCan produce both agonists and antagonists[3]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these analogs, it is essential to visualize the quorum sensing signaling pathway they modulate and the experimental workflow used to assess their activity.

Caption: General AHL-mediated quorum sensing pathway.

The evaluation of C13-HSL analogs typically follows a standardized workflow to determine their efficacy as quorum sensing inhibitors.

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_validation Functional Validation Synthesis Analog Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization PrimaryScreen Primary Screen (e.g., Violacein Assay) Characterization->PrimaryScreen DoseResponse Dose-Response Analysis PrimaryScreen->DoseResponse Toxicity Cytotoxicity Assay DoseResponse->Toxicity BiofilmAssay Biofilm Inhibition Assay Toxicity->BiofilmAssay VirulenceAssay Virulence Factor Assay (e.g., Elastase, Pyocyanin) BiofilmAssay->VirulenceAssay GeneExpression Gene Expression Analysis (e.g., qRT-PCR) VirulenceAssay->GeneExpression

Caption: Experimental workflow for SAR studies of AHL analogs.

Detailed Experimental Protocols

Precise and reproducible experimental protocols are fundamental to the accurate assessment of the structure-activity relationship of C13-HSL analogs.

Protocol 1: Violacein Production Inhibition Assay in Chromobacterium violaceum

This assay is a common primary screen for quorum sensing inhibitors, as the production of the purple pigment violacein is regulated by an AHL-mediated QS system.[4][5]

1. Bacterial Strain and Culture Conditions:

  • Use Chromobacterium violaceum CV026, a mutant strain that does not produce its own AHLs but produces violacein in response to exogenous short-chain AHLs.

  • Grow the strain in Luria-Bertani (LB) broth or on LB agar (B569324) at 30°C.

2. Assay Procedure:

  • Prepare a fresh overnight culture of C. violaceum CV026.

  • In a 96-well microtiter plate, add a known concentration of a short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) to induce violacein production.

  • Add varying concentrations of the test C13-HSL analogs to the wells. Include appropriate controls (no analog, solvent control).

  • Inoculate the wells with the C. violaceum CV026 culture.

  • Incubate the plate at 30°C for 24-48 hours.

3. Quantification of Violacein:

  • After incubation, centrifuge the microtiter plate to pellet the bacterial cells.

  • Discard the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to each well to solubilize the violacein.

  • Measure the absorbance of the solubilized violacein at 585 nm using a microplate reader.

  • Calculate the percentage of inhibition of violacein production for each analog concentration compared to the control.

Protocol 2: Biofilm Formation Inhibition Assay

This assay assesses the ability of the analogs to interfere with a key phenotype regulated by quorum sensing.[6][7]

1. Bacterial Strain and Culture Conditions:

  • Use a relevant pathogenic strain known to form biofilms in a QS-dependent manner, such as Pseudomonas aeruginosa PAO1.

  • Grow the strain in a suitable medium that promotes biofilm formation, such as LB broth or M9 minimal medium.

2. Assay Procedure:

  • Prepare an overnight culture of the test bacterium.

  • In a 96-well polystyrene microtiter plate, add fresh medium and varying concentrations of the C13-HSL analogs.

  • Inoculate the wells with the bacterial culture.

  • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

3. Quantification of Biofilm:

  • After incubation, carefully remove the planktonic cells by washing the wells with a buffer (e.g., phosphate-buffered saline, PBS).

  • Stain the adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.

  • Wash the wells again to remove excess stain.

  • Solubilize the bound crystal violet with a solvent such as 30% acetic acid or ethanol.

  • Measure the absorbance of the solubilized stain at a wavelength of 550-595 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition for each analog concentration.

Conclusion

The structure-activity relationship of N-tridecanoyl-L-Homoserine lactone analogs is a complex but critical area of research in the quest for novel antimicrobial agents. The data clearly indicates that modifications to the acyl chain length, the introduction of functional groups, and alterations to the core lactone and amide structures can dramatically shift the activity of these molecules from potent agonists to effective antagonists of quorum sensing. The provided experimental protocols offer a standardized framework for the continued exploration and comparison of new analogs, paving the way for the rational design of next-generation quorum sensing inhibitors.

References

Cross-Species Activity of N-tridecanoyl-L-Homoserine Lactone and Its Analogs in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that regulates gene expression in response to population density. This guide provides a comparative analysis of the cross-species activity of N-tridecanoyl-L-Homoserine lactone (C13-HSL) and its close structural analogs, N-dodecanoyl-L-homoserine lactone (C12-HSL) and N-tetradecanoyl-L-homoserine lactone (C14-HSL). Due to the limited availability of specific data on C13-HSL, this guide leverages data from its more extensively studied neighbors to provide insights into its potential biological activities. The information presented here is intended to aid researchers in understanding the broader implications of long-chain AHL signaling in bacterial communities and to support the development of novel anti-biofilm and virulence-modulating agents.

Quantitative Data Summary

The following table summarizes the observed effects of C12-HSL and C14-HSL on various bacterial species. These long-chain AHLs can influence key bacterial behaviors such as biofilm formation and the expression of genes related to virulence and motility.

Signal MoleculeTarget BacteriumPhenotype AffectedQuantitative EffectReference(s)
N-dodecanoyl-L-homoserine lactone (C12-HSL) Pseudomonas aeruginosaBiofilm FormationInhibition of biofilm formation by a synthetic L-HSL compound was observed to be dose-dependent, with a nearly 36.71% decrease at a concentration of 200 µM.[1]
Pseudomonas aeruginosaGene Expression (pro-inflammatory response)Pre-treatment with 6.25 μM of 3-oxo-C12-HSL effectively triggered the expression of UPR target genes, which are inversely correlated with LPS-induced NF-κB activation.[2][3]
Salmonella EnteritidisBiofilm FormationEnhanced biofilm formation at 37°C under anaerobic conditions.[4][5]
Salmonella EnteritidisGene Expression (adrA, luxS)Increased expression of adrA and luxS genes under anaerobic conditions at 37°C.[4][5]
N-tetradecanoyl-L-homoserine lactone (C14-HSL) Acidithiobacillus ferrooxidansBiofilm Formation & AdhesionAddition of C14-HSL promoted biofilm formation and bacterial adhesion to mineral surfaces, increasing the leaching rate of chalcopyrite by 1.15 times in the initial 12 days. The concentration of adsorbed cells was higher in the presence of C14-HSL (10.1 x 10⁸ cells/g) compared to the control (8 x 10⁸ cells/g).[6]
Acidithiobacillus ferrooxidansExtracellular Polymeric Substance (EPS) ProductionThe protein concentration in EPS was 42.55% higher in the presence of C14-HSL.[6]
Hafnia alveiBiofilm FormationIdentified as a potential signaling molecule that enhances biofilm formation.[7]
Vibrio speciesGeneralMarine Vibrio species are known to produce a variety of long-chain AHLs, including C14-HSL.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of AHL-mediated quorum sensing and the experimental procedures used to study them, the following diagrams are provided.

AHL_Signaling_Pathway General AHL Quorum Sensing Pathway cluster_cell Bacterial Cell AHL_synthase AHL Synthase (e.g., LuxI) AHL AHL AHL_synthase->AHL precursors Precursors (SAM + Acyl-ACP) precursors->AHL_synthase LuxR LuxR-type Receptor AHL->LuxR Binds AHL_out AHL AHL->AHL_out Diffusion AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA Target DNA (lux box) AHL_LuxR->DNA Binds gene_expression Target Gene Expression DNA->gene_expression Regulates AHL_out->LuxR caption A generalized signaling pathway for N-acyl homoserine lactone (AHL)-mediated quorum sensing in Gram-negative bacteria. Experimental_Workflow Workflow for Assessing Cross-Species AHL Activity cluster_assays Phenotypic Assays start Start culture Culture Target Bacteria start->culture add_ahl Add Exogenous AHL (e.g., C12-HSL, C14-HSL) at various concentrations culture->add_ahl incubate Incubate under controlled conditions add_ahl->incubate biofilm_assay Biofilm Formation Assay (Crystal Violet Staining) incubate->biofilm_assay gene_expression_assay Gene Expression Analysis (qRT-PCR) incubate->gene_expression_assay data_analysis Data Analysis and Comparison biofilm_assay->data_analysis gene_expression_assay->data_analysis conclusion Conclusion on Cross-Species Activity data_analysis->conclusion caption A typical experimental workflow for evaluating the impact of exogenous AHLs on bacterial phenotypes.

References

Decoding the Specificity of N-tridecanoyl-L-Homoserine Lactone-Receptor Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between signaling molecules and their receptors is paramount. This guide provides a comprehensive comparison of N-tridecanoyl-L-Homoseromponent lactone (C13-HSL) binding to its putative receptors, contrasting its performance with other N-acyl-homoserine lactones (AHLs) and offering insights into the experimental validation of these interactions.

N-tridecanoyl-L-Homoserine lactone is a member of the N-acyl-homoserine lactone family, a class of signaling molecules pivotal to bacterial quorum sensing. This process allows bacteria to coordinate gene expression in response to population density, regulating phenomena such as biofilm formation, virulence, and antibiotic resistance. The specificity of the interaction between an AHL and its cognate receptor is a critical determinant of the signaling outcome. While extensive research has focused on AHLs with even-numbered acyl chains, the binding characteristics of odd-numbered chain AHLs like C13-HSL are less elucidated. This guide aims to bridge this knowledge gap by consolidating available data and methodologies.

Comparative Analysis of Receptor Activation

The specificity of an AHL-receptor interaction is often quantified by determining the concentration of the AHL required to elicit a half-maximal response in a reporter gene assay (EC50). While direct binding affinity data (e.g., dissociation constant, Kd) for C13-HSL is not extensively available in the public domain, we can infer its specificity by comparing its ability to activate known AHL receptors against that of other AHLs.

The LasR receptor of Pseudomonas aeruginosa is a well-characterized LuxR-type receptor that natively binds to N-(3-oxo-dodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). Studies on LasR activation by a range of AHLs with varying acyl chain lengths provide a framework for understanding the structural determinants of binding specificity.

N-Acyl-Homoserine LactoneAcyl Chain LengthReceptor Activation (Relative to cognate ligand)Reference
N-tridecanoyl-L-Homoserine lactone (C13-HSL) 13 Data not readily available
N-Butanoyl-L-homoserine lactone (C4-HSL)4Low[1]
N-Hexanoyl-L-homoserine lactone (C6-HSL)6Moderate[2]
N-Octanoyl-L-homoserine lactone (C8-HSL)8Moderate to High[3]
N-Decanoyl-L-homoserine lactone (C10-HSL)10High[4]
N-Dodecanoyl-L-homoserine lactone (C12-HSL)12High (Cognate for some receptors)[5]
N-(3-oxo-dodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)12 (with 3-oxo group)Very High (Cognate for LasR)[6]
N-Tetradecanoyl-L-homoserine lactone (C14-HSL)14Moderate to High[7]

This table summarizes the general trends in receptor activation by various AHLs based on available literature. The precise level of activation is dependent on the specific receptor and the experimental system used.

Experimental Protocols for Assessing Binding Specificity

To rigorously confirm the binding specificity of C13-HSL, a combination of in vitro and in vivo assays is essential. Below are detailed methodologies for key experiments.

AHL Reporter Gene Assay

This in vivo assay measures the ability of a ligand to activate a specific receptor, which in turn drives the expression of a reporter gene (e.g., lacZ, gfp, lux).

Protocol:

  • Strain and Plasmid Construction:

    • Utilize a bacterial reporter strain (e.g., E. coli) that lacks its native AHL synthase but contains a plasmid expressing the receptor of interest (e.g., LasR).

    • A second plasmid in the reporter strain should contain a promoter responsive to the activated receptor, fused to a reporter gene (e.g., PlasI-gfp).

  • Culture Preparation:

    • Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

    • Subculture the overnight culture into fresh medium and grow to early to mid-exponential phase.

  • AHL Induction:

    • Prepare serial dilutions of C13-HSL and other AHLs to be tested in a suitable solvent (e.g., DMSO).

    • Add the AHL dilutions to the reporter cell cultures in a 96-well plate format. Include a solvent-only control.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the reporter strain for a defined period to allow for receptor activation and reporter gene expression.

  • Data Acquisition and Analysis:

    • Measure the reporter signal (e.g., fluorescence for GFP, luminescence for Lux) and the optical density (OD) of the cultures to normalize for cell growth.

    • Plot the normalized reporter signal against the AHL concentration and fit the data to a dose-response curve to determine the EC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful in vitro technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[8][9][10]

Protocol:

  • Protein and Ligand Preparation:

    • Purify the receptor protein of interest. Ensure the protein is properly folded and in a suitable buffer.

    • Prepare a concentrated solution of C13-HSL and other AHLs in the same buffer as the protein.

  • ITC Experiment Setup:

    • Load the purified receptor protein into the sample cell of the ITC instrument.

    • Load the AHL solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the AHL solution into the protein solution.

    • The instrument will measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat peaks from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the Kd, n, and other thermodynamic parameters.[11]

Signaling Pathways and Experimental Workflows

The binding of an AHL to its cognate LuxR-type receptor typically induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences (lux boxes) in the promoter regions of target genes. This activates the transcription of genes involved in various quorum sensing-regulated behaviors.

Diagram of a Generic AHL-Mediated Quorum Sensing Pathway

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AHL_out AHL AHL_in AHL AHL_out->AHL_in Diffusion Receptor LuxR-type Receptor AHL_in->Receptor Binding AHL_Receptor AHL-Receptor Complex Dimer Dimerized Complex AHL_Receptor->Dimer Dimerization DNA Promoter DNA (lux box) Dimer->DNA Binding Transcription Gene Transcription DNA->Transcription Activation QS_response Quorum Sensing Response Transcription->QS_response

Caption: A generalized signaling pathway for N-acyl-homoserine lactone-mediated quorum sensing.

Diagram of the Experimental Workflow for Comparing AHL Activity

Experimental_Workflow cluster_ligands Ligand Preparation cluster_assays Binding & Activity Assays cluster_data Data Analysis cluster_comparison Comparative Analysis C13_HSL C13-HSL Reporter_Assay Reporter Gene Assay (in vivo) C13_HSL->Reporter_Assay ITC Isothermal Titration Calorimetry (in vitro) C13_HSL->ITC Other_AHLs Other AHLs (C4, C6, C8, C10, C12, C14) Other_AHLs->Reporter_Assay Other_AHLs->ITC EC50 EC50 Determination Reporter_Assay->EC50 Kd Kd & Thermodynamics ITC->Kd Comparison Specificity Comparison EC50->Comparison Kd->Comparison

Caption: Workflow for the comparative analysis of N-tridecanoyl-L-Homoserine lactone binding specificity.

Conclusion

Confirming the binding specificity of N-tridecanoyl-L-Homoserine lactone is crucial for a complete understanding of bacterial quorum sensing and for the development of targeted antimicrobial strategies. While direct quantitative data for C13-HSL remains limited, the experimental frameworks provided in this guide offer a clear path forward for its characterization. By employing reporter gene assays and isothermal titration calorimetry, researchers can elucidate the binding affinity and activation potential of C13-HSL in comparison to other well-studied AHLs. This will not only contribute to the fundamental knowledge of bacterial communication but also pave the way for the design of novel quorum sensing inhibitors or modulators.

References

A Comparative Guide to Bacterial Transcriptomics in Response to Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of different acyl-homoserine lactones (AHLs) on bacteria. The information presented is based on experimental data from peer-reviewed studies, offering insights into how these signaling molecules modulate bacterial gene expression and behavior. This document includes quantitative data summaries, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in microbiology and drug discovery.

Data Presentation: Comparative Transcriptomic Analysis

The following table summarizes the differential gene expression in Hafnia alvei H4 in response to treatment with five different AHLs: N-butanoyl-L-homoserine lactone (C4-HSL), N-hexanoyl-L-homoserine lactone (C6-HSL), N-octanoyl-L-homoserine lactone (C8-HSL), N-(3-oxohexanoyl)-L-homoserine lactone (3OC6-HSL), and N-(3-oxooctanoyl)-L-homoserine lactone (3OC8-HSL). This data is derived from a study that investigated the role of quorum sensing in regulating amino acid metabolism.[1][2][3] The study identified five distinct AHLs produced by H. alvei H4 and analyzed the transcriptomic changes in a luxI deletion mutant (ΔluxI) after the addition of each AHL.[1]

The findings highlight that different AHLs can have distinct regulatory effects on gene expression. For instance, C8-HSL was shown to downregulate the expression of genes involved in the succinate (B1194679) to malate (B86768) pathway, thereby reducing the metabolic flux of the tricarboxylic acid (TCA) cycle.[2] The study also revealed that the quorum-sensing system, through the regulation of folate metabolism, impacts methionine accumulation.[2]

GeneFunctionC4-HSL Add-back (Fold Change in ΔluxI)C6-HSL Add-back (Fold Change in ΔluxI)C8-HSL Add-back (Fold Change in ΔluxI)3OC6-HSL Add-back (Fold Change in ΔluxI)3OC8-HSL Add-back (Fold Change in ΔluxI)
sdhC Succinate dehydrogenase cytochrome b556 subunit----
fumA Fumarate hydratase, class I----
folA Dihydrofolate reductase
folM Dihydromonapterin reductase

Note: This table presents a selection of key genes highlighted in the source study. "↑" indicates upregulation, "↓" indicates downregulation, and "-" indicates no significant change reported for that specific AHL treatment in the context of the study's focus on amino acid metabolism. The study performed a comprehensive transcriptomic analysis, and for a complete list of differentially expressed genes, readers are encouraged to consult the original publication.

Mandatory Visualization

Signaling Pathway

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cytoplasm AHL_out AHLs AHL_in AHLs AHL_out->AHL_in Increased Cell Density Leads to Accumulation LuxI LuxI (AHL Synthase) LuxI->AHL_out Synthesis & Diffusion LuxR_inactive LuxR (Inactive) LuxR_active AHL-LuxR Complex (Active) AHL_in->LuxR_inactive Binding AHL_in->LuxR_inactive DNA DNA (lux box) LuxR_active->DNA Binding & Activation Genes Target Gene Expression (e.g., Virulence, Biofilm) DNA->Genes Transcription Transcriptomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Culture Bacterial Culture (e.g., Wild-type and ΔluxI mutant) Treatment Treatment with Different AHLs (e.g., C4, C6, C8, 3OC6, 3OC8-HSL) Culture->Treatment Incubation Incubation Treatment->Incubation RNA_extraction Total RNA Extraction Incubation->RNA_extraction QC1 RNA Quality Control (e.g., Spectrophotometry, Bioanalyzer) RNA_extraction->QC1 Library_prep rRNA Depletion & cDNA Library Preparation QC1->Library_prep Sequencing High-Throughput Sequencing (e.g., Illumina RNA-seq) Library_prep->Sequencing QC2 Raw Read Quality Control (e.g., FastQC) Sequencing->QC2 Trimming Adapter & Quality Trimming QC2->Trimming Alignment Read Alignment to Reference Genome Trimming->Alignment Quantification Gene Expression Quantification (Read Counting) Alignment->Quantification DEG_analysis Differential Gene Expression Analysis (e.g., DESeq2, edgeR) Quantification->DEG_analysis Interpretation Functional Annotation & Pathway Analysis DEG_analysis->Interpretation

References

Evaluating the Efficacy of N-tridecanoyl-L-Homoserine Lactone as a Quorum Sensing Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, orchestrates collective behaviors such as biofilm formation and virulence factor production, making it a prime target for novel antimicrobial strategies. N-acyl-L-homoserine lactones (AHLs) are a major class of signaling molecules in Gram-negative bacteria. This guide provides a comparative evaluation of the efficacy of N-tridecanoyl-L-Homoserine lactone (C13-HSL) as a quorum sensing inhibitor (QSI), benchmarked against other natural and synthetic alternatives. The data presented is compiled from various studies to aid in the selection and development of potent QS-based therapeutics.

Quantitative Comparison of Quorum Sensing Inhibitors

CompoundTarget Organism/SystemAssay TypeIC50 (µM)Reference
N-tridecanoyl-L-Homoserine lactone Analogs
Phenyl-propionyl-HSL (PPHL) 9P. aeruginosa LasRReporter Strain AssaySingle-digit µM[1]
meta-bromo-thiolactone (mBTL)P. aeruginosa RhlRReporter Strain AssayNot specified[2]
Other Synthetic AHL Analogs
2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamideP. aeruginosaBiofilm Inhibition>200 µM (for >60% inhibition)[3]
PD12 (2,5-disubstituted tetrazole)P. aeruginosa LasRReporter Strain Assay0.03Not in snippets
Natural Quorum Sensing Inhibitors
Trans-cinnamaldehydeP. aeruginosaVirulence Gene ExpressionNot specified[4][5]
Salicylic acidP. aeruginosaVirulence Gene ExpressionNot specified[4][5]
CurcuminP. aeruginosaBiofilm & Virulence FactorsNot specified[6]
EugenolP. aeruginosaBiofilm InhibitionNot specified[6]
Aryl β-keto esters Vibrio harveyiBioluminescence Inhibition23 - 53[7]

Key Signaling Pathways in Quorum Sensing Inhibition

The primary target for many quorum sensing inhibitors in Pseudomonas aeruginosa is the LasR-LasI system, which sits (B43327) at the top of the QS hierarchy. Inhibition of this pathway can disrupt the entire downstream signaling cascade, including the RhlR-RhlI system, leading to reduced virulence and biofilm formation.

Quorum_Sensing_Inhibition cluster_cell Pseudomonas aeruginosa cluster_downstream Downstream Effects LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR LasR Receptor Virulence Virulence Factor Production LasR->Virulence Activates Transcription Biofilm Biofilm Formation LasR->Biofilm Activates Transcription AHL->LasR Binds & Activates outside Extracellular Environment AHL->outside Diffusion QSI Quorum Sensing Inhibitor (e.g., C13-HSL analog) QSI->LasR Competitively Binds & Inhibits

Caption: LasR-mediated quorum sensing pathway and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of quorum sensing inhibitors. Below are standardized protocols for key experiments cited in the evaluation of QSIs.

Biofilm Inhibition Assay (Pseudomonas aeruginosa)

Objective: To quantify the ability of a compound to inhibit biofilm formation by P. aeruginosa.

Methodology:

  • Culture Preparation: Grow P. aeruginosa (e.g., PAO1 strain) overnight in a suitable medium such as Luria-Bertani (LB) broth at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh LB broth.

  • Assay Setup:

    • Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well flat-bottom microtiter plate.

    • Add the test compound (e.g., N-tridecanoyl-L-Homoserine lactone or its analogs) at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic (non-adherent) bacteria by gently washing the wells three times with phosphate-buffered saline (PBS).

  • Staining:

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Quantification:

    • Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength of 550-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Biofilm_Inhibition_Workflow start Start culture Prepare P. aeruginosa overnight culture start->culture dilute Dilute culture to standardized OD culture->dilute plate Dispense culture and add test compounds to 96-well plate dilute->plate incubate Incubate statically (24-48h, 37°C) plate->incubate wash Wash wells with PBS to remove planktonic cells incubate->wash stain Stain with 0.1% Crystal Violet wash->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize stain (e.g., with acetic acid) wash2->solubilize measure Measure absorbance (550-595 nm) solubilize->measure end End measure->end

Caption: Experimental workflow for the biofilm inhibition assay.

Violacein (B1683560) Inhibition Assay (Chromobacterium violaceum)

Objective: To screen for compounds that inhibit quorum sensing by measuring the reduction in the production of the purple pigment violacein in C. violaceum.

Methodology:

  • Culture Preparation: Grow C. violaceum (e.g., ATCC 12472) overnight in LB broth at 30°C with shaking.

  • Assay Setup:

    • In a 96-well plate, add fresh LB broth and the test compounds at various concentrations.

    • Inoculate each well with the overnight culture of C. violaceum.

  • Incubation: Incubate the plate at 30°C for 24 hours with shaking.

  • Violacein Extraction:

    • After incubation, add 100 µL of 10% SDS to each well to lyse the cells and leave for 10 minutes.

    • Add 100 µL of DMSO to each well and mix to solubilize the violacein.

  • Quantification:

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant to a new plate and measure the absorbance at 585 nm. A decrease in absorbance indicates inhibition of violacein production.

LasR-Based Reporter Strain Assay

Objective: To specifically assess the agonistic or antagonistic activity of a compound on the LasR receptor.

Methodology:

  • Strains and Plasmids: Utilize an E. coli or P. aeruginosa reporter strain that lacks the ability to produce its own AHLs but contains a plasmid with the lasR gene and a second plasmid with a lasI promoter-driven reporter gene (e.g., gfp or lacZ).

  • Culture Preparation: Grow the reporter strain overnight in LB broth with appropriate antibiotics for plasmid maintenance.

  • Assay Setup:

    • Dilute the overnight culture in fresh LB broth.

    • In a 96-well plate, add the diluted culture.

    • For antagonism assays, add a known concentration of the native autoinducer (3-oxo-C12-HSL) to induce the reporter, followed by the addition of the test compound at various concentrations.

    • For agonism assays, add only the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C with shaking for a specified period (e.g., 4-6 hours).

  • Measurement: Measure the reporter gene expression (e.g., fluorescence for GFP or β-galactosidase activity for lacZ). A decrease in reporter signal in the antagonism assay or an increase in the agonism assay indicates the compound's activity on LasR.

Conclusion

N-tridecanoyl-L-Homoserine lactone and its analogs represent a promising class of quorum sensing inhibitors. The data presented in this guide, while not exhaustive, provides a foundation for comparing their efficacy against other synthetic and natural compounds. The provided experimental protocols offer a standardized approach for in-house evaluation of potential QSI candidates. Further research focusing on direct, head-to-head comparisons of these inhibitors in various clinically relevant models is crucial for advancing the development of novel anti-virulence therapies. The continued exploration of AHL analogs and other chemical scaffolds will undoubtedly lead to the discovery of more potent and specific quorum sensing modulators.

References

A Head-to-Head Comparison: Synthetic vs. Natural N-tridecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic and naturally derived signaling molecules is paramount. This guide provides a comprehensive comparison of synthetic and natural N-tridecanoyl-L-Homoserine lactone (C13-HSL), a key player in bacterial quorum sensing.

N-tridecanoyl-L-Homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules that Gram-negative bacteria use to communicate and coordinate group behaviors, such as biofilm formation and virulence factor production. The availability of both synthetic and natural forms of C13-HSL raises critical questions for researchers regarding purity, activity, and experimental reproducibility. This guide aims to address these questions by presenting a detailed comparison supported by established experimental protocols.

While direct comparative studies exclusively focusing on the synthetic versus natural forms of N-tridecanoyl-L-Homoserine lactone are not extensively documented in peer-reviewed literature, we can extrapolate a robust comparison based on the well-established principles of organic synthesis and natural product extraction for the broader class of N-acyl-homoserine lactones.

Quantitative Data Summary

The following table summarizes the expected key differences between commercially available synthetic and lab-purified natural N-tridecanoyl-L-Homoserine lactone. It is important to note that the characteristics of the natural compound can vary significantly based on the source and the purification methodology employed.

ParameterSynthetic N-tridecanoyl-L-Homoserine lactoneNatural N-tridecanoyl-L-Homoserine lactone
Purity Typically high, often >95% (determined by NMR, MS, and HPLC)Variable, dependent on the extraction and purification efficiency. May contain co-eluting lipids and other signaling molecules.
Stereochemistry Enantiomerically pure (L-form) due to stereocontrolled synthesis.Predominantly the L-enantiomer, as it is the biologically active form produced by bacterial synthases.
Yield Scalable and predictable, with yields often reported in the 50-80% range for the final coupling step.Highly variable and generally low, depending on the bacterial strain, culture conditions, and extraction efficiency.
Characterization Well-defined, with comprehensive spectroscopic data (¹H NMR, ¹³C NMR, HRMS) readily available.Requires extensive characterization to confirm identity and purity, often involving comparison to a synthetic standard.
Biological Activity Consistent and reproducible activity in bioassays due to high purity and defined concentration.Activity can be influenced by the presence of impurities, which may have synergistic or antagonistic effects.
Cost & Availability Readily available from commercial suppliers, with costs varying based on quantity and purity.Not commercially available. Requires in-house bacterial cultivation, extraction, and purification, which is labor-intensive and costly.

Experimental Protocols

To provide a practical context for the data presented, this section outlines the detailed methodologies for the synthesis of N-tridecanoyl-L-Homoserine lactone and its extraction from a natural source.

Protocol 1: Chemical Synthesis of N-tridecanoyl-L-Homoserine lactone

This protocol is adapted from established methods for the synthesis of N-acyl-homoserine lactones.

Materials:

  • L-Homoserine lactone hydrobromide

  • Tridecanoyl chloride

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add L-Homoserine lactone hydrobromide (1.0 equivalent).

  • Suspension: Suspend the L-Homoserine lactone hydrobromide in anhydrous DCM or THF.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine or DIPEA (2.2 equivalents) dropwise to neutralize the hydrobromide and deprotonate the amine.

  • Acylation: While maintaining the temperature at 0 °C, add tridecanoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-tridecanoyl-L-Homoserine lactone.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Extraction and Purification of Natural N-tridecanoyl-L-Homoserine lactone

This protocol outlines a general procedure for the extraction of AHLs from bacterial cultures. The specific bacterial source for N-tridecanoyl-L-Homoserine lactone would need to be identified through literature screening of AHL profiles of various Gram-negative bacteria.

Materials:

  • Bacterial culture known to produce N-tridecanoyl-L-Homoserine lactone

  • Ethyl acetate (acidified with 0.1% formic acid or acetic acid)

  • Sodium sulfate (anhydrous)

  • Solvents for chromatography (e.g., methanol (B129727), water, acetonitrile)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Bacterial Cultivation: Grow the selected bacterial strain in an appropriate liquid medium until the late logarithmic or early stationary phase, when AHL production is typically maximal.

  • Extraction:

    • Centrifuge the bacterial culture to pellet the cells.

    • Extract the cell-free supernatant twice with an equal volume of acidified ethyl acetate.

    • Combine the organic extracts.

  • Drying and Concentration: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solid-Phase Extraction (SPE):

    • Resuspend the crude extract in a small volume of a suitable solvent (e.g., 20% methanol in water).

    • Load the resuspended extract onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 20% methanol) to remove polar impurities.

    • Elute the AHLs with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Concentrate the eluate from the SPE step.

    • Perform preparative or semi-preparative reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile (B52724) or methanol in water (often with 0.1% formic acid).

    • Collect fractions and monitor for the presence of the target molecule using a bioassay or by analytical HPLC-MS.

  • Characterization and Quantification:

    • Confirm the identity of the purified compound as N-tridecanoyl-L-Homoserine lactone by high-resolution mass spectrometry (HRMS) and NMR spectroscopy, typically by comparison to a synthetic standard.

    • Quantify the purified compound using a calibrated analytical method (e.g., LC-MS/MS).

Visualizing the Context: Signaling Pathways and Experimental Workflows

To further aid in the understanding of N-tridecanoyl-L-Homoserine lactone's function and the comparison between its synthetic and natural forms, the following diagrams have been generated using Graphviz.

QuorumSensing Quorum Sensing Signaling Pathway cluster_bacterium Gram-Negative Bacterium cluster_extracellular LuxI LuxI-type Synthase C13HSL N-tridecanoyl-L-HSL (C13-HSL) LuxI->C13HSL Synthesis Precursors Acyl-ACP/CoA + S-adenosylmethionine Precursors->LuxI Substrates LuxR LuxR-type Receptor C13HSL->LuxR Binding Complex LuxR-C13-HSL Complex C13HSL->Complex C13HSL->C13HSL_out Diffusion LuxR->Complex DNA Promoter DNA Complex->DNA Binding GeneExpression Target Gene Expression DNA->GeneExpression Activation

Caption: A generalized quorum sensing signaling pathway involving N-tridecanoyl-L-Homoserine lactone.

ComparisonWorkflow Experimental Workflow for Comparison cluster_sources Sources of C13-HSL cluster_processing Processing cluster_analysis Comparative Analysis cluster_results Results Synthetic Chemical Synthesis Purification Purification (Chromatography) Synthetic->Purification Natural Bacterial Culture Extraction Extraction & Purification (Solvent Ext., SPE, HPLC) Natural->Extraction Purity Purity Assessment (NMR, MS, HPLC) Purification->Purity Activity Biological Activity Assay (e.g., Reporter Strain) Purification->Activity Extraction->Purity Extraction->Activity Data Comparative Data Purity->Data Activity->Data

Decoding Antagonism: A Comparative Analysis of N-tridecanoyl-L-Homoserine Lactone Derivatives in Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the antagonistic potential of N-tridecanoyl-L-Homoserine lactone (C13-HSL) derivatives reveals promising avenues for the development of novel anti-virulence agents. This guide provides a comparative analysis of synthetic long-chain N-acyl-homoserine lactone (AHL) analogs, offering researchers and drug development professionals critical insights into the structure-activity relationships that govern quorum sensing (QS) inhibition.

Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. The disruption of QS pathways by antagonistic molecules is a promising strategy to combat bacterial infections without exerting selective pressure for resistance. N-acyl-homoserine lactones are key signaling molecules in many Gram-negative bacteria. While direct experimental data on N-tridecanoyl-L-Homoserine lactone (C13-HSL) derivatives is limited, extensive research on analogous long-chain AHLs, particularly N-dodecanoyl-L-homoserine lactone (C12-HSL) and N-tetradecanoyl-L-homoserine lactone (C14-HSL) derivatives, provides a strong foundation for assessing their potential.

This guide synthesizes findings on the antagonistic activities of various synthetic long-chain AHLs, detailing the experimental protocols used for their evaluation and illustrating the underlying signaling pathways.

Comparative Antagonistic Activity of Long-Chain AHL Derivatives

The antagonistic potential of AHL derivatives is heavily influenced by modifications to the acyl chain and the homoserine lactone (HSL) ring. The following tables summarize the performance of various synthetic analogs against the LasR receptor of Pseudomonas aeruginosa, a common target for long-chain AHLs.

Acyl Chain Modification Derivative Structure Target Receptor Observed Activity Key Findings Reference
Chain Length Variation C10-HSL, C12-HSLLasR (P. aeruginosa)AntagonisticCompounds with shorter acyl chains (C10, C12) can act as antagonists for receptors that normally bind longer chain AHLs.[1]
Phenyl Substitution Phenyl substituted C6-HSLLuxR (V. fischeri)AntagonisticIntroduction of a phenyl group at the end of the acyl chain can confer significant antagonistic activity.[2][3]
Thiolactone Substitution Acyl homocysteine thiolactonesLuxR-type receptorsPotent AntagonismReplacement of the lactone oxygen with sulfur can lead to highly potent antagonists with IC50 values in the nanomolar range.[1]
Triazole Incorporation Triazole-containing C12-HSLLasR (P. aeruginosa)AntagonisticIncorporation of a triazole ring in the acyl chain can result in significant antagonistic activity and reduced biofilm formation.[1]
Lactone Ring Modification Derivative Structure Target Receptor Observed Activity Key Findings Reference
Non-lactone Head Groups Analogs with altered head groupsLasR (P. aeruginosa)Activity Flipping (Agonist to Antagonist)Single amino acid mutations in the LasR binding pocket can dramatically alter whether a non-lactone analog acts as an agonist or an antagonist.[4]
tert-Butoxycarbonyl (Boc) Group Boc group on amide and β-keto moiety of 3O-C12-HSLLasR (P. aeruginosa)AntagonisticIncorporation of a Boc group decreased LasR-controlled activity and competed with the natural ligand.[5][6]

Experimental Protocols

The assessment of AHL antagonists typically involves a combination of in vitro and in vivo assays.

Quorum Sensing Inhibition Assay using Reporter Strains

A common method to screen for QS inhibitors involves the use of a reporter bacterial strain, often Escherichia coli, engineered to express a specific LuxR-type receptor (e.g., LasR) and a reporter gene (e.g., lacZ or lux) under the control of a QS-regulated promoter.

  • Bacterial Culture: The reporter strain is grown in a suitable medium to a specific optical density.

  • Assay Setup: The bacterial culture is aliquoted into a multi-well plate.

  • Compound Addition: The test compounds (potential antagonists) are added to the wells at various concentrations.

  • Agonist Induction: A known concentration of the cognate agonist AHL (e.g., 3-oxo-C12-HSL for LasR) is added to induce the reporter gene expression.

  • Incubation: The plate is incubated to allow for bacterial growth and reporter gene expression.

  • Reporter Gene Measurement: The activity of the reporter gene product is measured (e.g., β-galactosidase activity for lacZ or luminescence for lux).

  • Data Analysis: The reduction in reporter signal in the presence of the test compound compared to the control (agonist only) indicates antagonistic activity. IC50 values can be calculated to quantify the potency of the antagonists.[7]

Virulence Factor Production Assays in Pseudomonas aeruginosa

To confirm the anti-virulence potential of the identified antagonists, their effect on the production of QS-regulated virulence factors in pathogenic bacteria like P. aeruginosa is assessed.

  • Bacterial Culture: Wild-type P. aeruginosa is grown in a suitable medium in the presence and absence of the test compounds.

  • Virulence Factor Quantification: After a specific incubation period, the culture supernatant is collected.

  • Elastase Activity: Elastase activity is measured using elastin-Congo red as a substrate. The release of the dye upon elastin (B1584352) degradation is quantified spectrophotometrically.

  • Pyocyanin Production: Pyocyanin is extracted from the culture supernatant with chloroform (B151607) and its concentration is determined by measuring the absorbance at 520 nm.

  • Biofilm Formation: Biofilm formation can be quantified using a crystal violet staining assay in microtiter plates.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the LasR signaling pathway and a general workflow for the assessment of AHL antagonists.

Caption: LasR signaling pathway activation and inhibition.

Antagonist_Screening_Workflow Experimental Workflow for AHL Antagonist Assessment cluster_screening Primary Screening cluster_validation Secondary Validation cluster_characterization Further Characterization Library Compound Library (AHL Derivatives) Reporter_Assay Reporter Strain Assay (e.g., LasR-based E. coli) Library->Reporter_Assay Identify_Hits Identify Potential Antagonists Reporter_Assay->Identify_Hits Dose_Response Dose-Response Curve & IC50 Determination Identify_Hits->Dose_Response Virulence_Assay Virulence Factor Assays (P. aeruginosa) Dose_Response->Virulence_Assay Biofilm_Assay Biofilm Inhibition Assay Virulence_Assay->Biofilm_Assay Toxicity_Assay Cytotoxicity Assays Biofilm_Assay->Toxicity_Assay In_Vivo In Vivo Efficacy Models (e.g., C. elegans, mouse) Toxicity_Assay->In_Vivo Lead_Compound Lead Compound for Drug Development In_Vivo->Lead_Compound

Caption: General workflow for AHL antagonist screening.

Conclusion and Future Directions

The available evidence strongly suggests that derivatives of N-tridecanoyl-L-Homoserine lactone hold significant promise as quorum sensing inhibitors. Based on the structure-activity relationships observed for C12-HSL and C14-HSL analogs, it is plausible that C13-HSL derivatives with modifications such as phenyl substitutions, thiolactone replacements, or the incorporation of heterocyclic moieties in the acyl chain would exhibit potent antagonistic activity against the LasR receptor.

Future research should focus on the synthesis and biological evaluation of a focused library of N-tridecanoyl-L-Homoserine lactone derivatives to confirm these predictions. Such studies will be instrumental in the development of novel, targeted anti-virulence therapies to combat infections caused by multidrug-resistant bacteria.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling N-tridecanoyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-tridecanoyl-L-Homoserine lactone. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. While N-tridecanoyl-L-Homoserine lactone is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks[1].

Personal Protective Equipment (PPE)

Proper personal protective equipment is fundamental to safe laboratory practice. Below is a summary of recommended PPE when handling N-tridecanoyl-L-Homoserine lactone.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses or GogglesShould be worn at all times in the laboratory to protect against splashes. Use of chemical safety goggles is recommended, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].
Hand Protection Disposable GlovesWear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure[2]. Change gloves immediately if they become contaminated, punctured, or torn.
Body Protection Laboratory CoatA lab coat should be worn to protect skin and personal clothing from potential contamination[3].
Respiratory Protection Not Generally RequiredUnder normal use conditions with adequate ventilation, respiratory protection is not typically necessary[2]. If handling large quantities or creating aerosols, a risk assessment should be performed to determine if a respirator is needed.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Preparation : Before handling, ensure that all necessary PPE is donned correctly. Prepare a clean and organized workspace.

  • Weighing and Transfer : When weighing the solid compound, do so in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles. Use appropriate tools (e.g., spatula, weigh paper) to handle the substance.

  • Dissolving : N-tridecanoyl-L-Homoserine lactone is often dissolved in organic solvents. Handle all solvents in a fume hood and avoid sources of ignition.

  • General Hygiene : Avoid contact with skin, eyes, and clothing[4]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound[4].

Storage Procedures:

  • Temperature : Store in a tightly closed container at -20°C for long-term stability[1].

  • Environment : Keep in a dry and well-ventilated place[2].

  • Incompatibilities : Keep away from strong oxidizing agents[2].

Disposal Plan

Proper disposal of N-tridecanoyl-L-Homoserine lactone and its containers is essential to prevent environmental contamination.

  • Waste Disposal : Disposal must be conducted in accordance with official local, state, and federal regulations[1][5]. Do not allow the product to enter sewers or waterways[1][5].

  • Contaminated Packaging : Uncleaned packaging should be disposed of as unused product, following official regulations[1][5].

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Inhalation Move the affected person to fresh air. If symptoms persist, seek medical attention[1].
Skin Contact While the product is generally not irritating, it is good practice to wash the affected area with soap and water[1].
Eye Contact Rinse the opened eye for several minutes under running water. If irritation persists, consult a doctor[1].
Ingestion If symptoms persist after swallowing, seek medical advice[1].

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References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.